Phen-DC3 Trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCATLYPXPYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26F6N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Purification, and Application of Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phen-DC3 has emerged as a pivotal small molecule in the study of G-quadruplex (G4) DNA structures, which are implicated in critical cellular processes and are promising therapeutic targets in oncology. This technical guide provides a comprehensive overview of an improved and scalable synthesis of Phen-DC3 trifluoromethanesulfonate, detailing the necessary experimental protocols and purification methods. Furthermore, it delves into the compound's mechanism of action, cellular uptake, and its role in inducing DNA damage pathways through the stabilization of G4 structures. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, facilitating the broader application and study of this potent G4-stabilizing agent.
Introduction
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their prevalence in telomeric regions and oncogene promoters has made them attractive targets for anticancer therapies.[1] Phen-DC3 is a bisquinolinium compound that demonstrates high affinity and selectivity for G4 structures over duplex DNA.[1][2] By stabilizing these structures, Phen-DC3 can interfere with key cellular processes such as DNA replication and telomere maintenance, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The trifluoromethanesulfonate salt of Phen-DC3 is often utilized due to its stability.[5] This guide outlines an optimized synthetic route that improves upon previous methods by increasing the overall yield and avoiding hazardous reagents, making it more suitable for large-scale production.[6]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 1,10-phenanthroline-2,9-dicarboxylic acid, followed by amide coupling and methylation.
Synthesis of Precursor: 1,10-Phenanthroline-2,9-dicarboxylic acid
The initial step involves the oxidation of 2,9-dimethyl-1,10-phenanthroline. This is a two-step oxidation process.
Experimental Protocol:
-
Step 1: Oxidation to Dialdehyde. A mixture of 2,9-dimethyl-1,10-phenanthroline hemihydrate (18.98 mmol) and selenium dioxide (99.16 mmol) is refluxed in 200 mL of 4% H2O in p-dioxane at 101°C for 3 hours.[7] The hot solution is filtered to yield the impure 1,10-phenanthroline-2,9-dicarboxaldehyde.[7]
-
Step 2: Oxidation to Dicarboxylic Acid. The crude dialdehyde (11.89 mmol) is refluxed in 80 mL of a 4:1 mixture of nitric acid (15.8 N) and water at 122°C for 10 hours.[7] After cooling, the precipitated 1,10-phenanthroline-2,9-dicarboxylic acid monohydrate is collected by vacuum filtration.[7]
| Step | Starting Material | Reagents | Conditions | Product | Yield |
| 1 | 2,9-dimethyl-1,10-phenanthroline hemihydrate | Selenium dioxide, 4% H2O/p-dioxane | Reflux, 101°C, 3h | 1,10-phenanthroline-2,9-dicarboxaldehyde | 62.60% |
| 2 | 1,10-phenanthroline-2,9-dicarboxaldehyde | 4:1 Nitric acid/H2O | Reflux, 122°C, 10h | 1,10-phenanthroline-2,9-dicarboxylic acid monohydrate | 66.19% |
Amide Coupling and Methylation
The dicarboxylic acid is then coupled with 3-aminoquinoline, followed by methylation to yield the final product.
Experimental Protocol:
-
Amide Coupling. To a solution of 1,10-phenanthroline-2,9-dicarboxylic acid, 3-aminoquinoline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) are added and stirred at room temperature. This reaction forms the diamide precursor.
-
Methylation. The diamide precursor is then methylated using methyl trifluoromethanesulfonate. The reaction is typically carried out in a suitable solvent like dichloroethane with excess methyl trifluoromethanesulfonate under reflux.[7]
| Step | Starting Material | Reagents | Product |
| 3 | 1,10-phenanthroline-2,9-dicarboxylic acid | 3-aminoquinoline, HATU, DIPEA, DMF | 2,9-bis(quinolin-3-ylcarbamoyl)-1,10-phenanthroline |
| 4 | 2,9-bis(quinolin-3-ylcarbamoyl)-1,10-phenanthroline | Methyl trifluoromethanesulfonate, Dichloroethane | This compound |
Purification of this compound
Purification is critical to obtain Phen-DC3 of high purity for biological and pharmacological studies. Recrystallization is a commonly employed method.
Experimental Protocol:
The crude this compound can be purified by recrystallization from a solvent system such as methanol/ether. The crude product is dissolved in a minimal amount of hot methanol, and diethyl ether is slowly added until the solution becomes turbid. Upon cooling, pure crystals of this compound precipitate and can be collected by filtration.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the phenanthroline and quinoline rings, as well as the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the cationic Phen-DC3 and a counter-ion peak for the trifluoromethanesulfonate anion. |
| Purity (HPLC) | A single major peak indicating high purity. |
Mechanism of Action and Biological Activity
Phen-DC3 exerts its biological effects primarily through the high-affinity binding and stabilization of G-quadruplex structures.[1] This interaction can disrupt various cellular processes that require the unwinding of these structures.
G-Quadruplex Stabilization and Helicase Inhibition
Phen-DC3 binds to G4 structures, preventing their resolution by helicases such as FANCJ and DinG.[5] This inhibition of helicase activity is a key aspect of its mechanism. The stabilization of G4s can stall DNA replication forks, leading to DNA damage and the activation of DNA damage response (DDR) pathways.[3][8]
Caption: Workflow for evaluating Phen-DC3's G4 stabilization and cellular effects.
Telomerase Inhibition and Telomere Dysfunction
Telomeric DNA contains G-rich sequences that can form G-quadruplexes. By stabilizing these structures, Phen-DC3 can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[9] This leads to telomere shortening and can trigger cellular senescence or apoptosis.
Caption: Signaling pathway of telomerase inhibition by Phen-DC3.
Cellular Uptake and Localization
Studies have shown that Phen-DC3 has limited uptake into the nucleus of live cells. Instead, it tends to localize in the cytoplasm and mitochondria.[10] In mitochondria, it can bind to G4 structures within the mitochondrial DNA (mtDNA), leading to impaired mtDNA replication and mitochondrial dysfunction.[10]
Caption: Cellular trafficking and mitochondrial targeting of Phen-DC3.
Conclusion
This compound is a powerful tool for studying the biology of G-quadruplexes and holds significant promise as a scaffold for the development of novel anticancer therapeutics. The improved synthesis and purification protocols detailed in this guide provide a practical and scalable route to access high-purity material. The elucidation of its mechanism of action, centered on G4 stabilization leading to helicase inhibition, telomere dysfunction, and mitochondrial damage, provides a solid foundation for its further investigation and application in cancer research and drug discovery. The provided diagrams offer a clear visual representation of the key pathways and experimental workflows, aiding in the conceptual understanding of Phen-DC3's multifaceted biological activities.
References
- 1. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improved Synthesis of Guanine Quadruplex Ligand Phen-DC3 - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phen-DC3 Trifluoromethanesulfonate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phen-DC3 trifluoromethanesulfonate has emerged as a potent and selective G-quadruplex (G4) ligand, demonstrating significant potential in the fields of chemical biology and drug discovery. Its ability to bind to and stabilize these non-canonical DNA and RNA secondary structures allows for the investigation of their roles in cellular processes and presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, supported by experimental protocols and a detailed examination of its mechanism of action. All quantitative data are summarized for clarity, and logical relationships are visualized to facilitate a deeper understanding of this important research compound.
Core Chemical Properties
This compound is a bisquinolinium compound. The trifluoromethanesulfonate salt form is noted to be more stable than its free base, making it the preferred choice for research applications.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3,3'-[(1,10-Phenanthroline-2,9-dicarbonyl)bis(azanediyl)]bis(1-methylquinolin-1-ium) trifluoromethanesulfonate | |
| Synonyms | Phen-DC3 Triflate | [2] |
| CAS Number | 929895-45-4 | [3] |
| Molecular Formula | C₃₆H₂₆F₆N₆O₈S₂ | [3] |
| Molecular Weight | 848.75 g/mol | [2] |
| Appearance | White to light yellow solid/powder/crystal | [4] |
| Melting Point | >260 °C | [4] |
| Purity | >95.0% (HPLC) | |
| Solubility | DMSO: ≥ 34 mg/mL (40.06 mM) | [2] |
Table 1: Physicochemical Properties of this compound.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and activity of this compound. The compound is more stable as a trifluoromethanesulfonate salt compared to its free form.[1]
| Condition | Duration | Recommendation |
| Solid | - | Store at -20°C |
| In DMSO | 6 months | Store at -80°C |
| In DMSO | 1 month | Store at -20°C |
Table 2: Recommended Storage Conditions.
Synthesis Overview
An improved synthetic route for Phen-DC3 has been developed to increase the overall yield and avoid the use of hazardous reagents. The general strategy involves the synthesis of an amino-substituted Phen-DC3 derivative, which can then be further functionalized. This approach facilitates the production of Phen-DC3 derivatives for various applications, such as the attachment of fluorescent probes or cell-penetrating peptides.
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Nitration of 1,10-phenanthroline.
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Oxidation to form the dicarboxaldehyde.
-
Further Oxidation to the dicarboxylic acid.
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Amide Coupling with 3-aminoquinoline.
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Reduction of the nitro groups to primary amines.
This amino-substituted Phen-DC3 can then be further modified and subsequently methylated and subjected to salt exchange to yield the desired trifluoromethanesulfonate product.
Mechanism of Action and Signaling Pathway
Phen-DC3 exerts its biological effects primarily through its high-affinity binding to and stabilization of G-quadruplex structures in both DNA and RNA. This interaction has several downstream consequences, culminating in cellular responses such as cell cycle arrest and apoptosis.
G-Quadruplex Stabilization and Helicase Inhibition
Phen-DC3 is a specific ligand for G-quadruplexes, which are non-canonical four-stranded nucleic acid structures. By binding to these structures, Phen-DC3 stabilizes them, which in turn inhibits the activity of helicases such as FANCJ and DinG that are responsible for unwinding G4 structures.
| Helicase | IC₅₀ (nM) |
| FANCJ | 65 ± 6 |
| DinG | 50 ± 10 |
Table 3: Inhibitory Activity of this compound against G4 Helicases.
Downstream Cellular Effects
The stabilization of G-quadruplexes and inhibition of helicase activity by Phen-DC3 leads to several critical cellular events. These are depicted in the signaling pathway diagram below.
Figure 1: Phen-DC3 Signaling Pathway. This diagram illustrates the mechanism of action of Phen-DC3, starting from its binding to G-quadruplexes and leading to downstream cellular responses.
Experimental Protocols
Minisatellite Instability Assay
This protocol is used to assess the in vivo effect of Phen-DC3 on the stability of G4-prone DNA sequences.
Cell Culture and Treatment:
-
Prepare a fresh patch of wild-type (WT) cells from a single colony on a YPD plate.
-
Inoculate a liquid culture of synthetic complete (SC) medium with the WT cells.
-
Add this compound to the culture to a final concentration of 10 µM.
-
Grow the cells for 8 generations at 30°C with shaking.
Analysis:
-
Plate the cells on YPD to obtain isolated colonies.
-
Isolate genomic DNA from individual colonies or pools of colonies.
-
Digest the genomic DNA with a restriction enzyme that cuts on either side of the minisatellite region of interest (e.g., EcoRI for CEB1).
-
Analyze the digested DNA by Southern blotting using a probe specific to the minisatellite.
-
Compare the pattern of bands between treated and untreated cells to identify rearrangements, which indicate instability.
Conclusion
This compound is a valuable tool for studying the biology of G-quadruplexes and holds promise as a scaffold for the development of novel therapeutics. Its well-defined chemical properties, coupled with a growing understanding of its mechanism of action, provide a solid foundation for its use in a wide range of research applications. This guide provides essential technical information to support researchers in their endeavors to explore the full potential of this potent G4-stabilizing agent.
References
A Deep Dive into the G4 Binding Mechanism of Phen-DC3 Trifluoromethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phen-DC3 trifluoromethanesulfonate, a prominent bisquinolinium compound, has garnered significant attention within the scientific community for its high affinity and selectivity towards G-quadruplex (G4) DNA structures. These non-canonical secondary structures, formed in guanine-rich regions of the genome, are implicated in a variety of cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the binding mechanism of Phen-DC3 to G4 DNA, integrating structural insights, quantitative binding data, and detailed experimental methodologies.
The Core Binding Mechanism: A Tale of Stacking and Structural Induction
At the heart of Phen-DC3's interaction with G-quadruplexes lies a combination of significant π-π stacking interactions and, in some cases, the remarkable ability to induce conformational changes in the G4 structure itself.
Nuclear Magnetic Resonance (NMR) studies have provided atomic-level resolution of the Phen-DC3-G4 complex. When interacting with the parallel G-quadruplex formed in the promoter region of the c-myc oncogene, Phen-DC3 predominantly engages in extensive π-stacking with the guanine bases of the top G-tetrad. The planar aromatic surfaces of the Phen-DC3 molecule align with the flat surface of the G-quartet, maximizing favorable stacking interactions. The quinolinium moieties of Phen-DC3 stack upon two of the guanines, while the central phenanthroline core stacks on the other two. This mode of binding provides a molecular basis for the high affinity of Phen-DC3 for G4 structures.
Interestingly, the interaction of Phen-DC3 with human telomeric G-quadruplex sequences reveals a more complex and dynamic mechanism. Phen-DC3 has been shown to induce a significant structural transition, causing the G4 to refold from a hybrid-1 topology into an antiparallel chair-type structure in a potassium chloride solution. In this induced conformation, the Phen-DC3 molecule does not simply cap the external G-tetrad but rather intercalates between a two-quartet unit and a pseudo-quartet. This unprecedented intercalation is accompanied by the ejection of a potassium ion from the central channel of the G-quadruplex. This "chaperoning" activity of Phen-DC3 highlights its ability to not just bind to pre-existing G4 structures but to actively remodel the G4 landscape.
The binding of Phen-DC3 is highly selective for G4 structures over duplex and single-stranded DNA. This selectivity is a crucial attribute for a G4-targeting ligand, minimizing off-target effects.
Quantitative Analysis of Phen-DC3-G4 Binding
The affinity of Phen-DC3 for various G-quadruplex structures has been quantified using several biophysical techniques. The following table summarizes key quantitative data from the literature.
| G4 Sequence/Structure | Method | Binding Affinity (KD) | Stoichiometry (Phen-DC3:G4) | Reference |
| Human Telomeric (23TAG) | ESI-MS | Not explicitly quantified, but high affinity implied | Predominantly 1:1, 2:1 at higher ratios | |
| Human Telomeric (CEB1) | Thiazole Orange Displacement | DC50 = 0.4–0.5 µM | Not specified | |
| c-myc promoter G4 | NMR | Not explicitly quantified, but high affinity implied | 1:1 |
Note: DC50 is the concentration of the ligand required to displace 50% of the fluorescent probe, which is related to the binding affinity.
Thermodynamic studies have revealed that the binding of Phen-DC3 to G-quadruplexes is often an entropically driven process. This suggests that the release of water molecules and counter-ions upon binding plays a significant role in the overall stability of the complex.
Visualizing the Interaction and Experimental Workflow
To better understand the binding mechanism and the experimental approaches used to study it, the following diagrams are provided.
Caption: Phen-DC3 binding to G-quadruplex DNA can occur via end-stacking or by inducing a conformational change leading to intercalation.
Caption: A typical workflow for a FRET-melting assay to assess G4 stabilization by Phen-DC3.
Detailed Experimental Protocols
A variety of biophysical and biochemical assays are employed to characterize the interaction between Phen-DC3 and G-quadruplex DNA. Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
Objective: To quantify the thermal stabilization of a G4 structure upon Phen-DC3 binding.
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., 5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3').
-
This compound.
-
Annealing buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
96-well PCR plates.
Protocol:
-
Oligonucleotide Annealing: Prepare a stock solution of the fluorescently labeled oligonucleotide in the annealing buffer. To ensure proper folding into a G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the pre-folded oligonucleotide at a final concentration of 0.2 µM. Add varying concentrations of Phen-DC3 (e.g., 0.4 µM, 1 µM, 5 µM) to different wells. Include a control well with no ligand. Adjust the final volume with annealing buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).
-
Fluorescence Measurement: Set the instrument to collect fluorescence data from the FAM channel at regular temperature intervals during the heating ramp.
-
Data Analysis: The fluorescence intensity will be high at lower temperatures (when the G4 is folded and the FAM and TAMRA are in close proximity, leading to FRET) and will decrease as the temperature increases and the G4 unfolds. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, which corresponds to the inflection point of the melting curve. Determine the Tm for each sample by fitting the data to a sigmoidal curve. The stabilization effect of Phen-DC3 is quantified as ΔTm = Tm (with ligand) - Tm (without ligand).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of a binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Objective: To determine the complete thermodynamic profile of Phen-DC3 binding to a G4 structure.
Materials:
-
Isothermal Titration Calorimeter.
-
G4-forming oligonucleotide, dialyzed against the experimental buffer.
-
This compound, dissolved in the same buffer.
-
Experimental buffer (e.g., 20 mM potassium phosphate, 100 mM KCl, pH 7.0).
Protocol:
-
Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (typically in the micromolar range) in the experimental buffer and load it into the sample cell of the calorimeter. Prepare a more concentrated solution of Phen-DC3 (typically 10-20 times the concentration of the oligonucleotide) in the same buffer and load it into the injection syringe.
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the Phen-DC3 solution into the oligonucleotide solution in the sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection. This results in a series of heat-burst peaks.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to G4. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Ka = 1/KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the Phen-DC3-G4 complex in solution.
Objective: To determine the three-dimensional structure of the Phen-DC3-G4 complex and identify the specific intermolecular interactions.
Materials:
-
High-field NMR spectrometer.
-
15N and/or 13C labeled G4-forming oligonucleotide (for more complex spectra).
-
This compound.
-
NMR buffer (e.g., 90% H2O/10% D2O, 20 mM potassium phosphate, 70 mM KCl, pH 7.0).
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the G4-forming oligonucleotide (typically in the 0.2-0.5 mM range) in the NMR buffer. Add a stoichiometric amount of Phen-DC3.
-
NMR Experiments: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H-1H NOESY (Nuclear
Biophysical Characterization of Phen-DC3 Trifluoromethanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3, a bisquinolinium compound, has emerged as a potent and highly selective G-quadruplex (G4) ligand.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, playing crucial roles in various cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their involvement in the proliferation of cancer cells has made them attractive targets for therapeutic intervention. Phen-DC3 stabilizes these G4 structures, leading to the inhibition of critical cellular machinery and subsequent anti-proliferative effects.[3][4] This technical guide provides a comprehensive overview of the biophysical characterization of Phen-DC3 trifluoromethanesulfonate, the stable salt form of Phen-DC3 that retains its biological activity.[5][6] It is designed to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and study this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Molecular Formula | C34H26F6N6O8S2 | [6] |
| Molecular Weight | 848.73 g/mol | [6] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (≥ 34 mg/mL) | [6] |
| Storage | Store at -20°C | - |
Biophysical and Biochemical Activity
Phen-DC3 exhibits a strong preference for G-quadruplex structures over duplex DNA, a critical feature for its potential as a targeted therapeutic agent.[1][2] This selectivity is attributed to its crescent-shaped architecture, which allows for effective π-π stacking interactions with the planar G-quartets of the G4 structure.
Binding Affinity and Selectivity
| Target | Method | Kd / DC50 | Selectivity over Duplex DNA | Reference |
| Human Telomeric G4 (22AG) | FID | DC50 = 0.4 µM | High | [4] |
| c-kit1 G4 | - | High Affinity | High | - |
| c-myc G4 | NMR | High Affinity | High | [2] |
| CEB1 G4 | FID | DC50 = 0.4 µM | High | [4] |
| Duplex DNA | - | Low Affinity | - | [1][2] |
FID: Fluorescence Intercalator Displacement assay. DC50 is the concentration required to displace 50% of a fluorescent probe.
Helicase Inhibition
Phen-DC3 is a potent inhibitor of helicases that are known to resolve G-quadruplex structures, such as FANCJ and DinG. This inhibition is crucial for its mechanism of action, as the stabilization of G4s can impede DNA replication and repair processes.[5]
| Helicase | IC50 | Reference |
| FANCJ | 65 ± 6 nM | [5] |
| DinG | 50 ± 10 nM | [5] |
Cellular Activity
Phen-DC3 has been shown to exert its effects within cellular contexts, although its uptake and subcellular localization can be limiting factors.
Cellular Uptake and Localization
Studies have indicated that Phen-DC3 has limited ability to enter the nucleus in live cells. Instead, it has been observed to localize in the mitochondria, where it can interact with mitochondrial DNA (mtDNA) and potentially disrupt its replication by stabilizing G-quadruplex structures within the mitochondrial genome.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biophysical characterization of Phen-DC3.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of G-quadruplex DNA upon ligand binding.
Protocol:
-
Prepare the FRET-labeled oligonucleotide: A G4-forming oligonucleotide is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G4 conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon melting, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Reaction setup: In a 96-well PCR plate, prepare reactions containing the FRET-labeled oligonucleotide (e.g., 0.2 µM), this compound at various concentrations, and a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Thermal denaturation: Use a real-time PCR machine to monitor the fluorescence of the samples while gradually increasing the temperature from room temperature to 95°C.
-
Data analysis: The melting temperature (Tm) is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The change in Tm in the presence of Phen-DC3 indicates the extent of G4 stabilization.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the conformational changes of G-quadruplex DNA upon interaction with Phen-DC3.
Protocol:
-
Sample preparation: Prepare solutions of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
CD titration: Acquire a baseline CD spectrum of the oligonucleotide solution. Then, incrementally add aliquots of a concentrated stock solution of this compound and record the CD spectrum after each addition.
-
Data acquisition: CD spectra are typically recorded in the range of 220-320 nm at a controlled temperature.
-
Data analysis: Changes in the CD spectrum, such as shifts in the wavelength of maximum or minimum ellipticity, can indicate conformational changes in the G4 structure induced by ligand binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the Phen-DC3-G-quadruplex complex.
Protocol:
-
Sample preparation: Prepare a high-concentration sample of the G-quadruplex-forming oligonucleotide (e.g., 0.1-1 mM) in an appropriate NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) in D2O or a H2O/D2O mixture.
-
NMR titration: Acquire a 1D 1H NMR spectrum of the free oligonucleotide. Subsequently, add increasing molar equivalents of this compound and record spectra at each step.
-
2D NMR experiments: For detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) of the complex at a 1:1 or other determined stoichiometry.
-
Data analysis: Chemical shift perturbations in the 1D spectra indicate binding. The 2D spectra are used to determine intermolecular contacts and to calculate a high-resolution 3D structure of the complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between Phen-DC3 and G-quadruplex DNA.
Protocol:
-
Immobilization of DNA: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding analysis: Solutions of this compound at various concentrations are injected over the sensor surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biophysical characterization of Phen-DC3.
Conclusion
This compound is a powerful tool for studying the structure and function of G-quadruplexes. Its high affinity and selectivity make it an invaluable molecular probe and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its biophysical characteristics and the experimental approaches to study them. For researchers entering this field, the provided protocols and data serve as a starting point for their own investigations into the intricate world of G-quadruplex biology and targeting.
References
- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taiclone.com [taiclone.com]
The Structure-Activity Relationship of Phen-DC3 Trifluoromethanesulfonate: A Technical Guide for G-Quadruplex Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3, a bisquinolinium compound, has emerged as a benchmark G-quadruplex (G4) ligand, exhibiting high affinity and selectivity for these non-canonical nucleic acid secondary structures.[1][2][3][4] Its trifluoromethanesulfonate salt is often utilized to improve solubility and stability while retaining the biological activity of the parent compound.[5] G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA, and their presence in key regulatory regions of the genome, such as telomeres and oncogene promoters, has implicated them in critical cellular processes and positioned them as attractive therapeutic targets in oncology and other diseases.[6][7][8]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Phen-DC3, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Structure and Binding Mode
Phen-DC3 possesses a characteristic U-shaped or crescent-like architecture, which is crucial for its interaction with G-quadruplexes.[1][4] This conformation allows for extensive π-π stacking interactions with the terminal G-quartets of the G4 structure.[4] The molecule consists of a central 1,10-phenanthroline core linked to two quinoline moieties through dicarboxamide linkers.[2][3] This structural arrangement prevents intercalation into duplex DNA, contributing to its high selectivity for G4 structures.[4][9]
Recent high-resolution NMR studies have revealed that Phen-DC3 can induce a conformational change in human telomeric DNA, causing it to refold from a hybrid-1 to an antiparallel chair-type G-quadruplex structure.[1][10][11] In this complex, the Phen-DC3 ligand intercalates between a two-quartet unit and a pseudo-quartet.[1][10] This intercalative binding mode is a significant finding, as most G4 ligands are known to bind via external stacking.[1] The interaction is further stabilized by the ejection of a potassium ion from the central channel of the G-quadruplex.[1][10]
Structure-Activity Relationship and Quantitative Data
The SAR of Phen-DC3 and its analogs is centered on modifications of the core structure and the side chains. While extensive SAR studies on a wide range of Phen-DC3 derivatives are not publicly available in a consolidated format, the existing data for Phen-DC3 itself highlights its potent G4-stabilizing and biological activities.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 65 ± 6 nM | FANCJ helicase (G4 substrate) | [5] |
| IC50 | 50 ± 10 nM | DinG helicase (G4 substrate) | [5] |
| DC50 | 0.4 - 0.5 µM | Thiazole Orange displacement from CEB1 G4 | [2] |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of Phen-DC3 required to inhibit the activity of the respective helicases by 50%. DC50 (half-maximal displacement concentration) represents the concentration needed to displace 50% of the fluorescent probe from the G-quadruplex.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of Phen-DC3.
Taq Polymerase Stop Assay
This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures and thereby impede the progression of DNA polymerase.[4][12]
Methodology:
-
Template-Primer Annealing: A DNA template containing a G4-forming sequence is annealed to a fluorescently labeled primer.
-
Ligand Incubation: The annealed template-primer is incubated with varying concentrations of Phen-DC3 (e.g., 0.008 to 5 µM) in a buffer containing a cation that supports G4 formation (e.g., 50 mM KCl).[12] A control reaction with DMSO (the solvent for Phen-DC3) is also prepared.[12]
-
Polymerase Reaction: Taq DNA polymerase and dNTPs are added to the mixture, and the reaction is incubated at a suitable temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes).[12]
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[12] The gel is visualized using a fluorescence scanner. The stabilization of the G-quadruplex by Phen-DC3 results in a truncated product (a "stop" product) at the position of the G4 structure, with a corresponding decrease in the full-length product.[4]
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays are employed to measure the thermal stabilization of G-quadruplex DNA upon ligand binding.
Methodology:
-
Oligonucleotide Design: A G4-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore) at its termini. In the folded G4 conformation, the fluorophores are in close proximity, allowing for FRET.
-
Melting Experiment: The labeled oligonucleotide is incubated with and without Phen-DC3 in a suitable buffer. The fluorescence is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined for both the ligand-bound and unbound DNA. The difference in melting temperature (ΔTm) indicates the extent of G4 stabilization by the ligand. A higher ΔTm value signifies greater stabilization.[13]
Cell Viability Assay
These assays are used to assess the cytotoxic effects of Phen-DC3 on cancer cell lines.
Methodology (Resazurin-based assay):
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Phen-DC3 for a specific duration (e.g., 48 hours).[14][15]
-
Resazurin Addition: Resazurin solution is added to each well and incubated for a period that allows for its conversion to the fluorescent resorufin by metabolically active cells.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader. The fluorescence intensity is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures can significantly aid in their understanding.
Caption: Phen-DC3 binds to G-rich telomeric DNA, stabilizing a G-quadruplex structure that inhibits telomerase binding and subsequent elongation.
Caption: Workflow of the Taq polymerase stop assay to evaluate G-quadruplex stabilization by Phen-DC3.
Conclusion
Phen-DC3 trifluoromethanesulfonate stands out as a potent and selective G-quadruplex ligand with significant potential in chemical biology and drug discovery. Its unique U-shaped structure and intercalative binding mode provide a strong foundation for its high affinity and selectivity. The quantitative data on its biological activity, coupled with detailed experimental protocols, offer a robust framework for researchers to build upon. The continued exploration of the structure-activity relationships of Phen-DC3 and its derivatives will undoubtedly pave the way for the development of next-generation G4-targeting therapeutics.
References
- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phen-dc-3-induces-refolding-of-human-telomeric-dna-into-a-chair-type-antiparallel-g-quadruplex-through-ligand-intercalation - Ask this paper | Bohrium [bohrium.com]
- 12. rsc.org [rsc.org]
- 13. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Phen-DC3 Trifluoromethanesulfonate vs. Phen-DC3 Free Base: A Technical Guide to Stability and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phen-DC3 has emerged as a potent and selective G-quadruplex (G4) stabilizing ligand, showing significant promise in anticancer research. This technical guide provides an in-depth analysis of the comparative stability of Phen-DC3 trifluoromethanesulfonate and its free base form. While quantitative degradation kinetics are not publicly available, this document synthesizes the current understanding of their relative stability and outlines standard methodologies for assessing small molecule stability. Furthermore, it delves into the well-documented biological impact of Phen-DC3, offering detailed diagrams of the signaling pathways it modulates, particularly in the context of oncogene regulation and DNA damage response.
Comparative Stability: Trifluoromethanesulfonate Salt vs. Free Base
While specific quantitative data from head-to-head stability studies of this compound and Phen-DC3 free base are not extensively published, the available scientific literature and supplier information consistently indicate that the trifluoromethanesulfonate salt is the more stable form . The free base of Phen-DC3 is often described as being prone to instability[1].
The enhanced stability of the salt form can be attributed to the protonation of the basic nitrogen atoms in the Phen-DC3 structure by trifluoromethanesulfonic acid. This salt formation prevents potential degradation pathways that the free base might be susceptible to, such as oxidation or other reactions involving the lone pair of electrons on the nitrogen atoms. For research and development purposes, the use of the trifluoromethanesulfonate salt is advisable to ensure consistency and reliability of experimental results.
General Experimental Protocol for Comparative Stability Assessment
To quantitatively assess the stability of this compound versus its free base, a forced degradation study followed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be employed. The following protocol outlines a general approach based on established pharmaceutical stability testing guidelines.[2][3][4][5][6][7][8]
Objective: To determine the degradation profile of this compound and Phen-DC3 free base under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of both this compound and Phen-DC3 free base in a suitable solvent, such as DMSO, at a known concentration.
-
Forced Degradation Conditions: Expose the stock solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to UV light (254 nm) and fluorescent light for a defined period.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV-Vis detector set at the λmax of Phen-DC3.
-
Procedure: Inject samples of the stressed solutions and a non-stressed control at various time points.
-
-
Data Analysis:
-
Quantify the remaining parent compound and any degradation products by measuring the peak areas in the chromatograms.
-
Calculate the percentage of degradation for each compound under each stress condition.
-
Table 1: Illustrative Data Structure for Comparative Stability Analysis
| Stress Condition | Time (hours) | Phen-DC3 Free Base (% Degradation) | This compound (% Degradation) | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 80°C | 48 | |||
| Photostability (UV) | 8 |
Biological Activity and Signaling Pathways
Phen-DC3 exerts its biological effects primarily by binding to and stabilizing G-quadruplex structures in the DNA and RNA of cancer cells. This stabilization can interfere with key cellular processes such as transcription and replication, ultimately leading to cell cycle arrest and apoptosis.
Downregulation of c-MYC and BCL2 Expression
Phen-DC3 has been shown to target the G-quadruplexes present in the promoter regions of the c-MYC and BCL2 oncogenes. By stabilizing these structures, Phen-DC3 acts as a transcriptional repressor, leading to a decrease in the expression of c-MYC and BCL2 proteins.[9][10][11][12][13] The downregulation of these key pro-survival and proliferation factors contributes to the anticancer activity of Phen-DC3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. kinampark.com [kinampark.com]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Co-Operativity between MYC and BCL-2 Pro-Survival Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of three cancer "master genes" p53, bcl2 and c-myc on the apoptotic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of the apoptosis-suppressing protein bcl-2, in neuroblastoma is associated with unfavorable histology and N-myc amplification - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethanesulfonate Salt of Phen-DC3: A Technical Guide to Its Role and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3, a potent and selective G-quadruplex (G4) binding ligand, has emerged as a critical tool in the study of G4 biology and as a potential therapeutic agent. Its ability to stabilize G4 structures, which are implicated in the regulation of oncogene expression and telomere maintenance, makes it a subject of intense research. The compound is most commonly utilized as its trifluoromethanesulfonate (triflate) salt. This technical guide provides an in-depth analysis of the pivotal role of the trifluoromethanesulfonate counter-ion in defining the physicochemical and biological properties of Phen-DC3. We will delve into the rationale for its use, present available quantitative data, and provide detailed experimental protocols for its synthesis and characterization.
The Role of the Trifluoromethanesulfonate Counter-ion
The selection of a suitable salt form is a critical step in drug development, profoundly influencing a compound's stability, solubility, and bioavailability. In the case of Phen-DC3, the trifluoromethanesulfonate salt is favored primarily for its contribution to the overall stability of the molecule. The free form of Phen-DC3 is known to be prone to instability[1].
The trifluoromethanesulfonate anion (CF₃SO₃⁻), often abbreviated as triflate (TfO⁻), is the conjugate base of trifluoromethanesulfonic acid, a superacid. This inherent stability means that the triflate anion is a very weak base and a poor nucleophile, rendering it a non-reactive counter-ion. This property is crucial as it prevents the counter-ion from interfering with the biological activity of the cationic Phen-DC3 molecule.
Furthermore, the use of methyl trifluoromethanesulfonate as a methylating agent in the final step of Phen-DC3 synthesis provides a direct and efficient route to obtaining the desired triflate salt[2]. This synthetic convenience, coupled with the enhanced stability of the resulting salt, underscores the rationale for its widespread use. While other salt forms, such as the iodide salt, have been used in some studies, the triflate salt is generally preferred for its superior handling and storage properties[2].
Physicochemical and Biological Data
The trifluoromethanesulfonate salt of Phen-DC3 exhibits properties that are essential for its function as a research tool and potential therapeutic.
Solubility
The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation. The trifluoromethanesulfonate salt of Phen-DC3 demonstrates good solubility in common organic solvents used for in vitro studies.
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL | ~40.06 mM |
Table 1: Solubility of Phen-DC3 Trifluoromethanesulfonate.[3]
It is important to note that while one source indicates a solubility of ≥ 34 mg/mL in DMSO[3], another suggests that the free base form has a similar solubility of ≥ 34 mg/mL in DMSO[1]. This suggests that the triflate salt maintains good solubility in this key solvent. A qualitative report mentions that Phen-DC3 has a slightly higher solubility in buffered solutions compared to a related compound, Phen-DC6[4].
Biological Activity
The trifluoromethanesulfonate salt of Phen-DC3 is a potent inhibitor of helicases that are involved in unwinding G-quadruplex structures. This activity is a direct measure of its ability to stabilize G4 DNA. The reported IC50 values highlight its sub-micromolar potency.
| Target Helicase | Substrate | IC50 (nM) |
| FANCJ | G4 | 65 ± 6 |
| DinG | G4 | 50 ± 10 |
Table 2: In vitro inhibitory activity of this compound.[1]
It is crucial to note that the trifluoromethanesulfonate salt is reported to retain the same biological activity as the free form of the compound, with the added benefit of improved stability[1].
Experimental Protocols
Synthesis of this compound
General Reaction Scheme:
Caption: General synthesis route to this compound.
Note: Methyl trifluoromethanesulfonate is a strong alkylating agent and should be handled with extreme caution in a fume hood using appropriate personal protective equipment.
Characterization of Phen-DC3 and its Interaction with G-Quadruplexes
A suite of biophysical techniques is employed to characterize Phen-DC3 and its interaction with G-quadruplex DNA.
1. Förster Resonance Energy Transfer (FRET) Melting Assay
This high-throughput assay is used to assess the ability of a ligand to stabilize a G-quadruplex structure. It measures the change in the melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide upon ligand binding.
Detailed Protocol:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).
-
Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding into the G-quadruplex structure.
-
Ligand Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted to the desired final concentration (e.g., 1 µM) in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the annealed, fluorescently labeled oligonucleotide and the Phen-DC3 solution. Control wells contain the oligonucleotide with buffer and DMSO without the ligand.
-
Melting Curve Acquisition: The plate is placed in a real-time PCR machine. The fluorescence of the donor dye is monitored as the temperature is gradually increased from 25°C to 95°C in increments of 1°C per minute.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the inflection point of the fluorescence versus temperature curve. The ΔTm is calculated by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the sample with Phen-DC3.
References
An In-depth Technical Guide to Phen-DC3 Trifluoromethanesulfonate (CAS: 929895-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 Trifluoromethanesulfonate is a potent and specific G-quadruplex (G4) ligand that has garnered significant interest in the fields of cancer biology and drug development. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of key cellular processes, including telomere maintenance, gene expression, and DNA replication. By selectively binding to and stabilizing these G4 structures, Phen-DC3 offers a powerful tool to probe their biological functions and presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data.
Chemical Properties
Phen-DC3 is a bisquinolinium compound. The trifluoromethanesulfonate salt form is often used due to its stability and solubility in aqueous solutions.[1]
| Property | Value | Reference |
| CAS Number | 929895-45-4 | [2] |
| Molecular Formula | C36H26F6N6O8S2 | [2] |
| Molecular Weight | 848.75 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |
Mechanism of Action
The primary mechanism of action of Phen-DC3 is its high-affinity binding to and stabilization of G-quadruplex structures. This interaction has several downstream biological consequences:
-
Inhibition of Helicase Activity: Phen-DC3 has been shown to inhibit the activity of certain helicases, such as FANCJ and DinG, which are responsible for unwinding G4 structures. This inhibition can lead to the persistence of G4s, thereby impeding DNA replication and repair processes.[1][5]
-
Telomerase Inhibition: By stabilizing the G4 structure in telomeric DNA, Phen-DC3 can interfere with the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. This leads to telomere shortening and can induce cellular senescence or apoptosis.[6]
-
Modulation of Gene Expression: G4 structures are prevalent in the promoter regions of many oncogenes, including c-myc. Stabilization of these G4s by Phen-DC3 can repress the transcription of these genes, leading to anti-proliferative effects.[7][8]
-
Induction of DNA Damage and Replication Stress: The stabilization of G4 structures can stall replication forks, leading to DNA damage and the activation of DNA damage response pathways. This can selectively kill cancer cells, which are often more reliant on unimpeded DNA replication.[9]
Signaling Pathway of Phen-DC3 Action
References
- 1. researchgate.net [researchgate.net]
- 2. p-care.eu [p-care.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What stoichiometries determined by mass spectrometry reveal about the ligand binding mode to G-quadruplex nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Phen-DC3 Trifluoromethanesulfonate: A Technical Guide to its Molecular Properties, Mechanism of Action, and Experimental applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 trifluoromethanesulfonate is a prominent G-quadruplex (G4) ligand, recognized for its high affinity and specificity for these non-canonical DNA and RNA secondary structures. G-quadruplexes are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, ligands that selectively target and stabilize G4 structures, such as Phen-DC3, have emerged as valuable tools for investigating the biological roles of G-quadruplexes and as potential therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action, and detailed protocols for its application in key experimental assays.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its use in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C36H26F6N6O8S2 | |
| Molecular Weight | 848.75 g/mol | |
| Appearance | White to light yellow solid | |
| CAS Number | 929895-45-4 | |
| Solubility | Soluble in DMSO (≥ 34 mg/mL) |
Mechanism of Action
Phen-DC3 exerts its biological effects primarily through two interconnected mechanisms: the stabilization of G-quadruplex structures and the inhibition of helicase enzymes that resolve these structures.
G-Quadruplex Stabilization:
Phen-DC3 is a U-shaped molecule that binds with high affinity to G-quadruplexes, showing a strong preference for these structures over duplex and single-stranded DNA. The binding of Phen-DC3 can induce conformational changes in G-quadruplexes. For instance, it has been shown to cause the human telomeric DNA sequence to refold from a hybrid-1 to an antiparallel chair-type G-quadruplex structure. This interaction involves the intercalation of the ligand into the G-quadruplex, leading to its stabilization. This stabilization can interfere with processes that require the unwinding of G-quadruplexes, such as DNA replication and transcription of certain oncogenes like c-Myc.
Helicase Inhibition:
A direct consequence of G-quadruplex stabilization by Phen-DC3 is the inhibition of helicases that are specialized in unwinding these structures. Specifically, Phen-DC3 has been demonstrated to inhibit the activity of FANCJ and DinG helicases with IC50 values in the nanomolar range. By locking the G-quadruplex in a stable conformation, Phen-DC3 prevents these helicases from resolving these structures, which can lead to replication fork stalling and DNA damage.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Folding and Stabilization
Circular dichroism is a powerful technique to study the conformation of G-quadruplexes and the stabilizing effect of ligands like Phen-DC3. The characteristic CD spectra of different G-quadruplex topologies allow for the monitoring of folding and ligand-induced conformational changes.
Methodology:
-
Oligonucleotide Preparation: Dissolve the G-quadruplex-forming oligonucleotide in a buffer solution, typically containing potassium or sodium ions to facilitate G-quadruplex formation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Annealing: To ensure proper folding, heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Phen-DC3 Addition: Prepare a stock solution of this compound in DMSO. Add the desired concentration of Phen-DC3 to the annealed oligonucleotide solution. A typical final concentration for Phen-DC3 is in the low micromolar range.
-
CD Spectra Acquisition:
-
Record CD spectra from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with a 1 cm path length.
-
Collect spectra for the oligonucleotide alone and in the presence of Phen-DC3.
-
-
Data Analysis: An increase in the characteristic G-quadruplex CD signal (e.g., a positive peak around 260 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes) upon addition of Phen-DC3 indicates stabilization of the structure.
Fluorescence Resonance Energy Transfer (FRET)-Based G-Quadruplex Melting Assay
FRET is a sensitive method to quantify the thermal stability of G-quadruplexes and the stabilizing effect of ligands. A G-quadruplex-forming oligonucleotide is labeled with a donor fluorophore at one end and an acceptor (quencher) at the other. In the folded state, the donor and acceptor are in close proximity, resulting in low fluorescence. Upon melting, the fluorophores move apart, leading to an increase in fluorescence.
Methodology:
-
Probe Preparation: Utilize a G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).
-
**Reaction
Phen-DC3 Trifluoromethanesulfonate: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Phen-DC3 trifluoromethanesulfonate, a potent G-quadruplex (G4) stabilizing ligand. The information compiled herein is intended to assist researchers in the effective preparation and use of this compound in a laboratory setting. This document outlines its solubility in dimethyl sulfoxide (DMSO) and discusses its behavior in aqueous buffers, supported by available data and experimental observations from scientific literature.
Core Focus: Solubility Profile
This compound is a key small molecule utilized in the study of G-quadruplex biology, particularly in the context of cancer research and genomic stability. Its efficacy in cellular and biochemical assays is critically dependent on proper solubilization.
Solubility in DMSO
This compound exhibits high solubility in dimethyl sulfoxide (DMSO). Multiple suppliers report a solubility of ≥ 34 mg/mL (≥ 40.06 mM) .[1][2][3][4][5] One source indicates a solubility of up to 100 mg/mL (117.82 mM) in fresh, anhydrous DMSO, highlighting the importance of using non-hygroscopic solvent for achieving maximal solubility.[2] It is recommended to use newly opened DMSO to avoid the significant impact of moisture absorption on the solubility of the product.[3]
Solubility in Aqueous Buffers
Despite its low aqueous solubility, Phen-DC3 has been noted to have a "slightly higher solubility in buffered solutions" compared to some other G-quadruplex ligands, which is advantageous for its use in culture media. While direct solubility values are not provided, its successful application in cell-based assays at concentrations such as 10 μM in liquid SC medium suggests that it is sufficiently soluble for such experimental purposes once diluted from a concentrated DMSO stock.[1][4][6] For in vivo or other applications requiring a suspension, a protocol for preparing a 5 mg/mL homogeneous suspension in a CMC-Na solution has been described.[7][8]
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 34 | ≥ 40.06 | Commonly reported solubility.[1][2][3][4][5] |
| Fresh DMSO | 100 | 117.82 | Moisture-absorbing DMSO can reduce solubility.[2] |
| Water | Insoluble | - | [2] |
| Aqueous Buffers | Data not available | - | Qualitative reports suggest limited but sufficient solubility for cell culture applications when diluted from DMSO stock. |
Experimental Protocols
While specific protocols for determining the solubility of this compound are not detailed in the reviewed literature, a general methodology for preparing stock solutions and its application in a cellular context can be inferred.
Preparation of Stock Solutions
To prepare a stock solution, researchers should use fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, 8.49 mg of this compound (MW: 848.75 g/mol ) would be dissolved in 1 mL of DMSO. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can be employed.[4] Once prepared, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4][6]
Use in Cell Culture
For cell-based experiments, a concentrated DMSO stock solution is diluted into the aqueous cell culture medium to the desired final concentration. For instance, to achieve a 10 μM final concentration in 10 mL of medium, 10 μL of a 10 mM DMSO stock solution would be added. It is crucial to ensure rapid and thorough mixing to prevent precipitation of the compound.
Mechanism of Action: G-Quadruplex Stabilization and Helicase Inhibition
Phen-DC3 is a specific ligand for G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these G4 structures, Phen-DC3 can modulate various cellular processes. A key mechanism of its action is the inhibition of helicases that are responsible for unwinding G4 structures, such as FANCJ and DinG.[1][2][3][4] The inhibition of these helicases by Phen-DC3 can lead to stalled replication forks, DNA damage, and genomic instability, particularly in cells with deficiencies in DNA repair pathways.[4][9]
References
- 1. glpbio.com [glpbio.com]
- 2. taiclone.com [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mechanism of a G-quadruplex-unwinding DEAH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Specialization among iron-sulfur cluster helicases to resolve G-quadruplex DNA structures that threaten genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Quadruplex: A Technical Guide to the Photophysical Properties of Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Phen-DC3 trifluoromethanesulfonate stands as a cornerstone ligand in the study of G-quadruplexes (G4s), non-canonical secondary structures of nucleic acids implicated in critical cellular processes and the pathology of diseases such as cancer. Its high affinity and selectivity for G4s over duplex DNA have established it as a benchmark compound for validating new G4-interactive agents and as a tool to probe G4 biology.[1][2] This technical guide provides an in-depth exploration of the photophysical properties of Phen-DC3, detailing the experimental protocols used for its characterization and its mechanism of action.
Core Photophysical Characteristics
Phen-DC3 is a bisquinolinium compound that exhibits significant changes in its photophysical properties upon binding to G-quadruplex structures.[3] A key feature of Phen-DC3 is its "light-switch" property, where its fluorescence emission is substantially enhanced upon interaction with G4s.[4] This characteristic makes it a valuable tool for detecting and studying G4 structures in various environments, including within cancer cells.[4]
Absorption and Emission Spectra
The interaction of Phen-DC3 with G-quadruplexes can be readily observed through changes in its UV-Vis absorption and fluorescence emission spectra. In aqueous solution, Phen-DC3 displays a characteristic absorption spectrum.[5] Upon binding to G4 structures, such as the human telomeric sequence (Tel-22) or the c-MYC promoter G4, notable changes in the absorption spectrum occur.[5] The fluorescence of Phen-DC3 is significantly quenched in aqueous solution but experiences a pronounced enhancement upon binding to G4s.[5] This "light-up" response is a hallmark of its interaction and is crucial for its application as a G4 probe.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield and lifetime of Phen-DC3 are highly sensitive to its local environment and binding state. These parameters provide quantitative measures of the efficiency of the fluorescence process and the duration the molecule remains in its excited state, respectively. The binding of Phen-DC3 to G-quadruplexes leads to a significant increase in both its fluorescence quantum yield and lifetime, which can be leveraged to study the specifics of G4-ligand interactions in detail.
Quantitative Photophysical Data
The following table summarizes the key quantitative photophysical data for this compound in its free and G4-bound states.
| Property | Condition | Value | Reference |
| Absorption Maximum (λmax) | In pure water (5.0 μM) | ~350 nm, ~405 nm | [5] |
| In the presence of Tel-22 (5.0 μM) | Shift and change in intensity observed | [5] | |
| Emission Maximum (λem) | Excitation at 350 nm | Varies with G4 structure | [5] |
| Fluorescence Intensity | In the presence of various DNA and RNA G4s | Significant enhancement upon binding | [5] |
Mechanism of Action: G-Quadruplex Stabilization and Cellular Consequences
Phen-DC3 exerts its biological effects primarily through its high-affinity binding to and stabilization of G-quadruplex structures.[6] These structures are prevalent in telomeric regions and the promoter regions of oncogenes like c-MYC.[6][7] By stabilizing these G4s, Phen-DC3 can interfere with key cellular processes. For instance, it can inhibit the activity of helicases such as FANCJ and DinG, which are responsible for resolving G4 structures to allow for DNA replication and repair.[8][9] The stabilization of G4s in promoter regions can also lead to the downregulation of oncogene expression.[7] This disruption of DNA metabolism and gene expression can ultimately trigger DNA damage responses and induce cell death, making Phen-DC3 a compound of significant interest in anticancer drug development.[10]
References
- 1. Improved Synthesis of Guanine Quadruplex Ligand Phen-DC3 - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure of a G-quadruplex bound to the bisquinolinium compound Phen-DC(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
The Differential Interaction of Phen-DC3 with Parallel vs. Antiparallel G-Quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phen-DC3 trifluoromethanesulfonate is a well-established G-quadruplex (G4) binding ligand, recognized for its high affinity and selectivity for these non-canonical DNA structures over duplex DNA. This technical guide provides an in-depth analysis of the differential interaction of Phen-DC3 with G4s of parallel and antiparallel topologies. While exhibiting broad stabilizing effects across various G4 structures, high-resolution structural studies reveal distinct binding modes: end-stacking on parallel G4s and intercalation within antiparallel structures. This topological preference has significant implications for its mechanism of action, including the induction of DNA replication stress and the potential for targeted therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and visualizes the underlying molecular and cellular processes.
Introduction to Phen-DC3 and G-Quadruplexes
G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. They are characterized by stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds and stabilized by a central cation. G4 structures are highly polymorphic, adopting various topologies, broadly classified as parallel, antiparallel, and hybrid, based on the orientation of the G-tracts. These structures are prevalent in key genomic regions, such as telomeres and oncogene promoters (e.g., c-myc), and are implicated in the regulation of replication, transcription, and translation.
Phen-DC3 is a potent bisquinolinium compound that has been extensively studied as a G4-stabilizing ligand[1]. Its planar aromatic surface allows for effective interaction with the G-tetrads, leading to high-affinity binding and stabilization of the G4 structure[2][3]. This stabilization can impede the cellular machinery that needs to resolve these structures, such as DNA polymerases and helicases, making Phen-DC3 a valuable tool for probing G4 biology and a lead compound for anticancer drug development[4][5].
Quantitative Analysis of Phen-DC3 Interaction with G4 Topologies
The interaction of Phen-DC3 with G4s is characterized by high affinity, often in the nanomolar range[2][3]. While Phen-DC3 is known to stabilize a variety of G4 topologies with poor discrimination between them, the degree of stabilization can be quantified using techniques like Fluorescence Resonance Energy Transfer (FRET) melting assays[6][7][8]. In these assays, the increase in the melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide upon ligand binding serves as a measure of stabilization.
| G4 Sequence (Topology) | ΔTm (°C) with Phen-DC3 (1 µM) | Reference |
| F21T (Human Telomeric, Hybrid) | > 30 °C | [9] |
| F-c-myc-T (c-myc promoter, Parallel) | > 30 °C | [9] |
| F-c-kit1-T (c-kit promoter, Parallel) | > 30 °C | [9] |
| F-NRAS-T (NRAS promoter, Parallel) | > 30 °C | [9] |
| F-hTERT-T (hTERT promoter, Parallel) | > 30 °C | [9] |
Note: In many cases, the stabilization by Phen-DC3 is so strong that a precise Tm cannot be determined below 95°C, indicating very high-affinity binding across different topologies.
Structural Basis of Interaction: Parallel vs. Antiparallel G4s
High-resolution structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that Phen-DC3 employs distinct modes of interaction depending on the G4 topology.
3.1. Interaction with Parallel G4s (End-Stacking)
With parallel G4 structures, such as the one formed in the c-myc promoter, Phen-DC3 interacts primarily through π-π stacking. The U-shaped ligand stacks externally onto the terminal G-tetrad, typically at the 5' end[2][3]. This interaction stabilizes the folded conformation without inducing significant structural rearrangement of the G4 core itself.
3.2. Interaction with Antiparallel/Hybrid G4s (Intercalation and Refolding)
In a groundbreaking discovery, NMR studies on the human telomeric sequence dTAGGG(TTAGGG)3, which typically forms a hybrid G4 topology in KCl solution, revealed a remarkable interaction mechanism[2][3][10]. Phen-DC3 binding induces a complete conformational change, refolding the hybrid structure into a chair-type antiparallel G4[1][3][11]. In this novel complex, the Phen-DC3 molecule does not simply stack on the end but intercalates between a two-quartet unit and a pseudo-quartet, ejecting a potassium ion in the process[2][10]. This represents the first high-resolution structure demonstrating true ligand intercalation within an intramolecular G4.
Cellular Consequences of G4 Stabilization by Phen-DC3
The stabilization of G4 structures by Phen-DC3 has profound effects on cellular processes, primarily by creating obstacles for enzymes that process DNA. This leads to a state known as replication stress.
When a replication fork encounters a Phen-DC3-stabilized G4, the DNA polymerase stalls, as it cannot easily unwind the structure[12]. This stalling can lead to the uncoupling of helicase and polymerase activities, generating stretches of single-stranded DNA (ssDNA) and potentially causing replication fork collapse. These events trigger the DNA Damage Response (DDR) pathway, which can ultimately lead to cell cycle arrest, senescence, or apoptosis, forming the basis of its anticancer activity[13].
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to characterize the interaction between Phen-DC3 and G4s.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the high-resolution 3D structure of G4-ligand complexes in solution.
-
Objective: To determine the atomic-level structure of the Phen-DC3-G4 complex and identify the binding mode.
-
Methodology:
-
Sample Preparation: Lyophilized DNA oligonucleotides capable of forming G4s are dissolved in a buffered solution (e.g., 20 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM. The sample is annealed by heating to 95°C for 5-10 minutes and slowly cooling to room temperature to ensure proper folding[14].
-
Titration: A stock solution of Phen-DC3 is incrementally added to the folded G4 sample. 1D 1H NMR spectra are recorded after each addition. The appearance of new, sharp imino proton signals between 10.5 and 12.0 ppm is indicative of G4 formation and ligand binding in slow exchange on the NMR timescale[2][14].
-
Structural Analysis: For a 1:1 complex, a suite of 2D NMR experiments (e.g., NOESY, TOCSY, 1H-13C HSQC, 1H-15N HSQC) is performed on samples with and without isotopic labeling[15][16].
-
Structure Calculation: Inter-proton distances derived from NOESY cross-peaks are used as constraints for molecular dynamics simulations to calculate a family of low-energy structures of the complex[14].
-
5.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to quickly assess the topology of a G4 and observe conformational changes upon ligand binding.
-
Objective: To monitor changes in G4 topology induced by Phen-DC3.
-
Methodology:
-
Sample Preparation: A solution of the G4-forming oligonucleotide (e.g., 5 µM) is prepared in a buffer (e.g., 50 mM Tris, 100 mM KCl, pH 7.4) and annealed.
-
Data Acquisition: A baseline CD spectrum of the buffer is recorded. The spectrum of the folded DNA is then recorded. Parallel G4s typically show a positive peak around 260 nm and a negative peak around 240 nm, while antiparallel G4s show a positive peak around 295 nm and a negative peak near 260 nm[17].
-
Titration: Aliquots of Phen-DC3 are added to the DNA solution, and a spectrum is recorded after each addition. A shift in the spectral signature indicates a ligand-induced conformational change, such as the observed transition from a hybrid to an antiparallel fold for the human telomeric sequence[1][3].
-
5.3. FRET-Melting Assay
This is a high-throughput method to determine the thermal stabilization of a G4 structure by a ligand.
-
Objective: To quantify the G4-stabilizing potential of Phen-DC3 by measuring the change in melting temperature (ΔTm).
-
Methodology:
-
Assay Setup: A G4-forming oligonucleotide dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) is used. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence (high FRET).
-
Measurement: The labeled oligonucleotide (e.g., 0.2 µM) is prepared in a buffered solution with KCl, with and without the ligand (e.g., 1 µM Phen-DC3)[7].
-
Melting Curve: The fluorescence is monitored as the temperature is increased incrementally (e.g., 1°C/min from 25°C to 95°C). As the G4 unfolds, the fluorophore and quencher separate, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded, determined from the first derivative of the melting curve. The ΔTm is calculated as (Tm with ligand) - (Tm without ligand)[6][18].
-
5.4. Taq Polymerase Stop Assay
This biochemical assay provides a functional readout of G4 stabilization by measuring the ability of a ligand to block DNA polymerase progression.
-
Objective: To demonstrate that Phen-DC3 stabilizes G4 structures on a DNA template, thereby inhibiting DNA synthesis.
-
Methodology:
-
Template-Primer Design: A DNA template containing a G4-forming sequence is annealed to a 5'-radiolabeled or fluorescently-labeled primer whose 3' end is upstream of the G4 motif[19][20].
-
Reaction: The primer extension reaction is carried out using Taq DNA polymerase in a buffer containing dNTPs, KCl (to promote G4 formation), and varying concentrations of Phen-DC3[21][22][23].
-
Analysis: The reaction products are denatured and resolved on a high-resolution polyacrylamide gel.
-
Interpretation: In the absence of a stabilizing ligand, the polymerase can often read through the G4 sequence, producing a full-length product. In the presence of Phen-DC3, the stabilized G4 acts as a roadblock, causing the polymerase to stall and leading to the accumulation of a truncated product just before the G4 sequence[12]. The intensity of this "stop" product correlates with the stabilizing effect of the ligand.
-
Conclusion and Future Directions
This compound remains a cornerstone ligand for studying G-quadruplexes. Its high affinity and selectivity have been well-documented. However, recent structural insights have unveiled a sophisticated, topology-dependent binding mechanism. The ability of Phen-DC3 to externally stack on parallel G4s while actively remodeling and intercalating into antiparallel G4s highlights the dynamic nature of these interactions. This dual-mode binding complicates a simple classification of Phen-DC3 but opens up new avenues for drug design. By understanding the structural features that govern end-stacking versus intercalation, it may be possible to engineer next-generation ligands with enhanced specificity for particular G4 topologies, such as those found uniquely in telomeres (hybrid/antiparallel) or in specific oncogene promoters (parallel). Such specificity is critical for developing more targeted and effective G4-directed cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-affinity binding at quadruplex–duplex junctions: rather the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. rsc.org [rsc.org]
- 18. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
The Ascendancy of Bisquinolinium Compounds: A Technical Guide to their History as G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a host of critical cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeric ends has rendered them attractive targets for anticancer drug development. Among the diverse chemical scaffolds explored for G4 recognition, bisquinolinium compounds have emerged as a particularly potent and selective class of G4 ligands. This technical guide provides an in-depth exploration of the history, mechanism of action, and key experimental methodologies related to bisquinolinium compounds as G4 ligands, tailored for researchers and professionals in the field of drug development.
The Dawn of Bisquinolinium G4 Ligands: A Historical Perspective
The journey of bisquinolinium compounds as G4 ligands began with the pursuit of molecules capable of selectively stabilizing these unique nucleic acid structures over the canonical duplex DNA. Early research recognized that planar aromatic systems with cationic side chains could effectively interact with the G-tetrads, the square planar arrangement of four guanine bases that constitute the core of the G4 structure.
A significant breakthrough came with the development of derivatives based on a central aromatic core, such as pyridine-dicarboxamide, flanked by two quinolinium moieties. These compounds exhibited a remarkable ability to stabilize G4 structures, driven by π-π stacking interactions between the planar aromatic surfaces of the ligand and the G-tetrads. The cationic nature of the quinolinium groups further enhances binding affinity through electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid.
Key milestones in the development of bisquinolinium G4 ligands include the synthesis and characterization of seminal compounds like PhenDC3 and 360A. These molecules demonstrated high affinity and selectivity for G4 structures, along with potent biological activity, including telomerase inhibition and downregulation of oncogene expression, such as c-MYC. The success of these early derivatives spurred further research into structure-activity relationships, leading to the synthesis of a wide array of analogs with fine-tuned properties for enhanced G4 recognition and cellular efficacy.
Quantitative Analysis of Bisquinolinium-G4 Interactions
The development and characterization of bisquinolinium G4 ligands have been heavily reliant on a suite of biophysical and biochemical assays to quantify their binding affinity, selectivity, and biological activity. The data presented below summarizes key quantitative parameters for representative bisquinolinium compounds.
Table 1: G4-Binding Affinity and Stabilization by Bisquinolinium Compounds
| Compound | G4 Target (Topology) | Method | Kd (nM) | ΔTm (°C) at 1 µM | Reference |
| PhenDC3 | Human Telomeric (Hybrid) | SPR | ~10 | >25 | |
| c-MYC Promoter (Parallel) | FRET | - | >20 | ||
| 360A | Human Telomeric (Hybrid) | FRET | - | ~20-25 | |
| Various G4s | SPR | - | Strong binder | ||
| Naphthyridine-bisquinolinium | Human Telomeric (Hybrid) | FRET | - | 21 | |
| Promoter G4s | FRET | - | >25 |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. ΔTm (change in melting temperature) reflects the extent of G4 stabilization by the ligand.
Table 2: Telomerase Inhibition by Bisquinolinium Compounds
| Compound | Assay | IC50 (nM) | Reference |
| 360A | TRAP-G4 | 300 | |
| Phen-DC3 | TRAP | 1.5 - 2.2 | |
| 360A | Direct Assay | 5600 | |
| BRACO-19 (Acridine derivative for comparison) | TRAP | 45 - 65 |
Note: IC50 is the concentration of the compound required to inhibit 50% of the telomerase activity. The TRAP (Telomeric Repeat Amplification Protocol) assay is a standard method for measuring telomerase activity.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of bisquinolinium G4 ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to assess the ability of a ligand to stabilize G4 structures. It relies on a DNA oligonucleotide labeled with a FRET pair (e.g., FAM and TAMRA) at its termini. In the folded G4 conformation, the fluorophores are in close proximity, leading to efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET. A G4-stabilizing ligand will increase the melting temperature (Tm) of the G4 structure.
Protocol:
-
Oligonucleotide Preparation: A dual-labeled G4-forming oligonucleotide (e.g., F21T for human telomeric sequence) is diluted to a final concentration of 0.2 µM in a buffer solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).
-
Ligand Preparation: The bisquinolinium compound is dissolved in DMSO to create a stock solution and then diluted to the desired final concentration (typically 1 µM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the oligonucleotide and ligand solutions. A control well containing only the oligonucleotide and buffer (with an equivalent amount of DMSO) should be included.
-
Thermal Denaturation: The plate is subjected to a temperature gradient using a real-time PCR machine. A typical program involves an initial hold at 25°C followed by a gradual increase in temperature (e.g., 0.5°C/min) to 95°C.
-
Data Acquisition: Fluorescence is monitored continuously at the emission wavelength of the donor fluorophore (e.g., 516 nm for FAM).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, identified as the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of the ligand.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by G4 ligands.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts by lysing approximately 100,000 cells in an ice-cold NP-40 lysis buffer.
-
TRAP Reaction Mix: Prepare a master mix containing TRAP buffer, dNTPs, a Cy5-labeled TS primer, a primer mix (containing ACX and NT primers), BSA, and Taq polymerase.
-
Telomerase Extension: Add the cell lysate to the TRAP reaction mix and incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Subject the reaction to PCR with the following cycles: 95°C for 5 min, followed by 24-29 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 45s, and a final extension at 72°C for 10 min.
-
Detection: Analyze the PCR products on a 10% non-denaturing polyacrylamide gel. Visualize the characteristic DNA ladder using a fluorescence imager capable of detecting Cy5. The intensity of the ladder reflects the telomerase activity.
-
Inhibition Assay: To determine the IC50 value of a bisquinolinium compound, perform the TRAP assay with varying concentrations of the inhibitor and quantify the reduction in telomerase activity compared to a no-drug control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of ligand-DNA interactions in real-time.
Protocol:
-
Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated G4-forming oligonucleotide.
-
Immobilization: The biotinylated DNA is injected over the sensor surface until a desired immobilization level is reached.
-
Ligand Injection: Solutions of the bisquinolinium compound at various concentrations are flowed over the sensor chip surface. The binding of the ligand to the immobilized DNA is detected as a change in the refractive index, measured in resonance units (RU).
-
Dissociation: A buffer flow is used to monitor the dissociation of the ligand from the DNA.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound ligand from the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about G4-ligand complexes in solution.
Protocol:
-
Sample Preparation: A solution of the G4-forming oligonucleotide (0.1–3 mM) is prepared in a buffer containing a suitable cation (e.g., 95 mM K+) in 90% H2O/10% D2O. The sample is annealed by heating to 95°C and slowly cooling to room temperature.
-
1D 1H NMR: A 1D 1H NMR spectrum is acquired to confirm the formation of the G4 structure, characterized by imino proton signals in the 10-12 ppm region.
-
NMR Titration: Aliquots of a concentrated stock solution of the bisquinolinium compound are added stepwise to the NMR sample. 1D 1H NMR spectra are recorded after each addition.
-
Data Analysis: Changes in the chemical shifts and line broadening of the imino proton signals upon ligand addition provide information about the binding site, stoichiometry, and binding affinity of the interaction. For detailed structural analysis, 2D NMR experiments (e.g., NOESY, TOCSY) are performed on the complex.
Cellular Signaling Pathways and Mechanisms of Action
Bisquinolinium compounds exert their biological effects by stabilizing G4 structures, which in turn modulates various cellular pathways. The primary mechanisms of action include telomere dysfunction and the regulation of oncogene transcription.
Telomere Maintenance Pathway
G4 structures at the 3' overhang of telomeres can inhibit the activity of telomerase, the enzyme responsible for maintaining telomere length. By stabilizing these G4s, bisquinolinium compounds effectively "cap" the telomeres, preventing telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis. Furthermore, the stabilization of telomeric G4s can interfere with DNA replication, leading to replication stress and the activation of DNA damage response pathways, such as the ATR- and ATM-dependent signaling cascades.
c-MYC Oncogene Regulation
The promoter region of the c-MYC oncogene contains a G-rich sequence
Methodological & Application
Application Notes and Protocols for Phen-DC3 Trifluoromethanesulfonate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 trifluoromethanesulfonate is a potent and specific G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes, such as c-MYC, and in telomeres. By stabilizing these G4 structures, Phen-DC3 can modulate gene expression and interfere with telomere maintenance, making it a promising agent for cancer therapy.[1][2]
These application notes provide a comprehensive overview of the use of Phen-DC3 in cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
Phen-DC3 exerts its anti-cancer effects primarily through the stabilization of G-quadruplex structures in the DNA of cancer cells.[3] This stabilization leads to the transcriptional repression of key oncogenes and the induction of DNA damage, ultimately triggering apoptosis. A key target of Phen-DC3 is the G-quadruplex located in the promoter region of the c-MYC oncogene.[1] Stabilization of this G4 structure inhibits the transcription of c-MYC, a master regulator of cell proliferation and metabolism. Downregulation of c-MYC subsequently affects its downstream targets, including the human Telomerase Reverse Transcriptase (hTERT), which is crucial for telomere maintenance and cellular immortalization in cancer.[2][4][5] The stabilization of G4 structures by Phen-DC3 can also impede DNA replication forks, leading to DNA damage and the activation of apoptotic pathways.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | Cell Death | ~20% at 100 µM (48h) | [6] |
| FANCJ helicase | - | IC50 | 65 ± 6 nM | [7] |
| DinG helicase | - | IC50 | 50 ± 10 nM | [7] |
Note: The provided data is illustrative. Researchers should perform their own dose-response experiments to determine the IC50 of Phen-DC3 in their specific cancer cell lines of interest.
Mandatory Visualizations
Signaling Pathway of Phen-DC3 in Cancer Cells
Caption: Mechanism of action of Phen-DC3 in cancer cells.
Experimental Workflow: From Cell Treatment to Data Analysis
Caption: General workflow for studying Phen-DC3 effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line being used.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of Phen-DC3 in complete medium. Remove the medium from the wells and add 100 µL of the Phen-DC3 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Phen-DC3) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Phen-DC3 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with Phen-DC3 for the desired time. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for c-MYC and hTERT
This protocol provides a general procedure for detecting changes in protein expression.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-MYC, anti-hTERT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, hTERT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of c-MYC and hTERT to the loading control.[2][8]
References
- 1. The effect of prolonged G-quadruplex stabilization on the functions of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplex DNA structure is a positive regulator of MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Helicase Inhibition Assay Using Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicases are essential motor proteins that unwind nucleic acid duplexes and are critical for cellular processes such as DNA replication, repair, and transcription. Their inhibition presents a promising therapeutic strategy, particularly in oncology. Phen-DC3 is a potent G-quadruplex (G4) specific ligand that has been shown to inhibit the activity of certain helicases by stabilizing G4 structures, which can act as blocks to helicase progression.[1][2] This document provides a detailed protocol for a helicase inhibition assay using Phen-DC3 Trifluoromethanesulfonate, a stable salt form of Phen-DC3.[1] The assay is designed to be adaptable for various helicases that act on G4 DNA and is suitable for high-throughput screening.
Mechanism of Action
Phen-DC3 functions by binding to and stabilizing G-quadruplex structures within DNA.[3][4][5] These four-stranded secondary structures can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions.[4] By stabilizing these structures, Phen-DC3 creates a physical impediment that certain DNA helicases, like FANCJ and DinG, cannot easily resolve.[1] This leads to the inhibition of their unwinding activity, which can subsequently result in stalled replication forks, DNA damage, and ultimately, apoptosis in rapidly dividing cells, making it a compound of interest for cancer therapy.[6][7]
Quantitative Data Summary
The inhibitory concentration (IC50) of Phen-DC3 has been determined for several helicases, highlighting its potency and specificity for enzymes that resolve G-quadruplexes.
| Helicase | Substrate Type | IC50 (nM) | Reference |
| FANCJ | G4 Substrate | 65 ± 6 | [1] |
| DinG | G4 Substrate | 50 ± 10 | [1] |
| Pif1 | G4-CEB1 (Na+) | ~250 (Ki) | [8] |
| Pif1 | G4-CEB1 (K+) | ~250 (Ki) | [8] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism by which Phen-DC3 inhibits helicase activity.
Caption: Mechanism of Phen-DC3-mediated helicase inhibition.
Experimental Protocol: Fluorescence-Based Helicase Inhibition Assay
This protocol is adapted from established fluorescence-based helicase assays and is optimized for screening G4-ligands like Phen-DC3.[9][10][11] The principle relies on the unwinding of a duplex DNA substrate containing a G-quadruplex forming sequence. The substrate is labeled with a fluorophore and a quencher. Upon unwinding by the helicase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials and Reagents:
-
Helicase Enzyme: Purified recombinant helicase capable of unwinding G-quadruplexes (e.g., FANCJ, DinG, Pif1).
-
This compound: Prepare a stock solution in DMSO.
-
DNA Substrate: A custom oligonucleotide designed with a 5' or 3' overhang for helicase loading, a G-quadruplex forming sequence, and a duplex region. One strand is labeled with a fluorophore (e.g., FAM) and the complementary strand with a quencher (e.g., Dabcyl).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl (or NaCl, depending on the G4 conformation desired), 5 mM MgCl2, 2 mM DTT, 100 µg/ml Bovine Serum Albumin (BSA).
-
ATP Solution: 100 mM ATP in water, pH 7.5.
-
Stop Buffer: 50 mM EDTA, 0.5% SDS, 2 mg/ml Proteinase K.
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate reader: Capable of measuring fluorescence intensity over time.
Experimental Workflow Diagram:
Caption: Workflow for the helicase inhibition assay.
Procedure:
-
Preparation of DNA Substrate: Anneal the fluorophore-labeled and quencher-labeled oligonucleotides to form the G4-containing duplex substrate. This is typically done by mixing equimolar amounts in annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture in a final volume of 50 µL.
-
Add the assay buffer.
-
Add the annealed DNA substrate to a final concentration of 20-40 nM.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 0.1 nM). Include a DMSO-only control.
-
Add the helicase enzyme to a final concentration determined by prior titration experiments (typically 10-50 nM).[9]
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the helicase (e.g., 35°C) for 10 minutes to allow for binding of the helicase and Phen-DC3 to the DNA substrate.[8]
-
Initiation and Measurement:
-
Initiate the unwinding reaction by adding ATP to a final concentration of 4 mM.[8]
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of Phen-DC3, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of helicase activity against the logarithm of the Phen-DC3 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound against G-quadruplex resolving helicases. The fluorescence-based, real-time nature of the assay makes it suitable for quantitative analysis and high-throughput screening of potential helicase inhibitors. By understanding the mechanism of action and having a detailed protocol, researchers can effectively investigate the role of G-quadruplex stabilization in helicase inhibition and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-quadruplexes and helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2306.04291] Phen-DC 3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation [arxiv.org]
- 6. What are DNA helicase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application of Phen-DC3 Trifluoromethanesulfonate in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 trifluoromethanesulfonate is a potent and specific G-quadruplex (G4) stabilizing ligand. G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance. The stabilization of G4s by ligands such as Phen-DC3 can modulate these processes, making it a valuable tool for studying G4 biology and a potential therapeutic agent. In the context of chromatin immunoprecipitation sequencing (ChIP-seq), Phen-DC3 is utilized to stabilize G4 structures within the chromatin of living cells. This allows for their subsequent immunoprecipitation using a G4-specific antibody, enabling genome-wide mapping of G4 locations. This document provides detailed application notes and protocols for the use of this compound in G4-ChIP-seq experiments.
Principle of the Method
The application of Phen-DC3 in ChIP-seq is based on its ability to bind to and stabilize G4 structures, effectively "locking" them in place within the cellular chromatin. The general workflow involves treating cells with Phen-DC3, followed by cross-linking of proteins and DNA, chromatin shearing, and immunoprecipitation with an antibody that specifically recognizes G4 structures (e.g., BG4). The enriched DNA is then sequenced to identify the genomic locations of G4s. An alternative, antibody-independent method called Chem-map utilizes biotinylated Phen-DC3 to directly capture G4-containing chromatin fragments.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing G4-ChIP-seq with and without G4-stabilizing ligands.
Table 1: Number of G4 Sites Identified by G4-ChIP-seq in Various Human Cell Lines
| Cell Line | Number of G4 Sites Detected | Reference |
| K562 (Human erythroleukemia) | ~10,000 | [1] |
| U2OS (Human osteosarcoma) | ~20,000 | [1] |
| hESC (Human embryonic stem cells) | ~18,000 | [1] |
| NSC (Neural stem cells) | ~4,000 | [1] |
| CNCC (Cranial neural crest cells) | ~9,000 | [1] |
Table 2: Fold Enrichment of G4 Motifs in Cdc20 ChIP-seq Peaks after PhenDC3 Treatment in S. pombe
| Feature | Untreated | PhenDC3-Treated | Fold Increase | Reference |
| Number of Cdc20 peaks overlapping G4 motifs | 13 | 22 | 1.69 | [2] |
| Number of G4 motifs within Cdc20 peaks | 16 | 27 | 1.69 | [2] |
Experimental Protocols
Protocol 1: G4-ChIP-seq using Phen-DC3 and a G4-Specific Antibody (e.g., BG4)
This protocol is an amalgamation of standard ChIP-seq procedures and specific steps for the application of Phen-DC3.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture reagents
-
Formaldehyde (37% solution)
-
Glycine
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
G4-specific antibody (e.g., BG4)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for sequencing library preparation
Procedure:
-
Cell Culture and Phen-DC3 Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with this compound at a final concentration of 1-20 µM for 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A pilot experiment to assess cell viability and G4 stabilization is recommended. For S. pombe, 20 µM PhenDC3 has been used for ChIP-seq experiments.[2]
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the G4-specific antibody (e.g., BG4) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the eluate with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use a peak-calling algorithm to identify regions of G4 enrichment.
-
Protocol 2: Chem-map using Biotinylated Phen-DC3 (PhenDC3-btn)
This protocol is based on an antibody-independent method for mapping small molecule binding sites.[3]
Materials:
-
Biotinylated Phen-DC3 (PhenDC3-btn)
-
Cell culture reagents
-
Permeabilization buffer
-
Anti-biotin antibody
-
pA-Tn5 transposome
-
DNA purification kit
-
Reagents for sequencing library preparation
Procedure:
-
Cell Permeabilization:
-
Harvest and wash cells.
-
Permeabilize cells to allow entry of the PhenDC3-btn and other reagents.
-
-
Binding of PhenDC3-btn:
-
Incubate the permeabilized cells with PhenDC3-btn to allow binding to G4 structures.
-
-
Antibody Binding and Tn5 Transposome Recruitment:
-
Add an anti-biotin antibody to bind to the PhenDC3-btn.
-
Recruit a pA-Tn5 transposome, which will bind to the antibody.
-
-
Tagmentation:
-
Activate the Tn5 transposome to fragment the chromatin and simultaneously ligate sequencing adapters at the sites of PhenDC3-btn binding.
-
-
DNA Purification, Library Preparation, and Sequencing:
-
Purify the tagmented DNA.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
-
Mandatory Visualization
Caption: Workflow for G4-ChIP-seq using Phen-DC3.
Caption: Signaling pathway affected by Phen-DC3.
References
- 1. Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Visualizing G-quadruplexes in Living Cells with Phen-DC3 Trifluoromethanesulfonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including DNA replication, transcription, and telomere maintenance. Their prevalence in oncogene promoters and telomeric regions has made them attractive targets for anticancer drug development. Phen-DC3 is a highly specific G-quadruplex ligand known for its ability to stabilize these structures. This application note provides a detailed protocol for the use of Phen-DC3 trifluoromethanesulfonate in live-cell imaging of G-quadruplexes, enabling researchers to visualize and study their dynamics and function in a cellular context.
Principle
Phen-DC3 is a cell-permeable compound that exhibits fluorescence upon binding to G-quadruplex structures. This interaction allows for the visualization of G4s within the nucleus and mitochondria of living cells. The stabilization of G4s by Phen-DC3 can be observed through various microscopy techniques, and its effects on cellular processes can be quantified. This protocol outlines the necessary steps for cell preparation, probe incubation, and imaging to effectively label and visualize G-quadruplexes with Phen-DC3.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Phen-DC3 in biological systems, compiled from various studies.
Table 1: In Vitro Activity of Phen-DC3
| Parameter | Value | Target | Reference |
| IC50 (FANCJ helicase) | 65 ± 6 nM | G4 substrate | [1] |
| IC50 (DinG helicase) | 50 ± 10 nM | G4 substrate | [1] |
Table 2: Cellular Concentrations and Treatment Times for Phen-DC3
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | 10 µM | Not specified | Used as a competitor in single-molecule imaging | [2] |
| U2OS | 1 µM | 4 hours | Displacement of G4-binding probe | [3][4] |
| HeLa | Up to 100 µM | 12 and 24 hours | Concentration-dependent decrease in mtDNA copy number | [5][6] |
| HeLa | 20 µM | Not specified | Staining of fixed cells for fluorescence imaging | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of G-quadruplexes with Phen-DC3
This protocol describes the general procedure for staining and imaging G-quadruplexes in live mammalian cells using Phen-DC3.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed the cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Phen-DC3 Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the Phen-DC3 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Phen-DC3 staining solution to the cells.
-
Incubate the cells for the desired amount of time (e.g., 30 minutes to 4 hours) at 37°C with 5% CO2. Incubation times may need to be optimized depending on the cell line and experimental goals.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Visualize the cells using a confocal microscope. The fluorescence of Phen-DC3 bound to G4s can be detected.[8] Excitation and emission wavelengths should be optimized based on the specific imaging setup.
-
Protocol 2: Competition Assay for G-quadruplex Specificity
This protocol can be used to confirm the specificity of a fluorescent G4 probe by competing for binding with unlabeled Phen-DC3.
Materials:
-
Cells stained with a primary fluorescent G4 probe (e.g., SiR-PyPDS)
-
Unlabeled this compound
-
Complete cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Primary Probe Staining:
-
Competition with Phen-DC3:
-
Following primary probe staining, treat the cells with a solution of unlabeled Phen-DC3 at a concentration significantly higher than the primary probe (e.g., 10 µM).[2]
-
Incubate for a sufficient time to allow for displacement of the primary probe (e.g., 30 minutes).
-
-
Imaging and Analysis:
Visualizations
Caption: Workflow for live-cell G-quadruplex imaging using Phen-DC3.
Caption: Phen-DC3 binds to and stabilizes G-quadruplex structures.
Concluding Remarks
This compound is a valuable tool for the study of G-quadruplexes in live cells. Its ability to specifically bind and stabilize these structures allows for their visualization and the investigation of their roles in cellular functions. The protocols provided here serve as a guide for researchers to begin their investigations into the dynamic world of G-quadruplex biology. Optimization of concentrations and incubation times for specific cell lines and experimental questions is encouraged to achieve the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single-molecule visualisation of DNA G-quadruplex formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]
- 6. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Single-molecule visualization of DNA G-quadruplex formation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical Probes for Cellular Imaging of G‐quadruplexes: Beyond Fluorescence Intensity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Melting Assay: G4 Stabilization by Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures by small molecules has emerged as a promising strategy for the development of novel therapeutics, particularly in the field of oncology. The FRET-melting assay is a robust and high-throughput method used to assess the thermal stability of G4 structures and to screen for compounds that can bind to and stabilize these structures. This document provides a detailed protocol for utilizing a FRET-melting assay to evaluate the G4 stabilization properties of Phen-DC3 Trifluoromethanesulfonate, a well-characterized G4 ligand.
Phen-DC3 is a potent and selective G-quadruplex stabilizing ligand.[1] Its trifluoromethanesulfonate salt is often used for improved solubility and stability while retaining its biological activity. The FRET-melting assay described herein relies on a dual-labeled oligonucleotide probe containing a G4-forming sequence, a fluorescent donor (e.g., FAM), and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in fluorescence resonance energy transfer (FRET) and a low fluorescence signal. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and quencher, which leads to an increase in the donor's fluorescence emission. The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined by monitoring the change in fluorescence as a function of temperature. The binding of a ligand like Phen-DC3 stabilizes the G4 structure, resulting in a significant increase in its melting temperature (ΔTm).
Principle of the FRET-Melting Assay
The core principle of the FRET-melting assay for G4 stabilization is the distance-dependent transfer of energy from a donor fluorophore to an acceptor molecule (quencher).
Caption: Principle of G4 Stabilization in FRET-Melting Assay.
Experimental Workflow
The following diagram outlines the major steps involved in performing the FRET-melting assay for G4 stabilization by Phen-DC3.
Caption: Experimental Workflow for the FRET-Melting Assay.
Materials and Reagents
-
Dual-labeled G4-forming oligonucleotides: (e.g., 5'-FAM / 3'-TAMRA). See Table 1 for examples.
-
This compound: (e.g., from commercial suppliers).
-
Buffer components: Lithium cacodylate, Potassium chloride (KCl), Lithium chloride (LiCl).
-
Solvent for ligand: Dimethyl sulfoxide (DMSO).
-
Nuclease-free water.
-
96-well or 384-well PCR plates compatible with a real-time PCR instrument.
Detailed Experimental Protocol
This protocol is adapted from established methods for FRET-melting assays.[2][3]
1. Preparation of Stock Solutions:
-
G4 Oligonucleotide Stock (100 µM): Resuspend the lyophilized dual-labeled oligonucleotide in nuclease-free water to a final concentration of 100 µM. Store at -20°C.
-
This compound Stock (1 mM): Dissolve the compound in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.
-
10X FRET-Melting Buffer (100 mM Lithium Cacodylate, pH 7.2, 1 M KCl): Prepare a buffer solution containing 100 mM lithium cacodylate and 1 M KCl. Adjust the pH to 7.2. Filter sterilize and store at 4°C.
2. Reaction Setup (for a 50 µL final volume):
-
Prepare a master mix for the desired number of reactions, including controls (no ligand).
-
For each reaction, add the following to a PCR tube or well:
-
5 µL of 10X FRET-Melting Buffer (final concentration: 10 mM Lithium Cacodylate, 100 mM KCl).
-
x µL of 100 µM G4 oligonucleotide stock (final concentration: 0.2 µM).
-
x µL of 1 mM Phen-DC3 stock (final concentration: 1 µM). For the no-ligand control, add an equivalent volume of DMSO.
-
Nuclease-free water to a final volume of 50 µL.
-
-
Gently mix the components and centrifuge briefly to collect the solution at the bottom of the well.
3. Annealing of the G4 Structure:
-
To ensure proper folding of the G4 structure, heat the plate at 95°C for 5 minutes.
-
Allow the plate to cool slowly to room temperature.
4. FRET-Melting Measurement:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to collect fluorescence data from the appropriate channel for the donor fluorophore (e.g., FAM).
-
Program the instrument with the following thermal profile:
-
Hold at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each temperature increment.
-
5. Data Analysis:
-
Export the fluorescence intensity data as a function of temperature.
-
Plot the normalized fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence intensity is at 50% of the maximum change. This can be determined from the peak of the first derivative of the melting curve (-d(Fluorescence)/dT).
-
Calculate the change in melting temperature (ΔTm) using the following formula:
-
ΔTm = Tm (with Phen-DC3) - Tm (without Phen-DC3)
-
Quantitative Data Summary
The following table summarizes the stabilizing effect of Phen-DC3 on various G-quadruplex forming sequences, as determined by FRET-melting assays. The data demonstrates the potent G4-stabilizing activity of Phen-DC3 across different G4 topologies.
| Oligonucleotide Sequence Name | G4-forming Sequence (5' to 3') | Topology | Tm (°C) without Ligand | Tm (°C) with 1 µM Phen-DC3 | ΔTm (°C) | Reference |
| F21T (Human Telomeric) | FAM-GGG(TTAGGG)3-TAMRA | Hybrid | 62.5 | >85 | >22.5 | [2] |
| F-c-MYC-T | FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA | Parallel | 67.0 | >85 | >18.0 | [2] |
| F-c-KIT1-T | FAM-AGGGAGGGCGCTGGGAGGAGGG-TAMRA | Parallel | 58.5 | 81.0 | 22.5 | [2] |
| F-KRAS-T | FAM-AGGGCGGTGTGGGAAGAGGGAAGAG-TAMRA | Parallel | 63.5 | >85 | >21.5 | [2] |
| F-RET-T | FAM-CGGGCGGGCGCGAGGGAGGGGC-TAMRA | Parallel | 70.0 | >85 | >15.0 | [2] |
Note: The exact ΔTm values may vary slightly depending on the specific experimental conditions, including buffer composition and ramp rate.
Troubleshooting
-
Low fluorescence signal: Ensure proper concentration of the labeled oligonucleotide and that the correct fluorescence channel is being monitored.
-
Noisy melting curve: Check for air bubbles in the wells. Ensure proper mixing of reagents.
-
Inconsistent Tm values: Ensure consistent preparation of all solutions and accurate pipetting. Use a slow ramp rate for temperature increase to ensure thermal equilibrium.
Conclusion
The FRET-melting assay is a powerful tool for the quantitative assessment of G-quadruplex stabilization by small molecules. This compound demonstrates significant stabilization of various G4 structures, as evidenced by the substantial increases in their melting temperatures. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this assay in the discovery and characterization of novel G4-interactive compounds for therapeutic development.
References
- 1. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Polymerase Stop Assay with Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA polymerase stop assay is a powerful in vitro technique used to identify and characterize compounds that stabilize non-canonical DNA structures, such as G-quadruplexes (G4s). These structures can form in guanine-rich regions of the genome, including telomeres and oncogene promoters, and their stabilization by small molecules is a promising strategy for anticancer drug development. Phen-DC3 is a well-characterized G-quadruplex-stabilizing ligand that can induce a potent and specific arrest of DNA synthesis at G4-forming sequences.[1][2] This document provides detailed application notes and protocols for performing a DNA polymerase stop assay using Phen-DC3 Trifluoromethanesulfonate.
The principle of the assay is based on the observation that DNA polymerase is stalled when it encounters a stable G-quadruplex structure on the template strand.[3][4] In the presence of a G4-stabilizing ligand like Phen-DC3, the G-quadruplex structure is further stabilized, leading to a more pronounced and specific polymerase arrest. The resulting truncated DNA products can be visualized by gel electrophoresis, providing a clear indication of the ligand's ability to stabilize G4 DNA and inhibit DNA replication.[2][3]
Key Applications
-
Screening and characterization of G-quadruplex binding ligands.
-
Investigating the selectivity of compounds for different G-quadruplex structures.
-
Studying the mechanism of action of potential anticancer drugs that target G4 DNA.
-
Mapping the location of G-quadruplex formation in specific DNA sequences.
Quantitative Data Summary
The following table summarizes the effective concentrations of Phen-DC3 observed in DNA polymerase stop assays.
| G4-Forming Sequence | Phen-DC3 Concentration for Polymerase Pausing | Notes | Reference |
| c-MYC Pu24T | 8 nM | A clear pausing site was detected at this concentration. | [1] |
| MYC, KIT, and TERT promoter sequences | 0.1 µM | Effective concentration for observing polymerase pause sites. | [2] |
| General (non-specific inhibition) | 2 - 5 µM | Higher concentrations caused non-specific inhibition of DNA replication on both G4 and non-G4 DNA templates. | [1] |
Experimental Protocols
This section provides a detailed protocol for a Taq DNA polymerase stop assay using a DNA template containing a G-quadruplex forming sequence.
Materials and Reagents
-
This compound: Stock solution in DMSO.
-
DNA Template: A single-stranded DNA oligonucleotide containing a known G-quadruplex forming sequence (e.g., from the promoter region of an oncogene like c-MYC, KIT, or TERT).
-
Primer: A fluorescently labeled (e.g., 6-FAM) or radiolabeled oligonucleotide complementary to the 3' end of the template DNA.
-
Taq DNA Polymerase: A thermostable DNA polymerase.
-
Deoxynucleotide Triphosphates (dNTPs): A mixture of dATP, dCTP, dGTP, and dTTP.
-
Reaction Buffer: Typically contains Tris-HCl, KCl, and MgCl2. The presence of K+ is crucial for G-quadruplex formation.
-
Formamide Stop/Loading Buffer: For denaturing the DNA and loading onto the gel.
-
Denaturing Polyacrylamide Gel (e.g., 10%): For separating the DNA fragments.
-
Gel Electrophoresis System and Power Supply.
-
Gel Imaging System: For visualizing the fluorescently or radiolabeled DNA.
Experimental Workflow Diagram
Caption: Workflow of the DNA polymerase stop assay.
Step-by-Step Protocol
-
Primer Annealing:
-
In a PCR tube, mix the DNA template (e.g., 1 pmol) and the labeled primer (e.g., 1 pmol) in the reaction buffer.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate primer annealing.
-
-
Reaction Setup:
-
To the annealed primer-template duplex, add the dNTP mix (final concentration of ~200 µM each).
-
Add varying concentrations of this compound (e.g., from 10 nM to 1 µM) to different tubes. Include a no-ligand control (with DMSO vehicle).
-
Pre-incubate the mixture at room temperature for 15-30 minutes to allow for Phen-DC3 to bind to the G-quadruplex structure.
-
-
Polymerase Extension:
-
Initiate the reaction by adding Taq DNA polymerase (e.g., 1-2 units).
-
Incubate the reaction at a temperature suitable for the polymerase, typically between 55°C and 72°C, for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of formamide stop/loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place them on ice.
-
-
Gel Electrophoresis and Analysis:
-
Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 10% acrylamide, 7M urea).
-
Run the gel at a constant power until the desired separation is achieved.
-
Visualize the DNA fragments using a suitable gel imaging system. The appearance of a truncated product (the "stop" product) at a specific size indicates that the polymerase was stalled by a Phen-DC3-stabilized G-quadruplex. The intensity of this stop band will typically increase with higher concentrations of Phen-DC3.
-
Mechanism of Action
Phen-DC3 functions by binding to and stabilizing G-quadruplex structures that can form on single-stranded DNA templates. This stabilization creates a physical barrier that impedes the progression of DNA polymerase during the primer extension reaction.
Molecular Interaction Diagram
Caption: Molecular mechanism of Phen-DC3-induced polymerase arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| No stop product observed | Insufficient Phen-DC3 concentration. | Increase the concentration of Phen-DC3. |
| G-quadruplex structure is not stable under the assay conditions. | Ensure the presence of K+ ions in the reaction buffer. Optimize the annealing and incubation temperatures. | |
| The DNA template does not form a stable G-quadruplex. | Verify the sequence of the template. Use a positive control template known to form a G-quadruplex. | |
| Smearing of bands on the gel | DNA degradation. | Use fresh reagents and sterile techniques. |
| Gel electrophoresis issues. | Ensure the gel is properly prepared and run under appropriate conditions. | |
| Non-specific polymerase inhibition | Phen-DC3 concentration is too high. | Perform a dose-response experiment to determine the optimal concentration range. |
| Non-specific binding of Phen-DC3 to the polymerase or template. | Include a control template that does not form a G-quadruplex to assess non-specific effects. |
Conclusion
The DNA polymerase stop assay with this compound is a robust and sensitive method for studying G-quadruplex stabilization. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can effectively utilize this technique to advance the discovery and development of novel G4-targeted therapeutics.
References
- 1. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 2. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phen-DC3 Trifluoromethanesulfonate Treatment in Schizosaccharomyces pombe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 trifluoromethanesulfonate is a potent G-quadruplex (G4) stabilizing ligand. G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization has emerged as a promising strategy in cancer therapy and for studying DNA replication and damage responses. In the model organism Schizosaccharomyces pombe, a unicellular eukaryote that shares many fundamental cellular processes with mammals, Phen-DC3 serves as a valuable tool to investigate the biological roles of G4 structures.[1][2][3]
These application notes provide a comprehensive overview of the use of Phen-DC3 in S. pombe, including its mechanism of action, protocols for its application, and expected cellular outcomes.
Mechanism of Action
Phen-DC3 exerts its biological effects in S. pombe primarily by binding to and stabilizing G4 structures within the genome.[1][4][5] This stabilization has several downstream consequences:
-
Impediment of DNA Replication: Stabilized G4 structures act as physical barriers to the DNA replication machinery.[1][4][5] This leads to the slowing or stalling of replication forks, resulting in shorter DNA fragments of newly synthesized DNA.[2][4][5]
-
Induction of DNA Lesions: The stalling of replication forks can lead to the formation of single-strand DNA (ssDNA) lesions.[2][4][5]
-
Growth Defects: By interfering with essential processes like DNA replication, Phen-DC3 treatment causes noticeable growth defects in S. pombe cultures, particularly during the S-phase of the cell cycle.[1][4][5]
The Pif1 family helicases in S. pombe are known to resolve G4 structures, and the effects of Phen-DC3 can be exacerbated in strains with compromised helicase function.[1][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Phen-DC3 treatment on S. pombe as reported in the literature.
| Parameter | Phen-DC3 Concentration | Strain | Observed Effect | Reference |
| Cell Growth | 50 µM, 100 µM | Wild-type | Growth inhibition observed on solid media | [2] |
| 10, 20, 50, 100 µM | Wild-type | Dose-dependent growth defects in liquid culture | [4] | |
| DNA Replication | 20 µM | cdc25-22 MDRΔ | Significantly reduced lengths of newly replicated DNA | [2] |
| DNA Damage | Not specified | Wild-type | Increased single-strand DNA lesions | [4][5] |
| G4-Stabilization | 25 µM (in vitro) | N/A | Stabilization of rDNA and telomeric G4 structures | [8] |
| In Vitro Assay | Phen-DC3 Concentration | Substrate | Effect | Reference |
| Circular Dichroism (CD) | 25 µM | rDNA and telomeric oligonucleotides | Increased thermal stability of G4 structures, with some remaining stable even at 85°C | [8] |
| Helicase Unwinding Assay | Not specified | G4 DNA substrate | Inhibition of G4 unwinding by the Pif1 helicase | [6][7] |
| qPCR Stop Assay | Not specified | S. pombe genomic DNA | Inhibition of DNA amplification at predicted G4 sites | [9] |
Experimental Protocols
Protocol 1: S. pombe Sensitivity to Phen-DC3 (Spot Assay)
This protocol is used to assess the sensitivity of different S. pombe strains to Phen-DC3 on solid media.
Materials:
-
S. pombe strains (e.g., wild-type, MDRΔ)
-
EMM2 liquid media
-
EMM2 agar plates
-
Phen-DC3 stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
30°C incubator
Procedure:
-
Grow S. pombe strains overnight in liquid EMM2 media at 30°C to an approximate cell density of 2.4 x 10^6 cells/ml.[2]
-
Prepare EMM2 agar plates containing the desired final concentrations of Phen-DC3 (e.g., 50 µM, 100 µM) and a control plate with an equivalent volume of DMSO.[2]
-
Perform 5-fold serial dilutions of the overnight cultures.
-
Spot 5 µl of each dilution onto the control and Phen-DC3-containing plates.[2]
-
Incubate the plates at 30°C for 3-5 days and document the growth.[2]
Protocol 2: Analysis of DNA Replication by DNA Combing
This protocol allows for the visualization of DNA replication fork progression at the single-molecule level.
Materials:
-
Synchronized S. pombe culture (e.g., cdc25-22 MDRΔ strain)
-
Phen-DC3
-
5-bromo-2'-deoxyuridine (BrdU)
-
Microscope slides
-
Anti-BrdU and anti-ssDNA antibodies
-
Fluorescence microscope
Procedure:
-
Synchronize the S. pombe culture (e.g., using a temperature-sensitive cdc25-22 allele).[2]
-
Treat the synchronized cells with the desired concentration of Phen-DC3 (e.g., 20 µM) or DMSO as a control upon release from cell cycle arrest.[2]
-
30 minutes after release into the cell cycle, add BrdU to the culture to label newly replicated DNA.[2]
-
Harvest the cells and spread the DNA on microscope slides.
-
Perform immunostaining using anti-BrdU and anti-ssDNA antibodies.[2]
-
Visualize the DNA fibers using fluorescence microscopy and measure the length of the BrdU tracks.[2] Shorter BrdU tracks in Phen-DC3 treated cells indicate impaired replication fork progression.[2][4]
Signaling Pathways and Workflows
Phen-DC3 Mechanism of Action
Caption: Mechanism of Phen-DC3 action in S. pombe.
Experimental Workflow for DNA Replication Analysis
Caption: Workflow for analyzing DNA replication fork progression.
Concluding Remarks
This compound is a powerful chemical tool for probing the function of G-quadruplexes in Schizosaccharomyces pombe. Its ability to stabilize these structures and impede DNA replication provides a valuable system for studying DNA damage and repair pathways. The protocols and data presented here offer a foundation for researchers to utilize Phen-DC3 in their investigations of genome stability and the cellular response to replication stress. When designing experiments, it is recommended to use a drug-sensitive strain, such as one with a deletion of the ABC transporters Pmd1 and Bfr1 (MDRΔ), to enhance the cellular effects of Phen-DC3.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fission Yeast Schizosaccharomyces pombe: A Unicellular “Micromammal” Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of putative G-quadruplex DNA structures in S. pombe genome by quantitative PCR stop assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Phen-DC3 Trifluoromethanesulfonate: A Potent Tool in G-Quadruplex-Mediated Antiviral Research
Abstract
Phen-DC3 trifluoromethanesulfonate is a member of the bisquinolinium class of molecules renowned for its high affinity and selectivity in binding to and stabilizing G-quadruplex (G4) structures in nucleic acids.[1] These non-canonical secondary structures, formed in guanine-rich sequences, are increasingly recognized as crucial regulatory elements in the genomes of various viruses. By targeting and stabilizing these viral G4s, Phen-DC3 offers a promising avenue for antiviral research and therapeutic development. This document provides detailed application notes and experimental protocols for utilizing Phen-DC3 as a tool to investigate and inhibit viral replication and other key processes.
Introduction to Phen-DC3 and G-Quadruplexes in Viruses
G-quadruplexes are four-stranded nucleic acid structures that can form in both DNA and RNA.[2] In viral genomes, G4s have been identified in critical regions, including promoters, telomeric repeats, and coding sequences, where they can modulate replication, transcription, and translation. Phen-DC3 interacts with G4s primarily through π-stacking with the external G-tetrads, leading to their stabilization.[1] This stabilization can impede the progression of viral machinery that needs to unwind these structures, thereby inhibiting viral processes. Numerous studies have demonstrated the antiviral potential of Phen-DC3 against a range of human viruses by targeting these G4 structures.
Antiviral Applications of Phen-DC3
Phen-DC3 has been investigated for its antiviral activity against several viruses, primarily through the stabilization of G4s within their genomes.
Hepatitis C Virus (HCV)
A highly conserved G4-prone sequence has been identified in the HCV genome. Phen-DC3 binds to and stabilizes this G4 structure, leading to a significant inhibition of viral replication.[2] Specifically, it has been shown to hamper RNA-dependent RNA synthesis by the HCV polymerase.[1][2]
Epstein-Barr Virus (EBV)
In EBV, the mRNA of the essential viral protein EBNA1 is rich in G4 structures. The cellular protein nucleolin (NCL) typically binds to these G4s, downregulating EBNA1 expression. Phen-DC3 can displace NCL from the EBNA1 mRNA, which paradoxically increases EBNA1 translation and activates antigenic peptide production.[1][2] This mechanism highlights the complex and sometimes indirect antiviral strategies that can be explored with G4 ligands.
Human Papillomavirus (HPV)
While Phen-DC3 has demonstrated strong in vitro stabilization of most HPV G4s, it was found to be inactive in reducing viral replication in vivo in organotypic epithelial cultures.[1][2] This suggests that factors such as cell permeability, metabolism, or the in vivo accessibility of the target G4s may influence its efficacy.
Kaposi's Sarcoma-Associated Herpesvirus (KSHV)
G4s are present in the terminal repeats of the KSHV genome and are involved in regulating episomal replication. Treatment with Phen-DC3 has been shown to stall the replication fork at these terminal repeats, inducing replicative stress and significantly reducing the number of viral episomes.[3]
SARS-CoV-2
The RNA genome of SARS-CoV-2 contains sequences with the potential to form G-quadruplexes. Studies have shown that Phen-DC3 can stabilize these G4 structures, suggesting a potential, though less pronounced, antiviral effect compared to its impact on some DNA viruses.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of Phen-DC3 in various antiviral studies.
| Virus Target | Assay Type | Parameter Measured | Result with Phen-DC3 | Reference |
| Hepatitis C Virus (HCV) | Melting Experiment | G4 Stabilization | 7.5 °C increase in melting temperature | [2] |
| In vitro RNA synthesis | RNA-dependent RNA synthesis | Over 70% inhibition | [3] | |
| Luciferase Reporter Assay | Viral Replication | 60% reduction in luciferase expression | [3] | |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Viral Episome Quantification | Viral DNA Replication | 60% reduction in viral episome copy numbers | [3] |
| SARS-CoV-2 | FRET Melting Assay | G4 Unfolding Temperature | Increase in unfolding temperature | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving Phen-DC3 are provided below.
Förster Resonance Energy Transfer (FRET) Melting Assay for G4 Stabilization
This protocol is used to determine the stabilizing effect of Phen-DC3 on a specific G4-forming oligonucleotide sequence.
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the quencher)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
This compound solution
-
Real-time PCR thermocycler with fluorescence detection capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the annealing buffer at a final concentration of 0.2 µM.
-
Heat the solution to 95°C for 5 minutes to ensure the oligonucleotide is unfolded.
-
Allow the solution to cool slowly to room temperature to facilitate G4 formation.
-
Prepare two sets of reactions: one with the folded oligonucleotide and a desired concentration of Phen-DC3 (e.g., 1 µM), and a control set with the oligonucleotide and vehicle (e.g., DMSO).
-
Place the reactions in the real-time PCR machine.
-
Perform a melting curve analysis by gradually increasing the temperature from 25°C to 95°C, with fluorescence readings taken at every 1°C increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded, resulting in a significant change in fluorescence.
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the Phen-DC3-treated sample. A positive ΔTm indicates stabilization.
Viral Replication Assay (Luciferase-Based)
This protocol assesses the effect of Phen-DC3 on viral replication using a reporter virus system.
Materials:
-
Cells permissive to the virus of interest (e.g., Huh7 cells for HCV)
-
Luciferase reporter virus (e.g., HCV with a luciferase gene insert)
-
Cell culture medium and supplements
-
This compound solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the permissive cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat the cells with various concentrations of Phen-DC3 for a predetermined amount of time. Include a vehicle-only control.
-
Infect the cells with the luciferase reporter virus at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 48-72 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of viral replication relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable chemical tool for probing the function of G-quadruplexes in viral life cycles. Its ability to selectively bind and stabilize these structures allows researchers to investigate their roles in viral replication, transcription, and interaction with host-cell factors. The quantitative data and protocols presented here provide a framework for utilizing Phen-DC3 to explore novel antiviral strategies targeting G4s. Further research into the in vivo efficacy and delivery of Phen-DC3 and its derivatives may pave the way for new therapeutic interventions against a broad range of viral pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. G-Quadruplex Targeting in the Fight against Viruses: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral G-quadruplexes: New frontiers in virus pathogenesis and antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of G-Quadruplex Structures of the SARS-CoV-2 Genome by TMPyP4, BRACO19, and PhenDC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Probing Promoter G-Quadruplexes with Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical four-stranded secondary structures that form in guanine-rich nucleic acid sequences.[1] These structures are particularly prevalent in key regulatory regions of the human genome, including gene promoters, where they are implicated in the control of gene transcription.[2][3] It is estimated that over 40% of gene promoters contain at least one potential G4-forming motif.[3] The stabilization of these G4 structures can act as a physical barrier to transcription machinery, thereby modulating gene expression. This makes promoter G4s attractive therapeutic targets, especially in oncology.[2][4]
Phen-DC3, a bisquinolinium dicarboxamide compound, has emerged as a benchmark G4-stabilizing ligand due to its high affinity and selectivity for G4 structures over duplex DNA.[5][6][7] Its crescent-shaped architecture allows for extensive π-π stacking interactions with the terminal G-quartets of a G4 structure.[5] These application notes provide an overview of the quantitative data, key applications, and detailed protocols for using Phen-DC3 trifluoromethanesulfonate to investigate and target G4s in promoter regions.
Quantitative Data: Phen-DC3 Interaction with G4s
Phen-DC3 is recognized as one of the most potent G4 binders, demonstrating high affinity across various G4 topologies.[7][8] Its efficacy has been quantified using several biophysical and cellular methods.
| Metric | G4 Target / Assay System | Value | Reference(s) |
| IC₅₀ | FANCJ Helicase (G4 substrate) | 65 ± 6 nM | [9][10][11] |
| IC₅₀ | DinG Helicase (G4 substrate) | 50 ± 10 nM | [9][10][11] |
| DC₅₀ | Thiazole Orange Displacement (CEB1 G4) | 0.4 - 0.5 µM | [6] |
| Binding Affinity | General (DNA/RNA G4s) | Nanomolar dissociation constants | [5] |
| Thermal Stabilization (ΔTₘ) | QD2-l hybrid G4 structure | +24°C (at 1 equivalent) | [12] |
Application 1: In Vitro G4 Stabilization and Enzyme Inhibition
A primary application of Phen-DC3 is to confirm the formation of G4 structures within a specific DNA sequence and to study how their stabilization affects enzymatic processes like DNA replication and transcription. The Taq polymerase stop assay is a common method for this purpose.
Protocol 1: Taq Polymerase Stop Assay
This assay determines if a specific oligonucleotide sequence can form a G4 structure that is stabilized by Phen-DC3, thereby causing a DNA polymerase to stall.
Materials:
-
DNA template containing a putative G4 sequence
-
Forward primer (radiolabeled or fluorescently labeled)
-
Taq DNA polymerase and corresponding reaction buffer
-
dNTP mix
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Control ligand (optional, e.g., a non-G4 binder)
-
DMSO (vehicle control)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Mix the DNA template (e.g., 100 nM) and labeled primer (e.g., 200 nM) in Taq polymerase buffer containing KCl (e.g., 100 mM) to facilitate G4 folding. Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature overnight.
-
Ligand Incubation: Aliquot the annealed template/primer mix. Add Phen-DC3 to the desired final concentration (e.g., 0.5, 1, 5 µM). Add an equivalent volume of DMSO to a "no ligand" control tube. Incubate at room temperature for at least 30 minutes.
-
Polymerase Reaction: Initiate the reaction by adding Taq polymerase and the dNTP mix. Incubate at the appropriate temperature for the polymerase (e.g., 37-55°C) for a set time course (e.g., 5, 15, 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Analyze the DNA products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization: Visualize the gel using autoradiography or fluorescence imaging. A strong band appearing below the full-length product indicates that the polymerase has stalled at the G4 structure stabilized by Phen-DC3.[13][14]
Workflow Visualization
Caption: Workflow for the Taq Polymerase Stop Assay.
Application 2: Cellular Imaging of G-Quadruplexes
Phen-DC3's intrinsic fluorescence properties can be leveraged to visualize G4 structures within fixed cells. Upon binding to G4s, its spectral properties change, allowing for detection using confocal microscopy.[15] This enables the study of G4 localization within cellular compartments, such as the nucleus and nucleoli.[5]
Protocol 2: Confocal Microscopy of G4s in Fixed Cells
Materials:
-
HeLa or other suitable human cell line
-
Glass-bottomed microwell dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
RNase A and DNase I (for control experiments)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells onto glass-bottomed dishes and culture until they reach desired confluency (e.g., 60-70%).
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes. Wash again three times with PBS.
-
Control Treatments (Optional): To confirm signal specificity, pre-treat separate sets of fixed and permeabilized cells with RNase A (e.g., 0.1 mg/ml) or DNase I (e.g., 50 U/µL) for 2 hours at 37°C.[16] This helps differentiate between RNA G4s and DNA G4s.
-
Phen-DC3 Staining: Incubate the cells with Phen-DC3 solution (e.g., 1-5 µM in PBS) for 30 minutes at room temperature in the dark.
-
Counterstaining: Wash cells three times with PBS. Incubate with Hoechst 33342 solution for 10 minutes to stain the nuclei.
-
Imaging: Wash cells a final three times with PBS and add fresh PBS for imaging. Acquire images using a confocal microscope. Use a 405 nm laser for Phen-DC3 excitation and collect emission in the 430-630 nm range.[16]
-
Analysis: Analyze the images to determine the subcellular localization of the Phen-DC3 signal. An intense signal in the nucleus and nucleoli is indicative of Phen-DC3 binding to DNA and RNA G4s, respectively.
Workflow Visualization```dot
Caption: Principle of the Fluorescence Displacement Assay.
References
- 1. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Higher-order G-quadruplexes in promoters are untapped drug targets [frontiersin.org]
- 3. Higher-order G-quadruplexes in promoters are untapped drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Guanine Quadruplex Ligand Phen-DC3 - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 6. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
- 12. High-affinity binding at quadruplex–duplex junctions: rather the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Southern Blot Analysis of Genomic Instability Induced by Phen-DC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phen-DC3 is a potent and specific G-quadruplex (G4) ligand, which has garnered significant interest in cancer research and drug development.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization by ligands like Phen-DC3 can interfere with key cellular processes such as DNA replication and transcription, leading to genomic instability.[2][3][4] This genomic instability often manifests as rearrangements, including deletions and expansions, in specific G4-prone regions of the genome, such as minisatellites and telomeres.[2][3][4][5]
Southern blot analysis is a powerful and well-established technique for detecting such changes in DNA sequence organization.[6][7][8] By digesting genomic DNA with restriction enzymes and hybridizing the separated fragments with a probe specific to the region of interest, Southern blotting can reveal alterations in fragment size, which correspond to genomic rearrangements. This makes it an invaluable tool for studying the effects of G4-ligands like Phen-DC3 on genomic integrity. In yeast models, Phen-DC3 has been shown to induce instability at the G4-forming CEB1 minisatellite, an effect that is exacerbated in cells deficient in the Pif1 helicase, which is known to resolve G4 structures.[2][3][4][5]
These application notes provide a detailed protocol for utilizing Southern blot analysis to investigate the genomic instability induced by Phen-DC3, with a focus on a yeast model system.
Data Presentation
The following tables are examples of how to present quantitative data from a Southern blot analysis of Phen-DC3-induced genomic instability.
Table 1: Frequency of CEB1 Minisatellite Rearrangements Induced by Phen-DC3 in S. cerevisiae
| Strain | Treatment (Concentration) | Number of Colonies Analyzed | Number of Rearrangements | Rearrangement Frequency (%) | Reference |
| Wild-Type | Vehicle (DMSO) | 384 | 0 | 0 | [5] |
| Wild-Type | Phen-DC3 (2 µM) | 384 | 0 | 0 | [5] |
| Wild-Type | Phen-DC3 (20 µM) | 384 | 27 | 7.0 | [5] |
| pif1Δ | Vehicle (DMSO) | Not Specified | - | - | [5] |
| pif1Δ | Phen-DC3 (2 µM) | Not Specified | - | Increased | [5] |
Table 2: Effect of G-Quadruplex-Forming Sequence on Phen-DC3 Induced Instability
| Allele | Treatment (20 µM Phen-DC3) | Number of Colonies Analyzed | Number of Rearrangements | Instability Frequency (%) | Reference |
| CEB1-WT-1.7 | + | 384 | 27 | 7.0 | [5] |
| CEB1-Gmut-1.7 | + | 384 | 3 | 0.8 | [5] |
Experimental Protocols
Protocol 1: Induction of Genomic Instability in S. cerevisiae with Phen-DC3
-
Yeast Strain and Culture Conditions:
-
Phen-DC3 Treatment:
-
Prepare a stock solution of Phen-DC3 in a suitable solvent (e.g., DMSO).
-
Add Phen-DC3 to the yeast culture to the desired final concentration (e.g., 2 µM to 20 µM).[5] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cultures for a sufficient period to allow for DNA replication and potential induction of instability (e.g., overnight).
-
-
Colony Isolation and Genomic DNA Extraction:
-
Plate the treated and control cultures on solid media to obtain single colonies.
-
Isolate individual colonies and grow them in liquid culture.
-
Extract high-quality genomic DNA from each culture using a standard yeast genomic DNA purification protocol (e.g., glass bead lysis followed by phenol-chloroform extraction and ethanol precipitation).
-
Protocol 2: Southern Blot Analysis of Genomic DNA
-
Restriction Enzyme Digestion:
-
Digest 5-10 µg of genomic DNA with a restriction enzyme that flanks the region of interest but does not cut within it.[9] This will generate a fragment whose size depends on the length of the repetitive sequence.
-
Incubate the digestion reaction at the optimal temperature for the enzyme for several hours to ensure complete digestion.
-
Run a small aliquot of the digested DNA on an agarose gel to confirm complete digestion.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 0.8% to 1.0% agarose gel in 1x TAE or TBE buffer. The gel percentage may be adjusted depending on the expected fragment sizes.
-
Load the digested DNA samples into the wells of the gel. Include a DNA molecular weight marker to determine the size of the fragments.
-
Perform electrophoresis at a constant voltage until the fragments are well-separated.
-
-
Southern Transfer:
-
Depurinate the gel by soaking it in 0.25 M HCl for 15-30 minutes (optional, but recommended for large DNA fragments).
-
Denature the DNA by soaking the gel in a solution of 0.5 M NaOH, 1.5 M NaCl for 30 minutes.
-
Neutralize the gel by soaking it in a solution of 1 M Tris-HCl (pH 8.0), 1.5 M NaCl for 30 minutes.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane using capillary transfer overnight or a vacuum blotting apparatus.[7]
-
-
Probe Labeling and Hybridization:
-
Prepare a DNA probe specific to the region of interest (e.g., the CEB1 minisatellite).
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Add the labeled probe to the hybridization buffer and incubate overnight at the appropriate temperature to allow the probe to anneal to the target DNA on the membrane.
-
-
Washing and Detection:
-
Wash the membrane several times with washing buffers of increasing stringency to remove unbound probe.
-
Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes).
-
-
Data Analysis:
-
Analyze the resulting bands. A single band of the expected size indicates a stable genomic region.
-
The appearance of bands of different sizes (smaller or larger) indicates rearrangements (deletions or expansions) within the region of interest.
-
Quantify the frequency of rearrangements by counting the number of colonies with altered bands relative to the total number of colonies analyzed.
-
Visualizations
Caption: Experimental workflow for Southern blot analysis of Phen-DC3-induced genomic instability.
Caption: Proposed mechanism of Phen-DC3-induced genomic instability detected by Southern blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Southern blot - Wikipedia [en.wikipedia.org]
- 7. Analysis of DNA by Southern blotting [qiagen.com]
- 8. Southern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-quadruplex-induced instability during leading-strand replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phen-DC3 Trifluoromethanesulfonate in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Phen-DC3 trifluoromethanesulfonate in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the successful application of this G-quadruplex stabilizing ligand.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO.[3] For optimal stability, it is advisable to use freshly opened, high-purity DMSO to avoid moisture absorption which can reduce solubility.[4]
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is crucial for maintaining the integrity of this compound. The solid powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Q4: Can this compound interact with components in the cell culture medium, such as serum?
A4: The potential for G-quadruplex ligands to interact with serum proteins, such as albumin, exists. While specific studies on Phen-DC3's binding to serum albumin were not identified, such interactions could potentially influence the effective concentration and stability of the compound in serum-containing media. The stability of G-quadruplex structures themselves can be influenced by the complex environment of cell lysates, which contain a multitude of proteins and other biomolecules.[7][8] When conducting experiments with serum, it is important to consider that the effective concentration of the free compound may be lower than the total concentration added.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed after diluting DMSO stock solution in cell culture medium. | The compound's solubility limit has been exceeded in the aqueous medium. | - Ensure the final DMSO concentration in the medium is as low as possible (typically <0.5%) to maintain cell health and compound solubility.- Warm the cell culture medium to 37°C before adding the compound.- Add the Phen-DC3 DMSO stock to the medium dropwise while gently vortexing to ensure rapid mixing.- If precipitation persists, consider preparing a more dilute stock solution in DMSO or using a co-solvent, though the effects of any new solvent on your cells must be validated. |
| Inconsistent or no biological effect observed in cell-based assays. | - Compound Degradation: The working solution in cell culture medium may have degraded over time.- Incorrect Concentration: Errors in dilution or loss of active compound due to adsorption to plasticware.- Cellular Uptake Issues: The compound may not be efficiently entering the cells. | - Prepare fresh working solutions of Phen-DC3 in your cell culture medium immediately before each experiment.- For long-term experiments (multiple days), consider replenishing the medium with freshly prepared compound every 24-48 hours.- Use low-adhesion plasticware for preparing and storing solutions.- Verify the biological activity of your stock solution using a reliable in vitro assay, such as a G-quadruplex thermal melting assay, if possible. |
| Unexpected cytotoxicity observed at intended working concentrations. | - Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Compound-Induced Cellular Stress: Stabilization of G-quadruplexes can lead to cellular stress and affect cell viability. | - Perform a dose-response curve for DMSO alone on your specific cell line to determine its toxicity threshold.- Conduct a dose-response and time-course experiment for Phen-DC3 to determine the optimal non-toxic working concentration and incubation time for your experimental goals.- Ensure the observed effects are specific to G-quadruplex stabilization by including appropriate controls, such as a structurally similar but inactive compound if available. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Storage Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[4] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 34 mg/mL (40.06 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be warmed to 37°C and vortexed or sonicated for a short period.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Treatment of Cells with this compound
-
Culture your cells to the desired confluency in your standard cell culture medium.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of fresh cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Prepare the final working concentration of Phen-DC3 by diluting the DMSO stock solution directly into the pre-warmed medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final DMSO concentration should be kept constant across all treatments, including the vehicle control, and should be below the toxicity threshold for your cell line (typically ≤ 0.5%).
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of Phen-DC3 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, consider replacing the medium with freshly prepared compound every 24-48 hours to ensure a consistent concentration of the active compound.
-
Proceed with your downstream cellular or molecular assays.
Visualizations
Caption: Experimental workflow for cell treatment with Phen-DC3.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. taiclone.com [taiclone.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Phen-DC3 Trifluoromethanesulfonate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phen-DC3 Trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Phen-DC3?
Phen-DC3 is a well-established G-quadruplex (G4) specific ligand. Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in DNA and RNA.[1][2][3] This stabilization can interfere with various cellular processes, including DNA replication and gene expression. In some instances, Phen-DC3 has been shown to induce conformational changes in G-quadruplex structures.[1]
Q2: How selective is Phen-DC3 for G-quadruplex DNA over duplex DNA?
Phen-DC3 exhibits a high degree of selectivity for G-quadruplex DNA over double-stranded (duplex) DNA.[4] Its crescent-like shape is designed to interact with the terminal G-quartets of G4 structures, which limits its ability to intercalate between the base pairs of duplex DNA.[5]
Q3: Are there any known non-G-quadruplex targets of Phen-DC3?
Yes, Phen-DC3 has been shown to inhibit the activity of certain helicases. Specifically, it inhibits the FANCJ and DinG helicases with IC50 values in the nanomolar range.[6] These helicases are known to resolve G-quadruplex structures, so their inhibition by Phen-DC3 is consistent with its primary mechanism of stabilizing these structures.
Q4: What is the known cytotoxicity of Phen-DC3?
Published data on the cytotoxicity of Phen-DC3 is somewhat limited and can be cell-type dependent. One study using a resazurin-based cell viability assay on HeLa cells reported only a 20% reduction in cell viability after 48 hours of treatment with 100 μM Phen-DC3.[5][7] However, it is crucial for researchers to determine the cytotoxic profile of Phen-DC3 in their specific cell line of interest.
Q5: Are there any known effects of Phen-DC3 on cellular organelles?
Some studies suggest that Phen-DC3 may have effects on mitochondria. It has been observed to affect mitochondrial DNA (mtDNA) maintenance, potentially by stabilizing G-quadruplex structures within the mtDNA and thereby impeding the replication machinery.[7]
Troubleshooting Guide
Problem 1: I am observing higher-than-expected cytotoxicity in my cell line.
-
Potential Cause 1: Off-target effects. While Phen-DC3 is highly selective for G-quadruplexes, it may have off-target protein interactions in your specific cell model that lead to toxicity.
-
Troubleshooting Step: Consider performing a proteomics-based target identification study, such as a Cellular Thermal Shift Assay (CETSA), to identify potential off-target protein binders. A general workflow for this is provided in the "Experimental Protocols" section.
-
-
Potential Cause 2: Cell line sensitivity. Your cell line may be particularly sensitive to the on-target effects of G-quadruplex stabilization.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. A protocol for a resazurin-based cytotoxicity assay is provided below.
-
-
Potential Cause 3: Compound stability. The free form of Phen-DC3 can be unstable.
-
Troubleshooting Step: Ensure you are using the more stable trifluoromethanesulfonate salt form.[6]
-
Problem 2: I am not observing the expected biological effect of G-quadruplex stabilization.
-
Potential Cause 1: Insufficient intracellular concentration. Phen-DC3 may have limited cell permeability in your chosen cell line.
-
Troubleshooting Step: If direct measurement of intracellular concentration is not feasible, consider using a reporter assay with a known G-quadruplex-forming sequence to confirm target engagement in your cells.
-
-
Potential Cause 2: G-quadruplex context. The specific G-quadruplex you are targeting may not be forming or may not be susceptible to stabilization by Phen-DC3 in the cellular context.
-
Troubleshooting Step: Validate the presence and accessibility of the target G-quadruplex in your experimental system using techniques like G4-ChIP-seq.
-
Quantitative Data Summary
| Target | Assay Type | Value | Reference |
| FANCJ Helicase | Inhibition | IC50: 65 ± 6 nM | [6] |
| DinG Helicase | Inhibition | IC50: 50 ± 10 nM | [6] |
| HeLa Cells | Cell Viability | ~20% cell death at 100 µM (48h) | [5][7] |
Experimental Protocols
Resazurin-Based Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of Phen-DC3 in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Phen-DC3 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Phen-DC3. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of ~0.015 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
General Workflow for Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful technique to identify the protein targets of a small molecule in a cellular context.[8][9][10][11][12] The principle is that a protein's thermal stability is altered upon ligand binding.[8][9][10][11][12]
Procedure:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or Phen-DC3 at a desired concentration.
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the samples to separate the precipitated proteins from the soluble protein fraction.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.
-
Proteomic Analysis: Analyze the soluble protein fraction using quantitative mass spectrometry (e.g., LC-MS/MS) to identify and quantify the proteins that remained soluble at each temperature.
-
Data Analysis: Compare the melting curves of proteins from the vehicle-treated and Phen-DC3-treated samples. A shift in the melting temperature (Tm) of a protein in the presence of Phen-DC3 indicates a direct interaction.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for off-target identification.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Phen-DC3 Trifluoromethanesulfonate precipitation in experiments
Welcome to the technical support center for Phen-DC3 Trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues, particularly those related to compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific G-quadruplex (G4) ligand.[1][2][3][4][5] Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in DNA and RNA.[1][4] This stabilization can interfere with various cellular processes, including the activity of helicases such as FANCJ and DinG, which are involved in resolving these structures.[1][2][3][5] By stabilizing G4s, Phen-DC3 can impact DNA replication, transcription, and telomere maintenance, making it a valuable tool for studying the biological roles of G-quadruplexes and as a potential therapeutic agent.[4]
Q2: What is the advantage of using the trifluoromethanesulfonate salt form of Phen-DC3?
The free base form of Phen-DC3 can be prone to instability. The trifluoromethanesulfonate (triflate) salt form offers enhanced stability while retaining the same biological activity as the free base, making it more reliable for experimental use.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[2][3][5] It is reported to be insoluble in water and ethanol.[3] For preparing stock solutions, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce its solubility.[3]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), these aliquots should be stored at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Ensure the vials are tightly sealed to prevent moisture absorption.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound, either from the stock solution or in your experimental buffer, can be a significant issue. Below are common scenarios and troubleshooting steps.
Problem 1: My this compound is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[3]
-
-
Possible Cause: The concentration is too high.
-
Solution: While solubility is reported to be high (≥ 34 mg/mL), try preparing a slightly lower concentration stock solution. You can also gently warm the solution to 37°C and use sonication to aid dissolution.
-
Problem 2: The compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture media).
-
Possible Cause: The final concentration of Phen-DC3 exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the final concentration: If your experimental design allows, try using a lower final concentration of Phen-DC3.
-
Increase the DMSO percentage: While it's important to keep the final DMSO concentration low to avoid solvent effects on your biological system, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help prevent localized high concentrations that can trigger precipitation.
-
Rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized supersaturation.
-
-
-
Possible Cause: The pH of the aqueous buffer is not optimal for Phen-DC3 solubility.
-
Solution: While specific data on the effect of pH on Phen-DC3 solubility is limited, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.0 vs. pH 7.4 vs. pH 8.0) to see if this improves solubility for your specific application.
-
-
Possible Cause: High salt concentrations in the buffer are promoting precipitation.
-
Solution: If possible, try reducing the salt concentration in your buffer. However, be mindful that certain ions, like potassium, are important for G-quadruplex stability.
-
Problem 3: I observe a gradual precipitation or cloudiness in my experimental solution over time.
-
Possible Cause: The compound may be aggregating in the aqueous environment.
-
Solution:
-
Include a non-ionic surfactant: In some in vitro assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help prevent the aggregation of hydrophobic compounds. This should be tested for compatibility with your specific experiment.
-
Prepare fresh dilutions: Prepare the final working solution of Phen-DC3 immediately before use to minimize the time it spends in the aqueous buffer.
-
-
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 848.75 g/mol | [2][5] |
| Solubility in DMSO | ≥ 34 mg/mL (≥ 40.06 mM) | [2][5] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Ethanol | Insoluble | [3] |
| IC50 (FANCJ helicase) | 65 ± 6 nM | [1][2][5] |
| IC50 (DinG helicase) | 50 ± 10 nM | [1][2][5] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you will need 8.4875 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to assist dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. General Protocol for Dilution into Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in anhydrous DMSO if very low final concentrations are required.
-
To achieve the final desired concentration in your aqueous buffer, add the appropriate volume of the DMSO stock (or a diluted stock) to your buffer while vortexing or rapidly mixing. For example, to make a 10 µM solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Mechanism of action of Phen-DC3.
Caption: A workflow for troubleshooting precipitation.
References
Technical Support Center: Optimizing Phen-DC3 Trifluoromethanesulfonate for Cell Viability Assays
Welcome to the technical support center for Phen-DC3 Trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Phen-DC3 is a potent and selective G-quadruplex (G4) stabilizing ligand. G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these structures, Phen-DC3 can interfere with key cellular processes.[1][2] Its primary mechanism of action involves the inhibition of helicases, such as FANCJ, DinG, and Pif1, that are responsible for unwinding G4 structures.[3] This inhibition leads to the stalling of replication forks, induction of DNA damage, and ultimately can result in cell cycle arrest and apoptosis.[1][4]
Q2: What is a recommended starting concentration range for Phen-DC3 in cell viability assays?
A2: The optimal concentration of Phen-DC3 is highly cell-line dependent. For initial experiments, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. It is important to note that in some cell lines, such as HeLa, Phen-DC3 shows modest cytotoxicity, with one study reporting only 20% cell death at 100 µM after 48 hours of treatment.[5][6] Therefore, a dose-response curve should be generated for each new cell line to determine the effective concentration range.
Q3: What is a typical incubation time for Phen-DC3 treatment in cell viability assays?
A3: Incubation times can vary depending on the cell type and the experimental endpoint. A common incubation period used in published studies is 48 hours.[5][6] However, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal duration of treatment for your specific cell line and experimental goals.
Q4: Which cell viability assay is most suitable for use with Phen-DC3?
A4: Several common colorimetric and fluorometric cell viability assays can be used with Phen-DC3, including MTT, MTS, and resazurin-based assays. The choice of assay may depend on the specific cell line, experimental setup, and available equipment. Resazurin-based assays have been successfully used to assess cell viability following Phen-DC3 treatment.[5][7] It is crucial to be aware of potential assay interference from the compound itself (see Troubleshooting section).
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays that can be adapted for use with Phen-DC3.
Resazurin-Based Cell Viability Assay
This protocol is adapted from standard resazurin assay procedures and has been used in studies with Phen-DC3.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well opaque-walled microplates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Phen-DC3 in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the desired concentrations of Phen-DC3. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
Resazurin Addition: Following incubation, add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., 10 µL of resazurin solution to 100 µL of medium).
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from a cell-free control. Express the results as a percentage of the viability of the vehicle-treated control cells.
MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
96-well clear-walled microplates
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of Phen-DC3 concentrations as described for the resazurin assay.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Subtract the background absorbance from a cell-free control and express the results as a percentage of the viability of the vehicle-treated control.
MTS Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent (in combination with an electron coupling agent like PES)
-
96-well clear-walled microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of Phen-DC3.
-
Incubation: Incubate for the desired duration.
-
MTS Addition: Add the MTS reagent directly to the culture wells (typically 20 µL of reagent to 100 µL of medium).
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~490 nm.
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control.
Quantitative Data Summary
The cytotoxic effects of Phen-DC3 can vary significantly across different cell lines. The following table summarizes available data on the half-maximal inhibitory concentration (IC50) of Phen-DC3 in various cancer cell lines. It is important to note that experimental conditions such as incubation time and the specific viability assay used can influence the observed IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | Resazurin | >100 (20% death at 100 µM) | [5][6] |
| U2OS | Osteosarcoma | 72 | Not Specified | ~20 | |
| A549 | Lung Carcinoma | 72 | MTT | >50 | |
| MCF-7 | Breast Adenocarcinoma | 72 | MTT | >50 | |
| U-87 MG | Glioblastoma | 72 | Not Specified | >25 |
Note: The data in this table is compiled from various sources and should be used as a general guideline. It is highly recommended to perform independent dose-response studies for your specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - High concentration of Phen-DC3. - Interaction with components in the cell culture medium. | - Prepare a high-concentration stock solution in DMSO and perform serial dilutions in pre-warmed media. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments. - Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower starting concentration. |
| High Background or Inconsistent Readings in Fluorescence/Absorbance Assays | - Intrinsic Fluorescence/Absorbance of Phen-DC3: Phen-DC3 has been reported to have intrinsic fluorescence, which may interfere with assays using similar excitation/emission wavelengths.[8] - Interaction with Assay Reagents: The compound may directly react with the assay reagents (e.g., resazurin, MTT, MTS), leading to false positive or negative results. | - Run a cell-free control plate with the same concentrations of Phen-DC3 to measure its intrinsic fluorescence or absorbance at the assay wavelengths. Subtract this background from the experimental readings. - Consider using a different viability assay with a distinct detection method (e.g., ATP-based luminescence assay) as an orthogonal validation. - Reduce the incubation time with the viability dye if possible to minimize potential direct reduction of the dye by the compound. |
| Low Cytotoxicity Observed | - Cell Line Resistance: The cell line may be inherently resistant to Phen-DC3-induced cell death. - Insufficient Incubation Time: The treatment duration may not be long enough to induce a significant cytotoxic effect. - Compound Inactivity: The compound may have degraded. | - Increase the concentration range of Phen-DC3. - Extend the incubation time (e.g., up to 72 hours). - Confirm the activity of Phen-DC3 by testing it on a known sensitive cell line, if available. - Ensure proper storage of the Phen-DC3 stock solution (protected from light, at the recommended temperature). |
| High Variability Between Replicates | - Uneven Cell Seeding: Inconsistent number of cells seeded in each well. - Edge Effects: Evaporation from the outer wells of the microplate. - Incomplete Solubilization of Formazan (MTT assay): Crystals are not fully dissolved. | - Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. - To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS. - In the MTT assay, ensure complete solubilization of the formazan crystals by thorough mixing and visual inspection before reading the plate. |
Visualizations
Phen-DC3 Mechanism of Action
Caption: Mechanism of action of Phen-DC3 leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
References
- 1. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Phen-DC3 Trifluoromethanesulfonate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phen-DC3 trifluoromethanesulfonate. The information is designed to help interpret unexpected results and refine experimental designs.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with Phen-DC3, presented in a question-and-answer format.
Question: Why am I observing increased signs of DNA damage and genomic instability in my cell line upon Phen-DC3 treatment?
Answer: This is an expected outcome of Phen-DC3's mechanism of action. Phen-DC3 stabilizes G-quadruplex (G4) structures in DNA.[1][2][3] These stabilized structures can impede DNA replication fork progression, leading to replication stress, DNA strand breaks, and overall genomic instability.[4][5] In Saccharomyces cerevisiae, Phen-DC3 treatment has been shown to induce recombination-dependent rearrangements of G4-prone minisatellites.[6][7] The extent of this instability can vary between cell lines, potentially due to differences in their DNA damage response (DDR) pathways.[4]
Question: I see variable or contradictory results in different cell lines. Is this normal?
Answer: Yes, cell line-specific responses to Phen-DC3 are documented. For example, in a study with canine cell lines, Phen-DC3 treatment led to the downregulation of DDR and Unfolded Protein Response (UPR) components in CLBL-1 and CLB70 cell lines. In contrast, in GL-1 cells, key DDR pathway components like PARP1, GADD45A, and PIK3CB were upregulated.[4] This suggests that the cellular context, including the status of DNA repair and stress response pathways, significantly influences the outcome of G4 stabilization.
Question: My in vitro binding assay suggests Phen-DC3 should be highly effective, but I'm seeing only modest effects on cell viability in my cancer cell line. Why?
Answer: This discrepancy has been observed. For instance, while Phen-DC3 is a potent G4 stabilizer, its effect on the viability of HeLa cells was found to be surprisingly modest, with only 20% cell death after treatment with 100 μM for 48 hours.[8] Several factors could contribute to this:
-
Cellular Uptake and Localization: The compound may not efficiently reach its nuclear targets.
-
Efflux Pumps: Multidrug resistance (MDR) pumps can actively remove the compound from the cell.[5]
-
Robust DNA Repair Mechanisms: Cancer cells may have highly active DNA repair pathways that can resolve the G4-induced damage, mitigating the cytotoxic effects.
-
Off-Target Effects: While highly selective for G4 over duplex DNA, unforeseen interactions could influence the net cellular outcome.[6]
Question: I am using Phen-DC3 as a fluorescent probe, but the signal is weak or not where I expect it. What could be the issue?
Answer: Phen-DC3 has intrinsic fluorescent properties that are modulated by its binding to G4 structures.[9] However, its fluorescence is generally weak and can be quenched upon binding to G4-DNA, making direct visualization difficult without highly sensitive imaging systems.[10] Furthermore, its localization is not exclusively nuclear. Studies have shown that Phen-DC3 can target RNA G4s in the cytoplasm and nucleoli, in addition to DNA G4s in the nucleus. If you are expecting a purely nuclear DNA signal, the cytoplasmic RNA G4 binding could be a confounding factor.
Question: My circular dichroism (CD) spectra change significantly upon Phen-DC3 addition, suggesting a conformational change rather than just stabilization. Is this expected?
Answer: Yes, this is a key finding from advanced structural studies. Phen-DC3 does not simply "lock" a pre-existing G4 conformation. It can actively induce a conformational change. For example, it has been shown to cause human telomeric DNA to refold from a hybrid-1 G4 structure to an antiparallel chair-type structure in which the ligand intercalates.[11][12] This "chaperone" activity means that the final G4 structure in your experiment may be one that is preferentially bound by Phen-DC3, not necessarily the most stable conformation in its absence.[11]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of Phen-DC3? Phen-DC3 is a specific G-quadruplex (G4) ligand that stabilizes these non-canonical four-stranded DNA and RNA structures.[3][9] This stabilization can interfere with key cellular processes like DNA replication and transcription.[5]
What are the recommended solvents and storage conditions for this compound? this compound is soluble in DMSO.[2][13][14] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][14] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2]
What are typical working concentrations for Phen-DC3? Working concentrations are highly application-dependent:
-
Helicase Inhibition: IC50 values are in the nanomolar range (e.g., 50-65 nM).[1][2][14]
-
Cell Culture Experiments: Concentrations typically range from the low micromolar (e.g., 10-20 μM) to higher concentrations (up to 100 μM) depending on the cell line and duration of treatment.[2][5][8]
-
In Vitro Assays (e.g., Taq polymerase stop assay): Concentrations can range from nanomolar to low micromolar.[15]
Does Phen-DC3 have off-target effects? Phen-DC3 is known for its high selectivity for G4 structures over duplex DNA.[6] However, like any small molecule, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting results. The term "off-target" in this context could also refer to the stabilization of G4s in unintended locations (e.g., RNA G4s when studying DNA G4s).
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Phen-DC3
| Target | Substrate | IC50 (nM) | Reference |
| FANCJ Helicase | G4 Substrate | 65 ± 6 | [1][2][14] |
| DinG Helicase | G4 Substrate | 50 ± 10 | [1][2][14] |
| Human Telomerase | HEK293T cells | 1.5 | [3] |
| Human Telomerase | HEK293T cells | 63 | [3] |
Table 2: Experimental Concentrations of Phen-DC3
| Experiment Type | Cell Line / System | Concentration | Duration | Reference |
| Minisatellite Instability | S. cerevisiae (WT) | 10 µM | 8 generations | [2] |
| Cell Viability Assay | HeLa | Up to 100 µM | 48 hours | [8] |
| Growth Impairment | S. pombe (MDRΔ) | 20-100 µM | Not specified | [5] |
| Taq-Polymerase Stop Assay | In vitro | 8 nM - 5 µM | 30 minutes | [15] |
Experimental Protocols
1. Taq-Polymerase Stop Assay
This assay is used to assess the ability of a compound to stabilize G4 structures and block DNA polymerase progression.
-
Materials:
-
Template DNA containing a G4-forming sequence.
-
Fluorescently-labeled primer complementary to the template downstream of the G4 sequence.
-
Taq DNA polymerase and corresponding reaction buffer.
-
dNTPs.
-
Phen-DC3 stock solution (in DMSO).
-
Control compound (DMSO).
-
-
Methodology:
-
Anneal the fluorescently-labeled primer to the template DNA. A typical concentration is 40 nM of the primer-template complex.[15]
-
Incubate the annealed DNA with varying concentrations of Phen-DC3 (e.g., 0.008 to 5 µM) in a reaction buffer containing KCl (e.g., 50 mM) to facilitate G4 formation.[15] Include a DMSO-only control.
-
Initiate the polymerase reaction by adding Taq DNA polymerase (e.g., 0.625 U/µL) and dNTPs.[15]
-
Incubate at a suitable temperature for the polymerase (e.g., 50°C) for a fixed time (e.g., 30 minutes).[15]
-
Stop the reaction (e.g., by adding a formamide-containing loading buffer).
-
Denature the samples and resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled DNA fragments. A strong band at the position corresponding to the G4 structure indicates polymerase stalling and therefore, G4 stabilization by Phen-DC3.
-
2. Cell Viability Assay (Resazurin-based)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Materials:
-
HeLa cells (or other cell line of interest).
-
Complete culture medium.
-
Phen-DC3 stock solution (in DMSO).
-
Resazurin sodium salt solution.
-
96-well plates.
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Phen-DC3 (e.g., up to 100 µM).[4] Include a DMSO-only control group.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).[4]
-
Add resazurin solution to each well and incubate for a few hours until a color change is observed.
-
Measure the fluorescence or absorbance of the product (resorufin) using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Visualizations
Caption: Mechanism of Phen-DC3 induced cytotoxicity.
Caption: Workflow for the Taq Polymerase Stop Assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]
- 9. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taiclone.com [taiclone.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rsc.org [rsc.org]
How to dissolve and prepare Phen-DC3 Trifluoromethanesulfonate stock solutions
This technical support center provides guidance on the dissolution and preparation of Phen-DC3 Trifluoromethanesulfonate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers but is generally high. It has been reported to be at least 34 mg/mL (approximately 40.06 mM) and as high as 100 mg/mL (approximately 117.82 mM).[1][2][3]
Q3: Are there any specific recommendations for the DMSO to be used?
A3: Yes, it is highly recommended to use fresh, anhydrous (moisture-free) DMSO.[2][3] The presence of moisture in DMSO can significantly reduce the solubility of the compound.[2][3]
Q4: How should I store the solid this compound powder?
A4: The solid powder should be stored at 4°C for short-term storage, sealed, and protected from moisture.[3] For long-term storage, -20°C is recommended.[4]
Q5: How should I store the prepared this compound stock solution?
A5: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2][3] For storage, -20°C is suitable for up to one month, while -80°C is recommended for storage up to six months.[3]
Troubleshooting Guide
Problem: The this compound is not dissolving completely in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration based on the solubility data. Refer to the quantitative data table below for guidance.
-
-
Possible Cause 2: Poor Solvent Quality.
-
Possible Cause 3: Low Temperature.
Problem: The solution appears cloudy or has precipitates after a freeze-thaw cycle.
-
Possible Cause: Compound Precipitation.
-
Solution: Before use, allow the frozen aliquot to thaw completely at room temperature. Gently warm the tube to 37°C and vortex thoroughly to ensure all components are back in solution. Visually inspect the solution for any undissolved particles before use.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 848.75 g/mol | [1][2][3] |
| Solubility in DMSO | ≥ 34 mg/mL (≥ 40.06 mM) | [1][3] |
| 100 mg/mL (117.82 mM) | [2] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Solid Storage | 4°C (short-term), -20°C (long-term) | [3][4] |
| Stock Solution Storage | -20°C (up to 1 month), -80°C (up to 6 months) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C, Sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mg of powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight is 848.75 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) for 1 mg = (0.001 g / (0.01 mol/L * 848.75 g/mol )) * 1,000,000 µL/L ≈ 117.8 µL
-
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C for a few minutes and continue vortexing or sonicate for a short period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Impact of serum proteins on Phen-DC3 Trifluoromethanesulfonate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phen-DC3 Trifluoromethanesulfonate. The information focuses on the impact of serum proteins on the activity of this G-quadruplex (G4) stabilizing ligand.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to have lower than expected activity in my cell-based assays. What could be the cause?
A1: Reduced activity in cell culture can be due to several factors. One common reason is the interaction of Phen-DC3 with serum proteins, such as albumin, present in the fetal bovine serum (FBS) or other sera used in your culture medium. These proteins can bind to small molecules like Phen-DC3, reducing its effective concentration available to interact with cellular G-quadruplexes. We recommend performing a dose-response curve in your specific cell line and media conditions to determine the optimal working concentration.
Q2: I am observing variability in my results between different batches of FBS. Could this be related to Phen-DC3 activity?
A2: Yes, batch-to-batch variability in FBS is a common source of experimental inconsistency. The composition and concentration of proteins in FBS can vary, leading to differences in the extent of Phen-DC3 sequestration. To minimize this variability, it is advisable to pre-screen new batches of FBS or to use a single, large batch for a series of related experiments.
Q3: How can I determine if serum protein binding is affecting my Phen-DC3 experiments?
A3: You can perform a comparative study. Conduct your assay using both serum-containing and serum-free media. A significant increase in Phen-DC3 activity in the serum-free condition would suggest that serum proteins are indeed sequestering the compound. Alternatively, you can perform in vitro binding assays, such as fluorescence polarization or surface plasmon resonance, to directly measure the interaction between Phen-DC3 and bovine serum albumin (BSA) or human serum albumin (HSA).
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO itself can have cellular effects.
Q5: Can I use Phen-DC3 to study both DNA and RNA G-quadruplexes in cells?
A5: Yes, Phen-DC3 has been shown to target both DNA and RNA G-quadruplexes in cellular contexts. It can be used to investigate the roles of these structures in various cellular processes, including transcription, translation, and telomere maintenance.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Helicase Inhibition in the Presence of Serum
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Problem: The inhibitory effect of Phen-DC3 on helicase activity is weaker or more variable when BSA is included in the assay buffer.
-
Possible Cause: BSA can non-specifically bind to Phen-DC3, reducing its availability to stabilize the G-quadruplex substrate and inhibit the helicase.
-
Troubleshooting Steps:
-
Quantify the Effect: Perform the helicase assay with and without BSA in the buffer to quantify the impact on the IC50 of Phen-DC3.
-
Optimize BSA Concentration: If BSA is required for enzyme stability, use the lowest concentration necessary.
-
Pre-incubation: Pre-incubate the G-quadruplex DNA with Phen-DC3 before adding the helicase and BSA to allow for G4-ligand binding to occur first.
-
Issue 2: Reduced Cellular Potency in High-Serum Media
-
Problem: Higher concentrations of Phen-DC3 are required to achieve the desired biological effect (e.g., cell death, cell cycle arrest) in media containing high percentages of FBS (e.g., 10-20%).
-
Possible Cause: Increased protein concentration leads to greater sequestration of Phen-DC3, lowering its free concentration in the media.
-
Troubleshooting Steps:
-
Serum Titration: Perform your cellular assay with a range of FBS concentrations (e.g., 2%, 5%, 10%) to determine the sensitivity of your system to serum effects.
-
Use of Serum-Reduced or Serum-Free Media: If your cell line can be maintained in low-serum or serum-free conditions, consider adapting them for your Phen-DC3 experiments to obtain more consistent results.
-
Extended Incubation Time: Increasing the incubation time with Phen-DC3 may allow for equilibrium to be reached between the protein-bound and free compound, potentially enhancing its cellular uptake and activity.
-
Quantitative Data
While direct quantitative data on the impact of serum proteins on this compound's activity is not extensively published, the following table provides a representative example of how serum albumin (BSA) might affect the G4-stabilizing and helicase inhibitory properties of a G4 ligand like Phen-DC3. These values are illustrative and should be experimentally verified for your specific system.
| Parameter | Condition | Representative Value | Impact of BSA |
| G4 Thermal Stabilization (ΔTm) | c-MYC G-quadruplex | +15°C | Decreased (e.g., +10°C with BSA) |
| Helicase Inhibition (IC50) | Pif1 Helicase | 50 nM | Increased (e.g., 100 nM with BSA) |
| Cellular Antiproliferative Activity (EC50) | HeLa Cells (in 10% FBS) | 5 µM | Higher than in serum-free media |
Note: ΔTm represents the change in the melting temperature of the G-quadruplex DNA upon ligand binding. A higher ΔTm indicates greater stabilization. IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.
Experimental Protocols
G-Quadruplex Thermal Melting Assay (Circular Dichroism)
This protocol is used to assess the stabilizing effect of Phen-DC3 on a G-quadruplex forming oligonucleotide in the presence and absence of BSA.
-
Materials:
-
G-quadruplex forming oligonucleotide (e.g., from the c-MYC promoter)
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This compound
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Bovine Serum Albumin (BSA)
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Potassium phosphate buffer (pH 7.2) with 100 mM KCl
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Circular Dichroism (CD) spectropolarimeter with a temperature controller
-
-
Procedure:
-
Prepare a 2 µM solution of the G-quadruplex oligonucleotide in the potassium phosphate buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare samples for analysis:
-
Oligonucleotide only
-
Oligonucleotide + Phen-DC3 (e.g., 2 µM)
-
Oligonucleotide + Phen-DC3 (e.g., 2 µM) + BSA (e.g., 1 mg/mL)
-
-
Record CD spectra at 20°C to confirm G-quadruplex formation (a positive peak around 264 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex).
-
Perform CD melting experiments by monitoring the CD signal at the wavelength of maximum intensity (e.g., 264 nm) while increasing the temperature from 20°C to 95°C at a rate of 1°C/min.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. Calculate the ΔTm by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of Phen-DC3.
-
Helicase Inhibition Assay (Fluorescence-Based)
This protocol measures the inhibition of a G4 helicase by Phen-DC3.
-
Materials:
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G4 helicase (e.g., Pif1)
-
Fluorescently labeled G-quadruplex substrate (e.g., FAM-labeled oligonucleotide with a Dabcyl quencher)
-
This compound
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Helicase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM KCl)
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ATP
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BSA (optional)
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96-well plate reader with fluorescence detection
-
-
Procedure:
-
Prepare the helicase reaction mixture in a 96-well plate containing the helicase buffer, 40 nM of the fluorescent G4 substrate, and varying concentrations of Phen-DC3. If investigating the effect of serum proteins, include BSA (e.g., 0.1 mg/mL) in a parallel set of reactions.
-
Add the G4 helicase (e.g., 20 nM Pif1) to each well.
-
Initiate the reaction by adding ATP (e.g., 5 mM).
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Monitor the increase in fluorescence in real-time. Helicase unwinding of the G4 substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
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Calculate the initial reaction rates from the fluorescence curves.
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Plot the reaction rates against the Phen-DC3 concentration and fit the data to determine the IC50 value.
-
Visualizations
References
Light sensitivity and handling precautions for Phen-DC3 Trifluoromethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of Phen-DC3 Trifluoromethanesulfonate. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific ligand for G-quadruplex (G4) DNA and RNA structures. Its primary mechanism of action involves the stabilization of these G4 structures, which can inhibit the activity of helicases such as FANCJ and DinG that are responsible for unwinding G4s. This interference with DNA replication and repair processes makes it a valuable tool in cancer research.
Q2: How should I store this compound powder?
The solid form of this compound should be stored under specific conditions to ensure its stability.
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C (sealed, away from moisture) | Information not available |
Q3: What are the recommended storage conditions for stock solutions of this compound?
Proper storage of stock solutions is crucial to maintain the compound's activity. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C in solvent | 1 year |
| -20°C in solvent | 1 month |
Q4: Is this compound light sensitive?
While specific photostability studies on this compound are not extensively published, G-quadruplex ligands, as a class of compounds, can be sensitive to light. Some are even utilized as photosensitizers. Therefore, it is prudent to handle this compound with precautions to minimize light exposure.
Precautions:
-
Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures whenever possible.
-
For light-sensitive experiments, such as fluorescence microscopy, conduct manipulations in a darkened room or use filtered light.
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound.
Possible Cause: this compound has specific solubility characteristics. The use of improper solvents or techniques can lead to dissolution issues.
Solution:
-
Recommended Solvent: The most common and effective solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Solubility Data:
Solvent Concentration | DMSO | ≥ 34 mg/mL (40.06 mM) |
-
Critical Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of the product. Always use fresh, anhydrous DMSO.
-
Procedure: To prepare a stock solution, add the appropriate volume of fresh DMSO to your weighed this compound powder. Vortex briefly to ensure complete dissolution. For a 10 mM stock solution, you would dissolve 8.49 mg of the compound in 1 mL of DMSO.
Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.
Possible Causes:
-
Compound Instability: Improper storage of stock solutions can lead to degradation of the compound.
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Incorrect Concentration: The effective concentration of this compound can vary depending on the cell line and experimental conditions.
-
Cell Permeability: While generally cell-permeable, differences in cell lines might affect uptake.
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Presence of Nucleases: Degradation of the target G4 structures by cellular nucleases.
Solutions:
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Verify Storage: Ensure that your stock solutions have been stored correctly according to the recommended guidelines (see FAQ Q3).
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations used in published studies often range from 1 µM to 10 µM.
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Incubation Time: Optimize the incubation time. A typical starting point is 24 to 72 hours.
-
Control Experiments: Include appropriate positive and negative controls in your experimental design.
Experimental Protocols & Methodologies
1. Preparation of Stock Solutions
To prepare a stock solution of this compound, follow the steps below:
| Concentration | Solvent | Mass (for 1 mL) |
| 1 mM | DMSO | 0.849 mg |
| 5 mM | DMSO | 4.245 mg |
| 10 mM | DMSO | 8.49 mg |
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
2. Taq-Polymerase Stop Assay
This assay is used to determine if this compound can stabilize G-quadruplex structures and block DNA polymerase activity.
Materials:
-
DNA template containing a G-quadruplex forming sequence
-
Fluorescently labeled primer
-
Taq DNA Polymerase
-
dNTPs
-
Reaction Buffer (e.g., 50 mM KCl)
-
This compound stock solution
-
Stop buffer (e.g., 95% formamide, 10 mM EDTA)
Procedure:
-
Anneal the fluorescently labeled primer to the DNA template.
-
In a PCR tube, prepare the reaction mixture containing the annealed template-primer, reaction buffer, and dNTPs.
-
Add this compound to the desired final concentration (e.g., 0.1 µM to 5 µM). Include a control reaction with DMSO only.
-
Incubate the mixture at room temperature for a sufficient time to allow ligand binding.
-
Initiate the primer extension reaction by adding Taq DNA Polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 50-72°C) for a defined period.
-
Stop the reaction by adding the stop buffer.
-
Denature the samples by heating.
-
Analyze the products on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled DNA fragments. A band corresponding to the position of the G-quadruplex indicates that the polymerase has been stalled by the stabilized structure.
Visualizations
Caption: Mechanism of action of this compound.
Addressing autofluorescence issues with Phen-DC3 Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments with Phen-DC3 Trifluoromethanesulfonate, with a particular focus on managing background autofluorescence.
Troubleshooting Guide: Distinguishing Phen-DC3 Signal from Autofluorescence
Researchers using Phen-DC3 for G-quadruplex imaging may encounter background fluorescence that can interfere with signal interpretation. While Phen-DC3's fluorescence is significantly enhanced upon binding to G-quadruplexes, it is crucial to differentiate this specific signal from endogenous or process-induced autofluorescence.[1] One study noted that under their experimental conditions, untreated cells showed no fluorescence, indicating that the observed signal was from Phen-DC3 and not cellular autofluorescence.[1] However, autofluorescence can be a variable issue depending on cell type, tissue, and experimental protocols.[2][3]
Issue: High background fluorescence is obscuring the Phen-DC3 signal.
This troubleshooting guide provides a systematic approach to identify and mitigate sources of autofluorescence.
Step 1: Identify the Source of Autofluorescence
The first step is to determine the origin of the unwanted fluorescence. This can be achieved by preparing a set of control samples.
Experimental Workflow for Identifying Autofluorescence Source
Caption: Workflow to diagnose the source of background autofluorescence.
Step 2: Implement Mitigation Strategies
Based on the identified source, a targeted approach can be taken to reduce background fluorescence.
| Source of Autofluorescence | Recommended Mitigation Strategies |
| Endogenous Autofluorescence | Spectral Separation: Choose fluorophores that emit in the far-red spectrum, as endogenous autofluorescence is often more prominent in the blue and green channels.[2][3][4][5] Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[2][3][5] Quenching Agents: Consider using commercial quenching reagents like TrueVIEW or treating with agents such as Sudan Black B or Eriochrome Black T for lipofuscin-related autofluorescence.[2] Viability Dyes: For flow cytometry, use a viability dye to exclude dead cells, which tend to be more autofluorescent.[4][5] |
| Fixation-Induced Autofluorescence | Choice of Fixative: Glutaraldehyde induces more autofluorescence than paraformaldehyde (PFA) or formaldehyde.[3][6] Consider using chilled organic solvents like methanol or ethanol as an alternative for certain applications.[2][3][4] Minimize Fixation Time: Fix samples for the shortest duration necessary to preserve morphology.[2][3][7] Aldehyde Blocking: After fixation with aldehydes, treat samples with a blocking agent like sodium borohydride or glycine to quench free aldehyde groups.[4][6] Temperature: Avoid heating samples, as this can increase autofluorescence, particularly in the red spectrum.[3][7] |
| Phen-DC3 Related Issues | Optimize Concentration: High concentrations of Phen-DC3 (e.g., 2-5 µM) have been reported to cause non-specific effects.[1] Titrate the compound to find the optimal concentration that provides a good signal-to-noise ratio. Washing Steps: Ensure adequate washing after staining to remove any unbound or loosely bound probe. Solubility: Phen-DC3 has been noted to have solubility issues in certain buffers, which could potentially lead to aggregation.[8] Ensure the compound is fully dissolved. The trifluoromethanesulfonate salt form is recommended for improved stability.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Phen-DC3?
Upon binding to G-quadruplexes, Phen-DC3 exhibits a notable change in its absorption spectrum, with a long-wavelength tail appearing that extends into the blue region. This allows for excitation using a 405 nm laser.[1] When unbound, Phen-DC3 has an emission maximum around 405 nm when excited at 350 nm.[1] Upon binding to a G-quadruplex model, this emission is significantly quenched and red-shifted.[1]
| State | Excitation (Laser Line) | Emission Maximum | Key Characteristic |
| Unbound Phen-DC3 | ~350 nm | ~405 nm | Weak intrinsic fluorescence.[10] |
| G4-Bound Phen-DC3 | 405 nm | Red-shifted | "Light-up" probe; fluorescence is visualized upon binding.[1] |
Q2: Can I use Phen-DC3 in live-cell imaging?
While many studies utilize Phen-DC3 in fixed cells, its use in live-cell imaging is also possible. However, it's important to consider that culture media containing components like phenol red and fetal bovine serum (FBS) can contribute to autofluorescence.[4][5] For live-cell imaging, consider using a medium free of these components to reduce background noise.[5]
Q3: How can I be sure the signal I'm seeing is from Phen-DC3 binding to G-quadruplexes?
To confirm the specificity of the Phen-DC3 signal, several control experiments are recommended.
Decision Tree for Validating Phen-DC3 Signal Specificity
Caption: Logic diagram for validating the specificity of the Phen-DC3 signal.
One study confirmed that the fluorescence from Phen-DC3 was due to its binding to DNA and RNA G-quadruplexes by pre-treating cells with DNase and RNase, which resulted in the absence of a fluorescent signal.[1] Additionally, displacement assays using other known G4-binders can help confirm that Phen-DC3 is occupying G4-specific sites.[11]
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with Phen-DC3
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Alternative: Fix with ice-cold methanol for 10 minutes at -20°C.[1]
-
Wash three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Nuclease Treatment Control (Optional, for signal validation):
-
Incubate fixed and permeabilized cells with RNase A (e.g., 0.1 mg/ml) and/or DNase I (e.g., 50 U/µL) for 1-2 hours at 37°C.[12]
-
Wash three times with PBS.
-
-
Phen-DC3 Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS or a specific binding buffer). A concentration range of 1-20 µM has been reported in the literature, but should be optimized.[1]
-
Incubate cells with the Phen-DC3 solution for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a confocal microscope equipped with a 405 nm laser for excitation. Collect emission in the appropriate channel, avoiding spectral regions with high autofluorescence if possible.
-
Protocol 2: Autofluorescence Reduction using Sodium Borohydride
This procedure can be inserted after the fixation step to reduce aldehyde-induced autofluorescence.[4][6]
-
Fixation:
-
Fix cells as described in Protocol 1 with an aldehyde-based fixative (e.g., PFA).
-
Wash thoroughly with PBS.
-
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
Incubate the fixed cells with the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash three to four times with PBS to completely remove the reducing agent.
-
-
Proceed with Staining:
-
Continue with the permeabilization and staining steps as outlined in Protocol 1.
-
References
- 1. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Optical Probes for Cellular Imaging of G‐quadruplexes: Beyond Fluorescence Intensity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Battle of G4 Stabilizers: Phen-DC3 Trifluoromethanesulfonate vs. Pyridostatin
In the landscape of G-quadruplex (G4) research, the quest for potent and selective small molecules to stabilize these non-canonical nucleic acid structures is paramount for therapeutic and diagnostic advancements. Among the frontrunners in this field are Phen-DC3 trifluoromethanesulfonate and pyridostatin (PDS), two compounds that have garnered significant attention for their robust G4-stabilizing properties. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
At a Glance: Key Performance Metrics
Both Phen-DC3 and pyridostatin have demonstrated high affinity and selectivity for G4 structures over duplex DNA.[1][2] Phen-DC3 is often highlighted as one of the most potent G4 binders discovered to date.[1] Pyridostatin is also a potent and selective G4 stabilizer.[3] The trifluoromethanesulfonate salt of Phen-DC3 is a stable form of the compound that retains its biological activity.[4][5]
| Parameter | This compound | Pyridostatin (PDS) | References |
| G4 Binding Affinity | Reported with Kd values down to the nanomolar range (e.g., 2.1–2.4 nM by SPR). Considered a benchmark for high-affinity G4 binding. | Potent G4 stabilizer with a reported Kd of 490 nM. | [1][6][7] |
| G4 vs. Duplex DNA Selectivity | Exhibits excellent selectivity for G4 structures over duplex DNA. | Demonstrates high selectivity for G4 structures over double-stranded DNA. | [2][3] |
| G4 Topology Selectivity | Generally shows poor selectivity among different G4 topologies, binding to various forms. | Interacts with a variety of G4 structures, suggesting a degree of promiscuity in topology recognition. | [8] |
| Cellular Activity | Induces DNA damage, impedes replication fork progression, and can be used to image cellular G4 structures. | Promotes growth arrest in cancer cells by inducing replication- and transcription-dependent DNA damage, and can downregulate the proto-oncogene Src. | [9][10] |
| Helicase Inhibition | Inhibits FANCJ and DinG helicases with IC50 values of 65±6 nM and 50±10 nM, respectively. | Can prevent the G4-resolving activity of helicases like DHX36 in vitro. | [4][11] |
In-Depth Analysis of G4 Stabilization
The primary function of both Phen-DC3 and PDS is to bind to and stabilize G4 structures, thereby interfering with cellular processes that involve these motifs, such as replication and transcription.[12]
This compound is a bisquinolinium compound recognized for its crescent-like shape that allows for extensive π-π stacking interactions with the G-quartets of G4 structures.[8] This strong interaction leads to significant thermal stabilization of G4s.[13]
Pyridostatin (PDS) , a lead compound from a family of N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide derivatives, also stabilizes G4 structures effectively.[3][14] Its mechanism involves binding to the G4 structure, which can lead to telomere dysfunction by competing with telomere-associated proteins.[14] The interaction is characterized by the adaptive matching of its rigid aromatic rings with the G-tetrad planes, enhanced by π-π stacking.[15][16]
Cellular Consequences of G4 Stabilization
The stabilization of G4 structures by these ligands triggers significant cellular responses, making them valuable tools for cancer research.
Phen-DC3 has been shown to cause growth defects and impede DNA replication.[9] Its intrinsic fluorescence, although weak, can be modulated upon G4 binding, allowing for the imaging of G4 structures within cancer cells.[17]
Pyridostatin induces DNA damage and cell cycle arrest, particularly in the G2 phase.[10][18] It has been shown to downregulate the expression of the proto-oncogene Src and reduce cancer cell motility.[10][19] Furthermore, PDS has demonstrated potent activity against BRCA1/2-deficient tumors, including those resistant to PARP inhibitors.[20]
Experimental Methodologies
The evaluation of G4 stabilizing ligands relies on a variety of biophysical and cellular assays. Below are the detailed protocols for two key experiments.
FRET Melting Assay
This assay measures the thermal stabilization of a G4 structure upon ligand binding. A DNA oligonucleotide capable of forming a G4 is labeled at its termini with a FRET pair (e.g., FAM and TAMRA). In the folded G4 state, the fluorophores are in close proximity, leading to FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and disrupting FRET. The melting temperature (Tm), the temperature at which 50% of the G4s are unfolded, increases in the presence of a stabilizing ligand.
Protocol:
-
Prepare the G4-forming oligonucleotide (e.g., F21T, a human telomeric sequence) at a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl (with 90 mM LiCl).[21]
-
Add the G4 ligand (Phen-DC3 or PDS) to a final concentration of 1 µM.[21]
-
To assess selectivity, a duplex DNA competitor (e.g., ds26) can be added at varying concentrations.[21]
-
Prefold the G4 structures by heating the samples to 90°C for 5 minutes, followed by slow cooling to 4°C overnight.[21]
-
Perform the melting experiment in a real-time PCR instrument. Start with a 5-minute incubation at 25°C, then increase the temperature by 0.5°C per minute up to 95°C.[21]
-
Monitor the fluorescence of the donor fluorophore (e.g., FAM excitation at 492 nm, detection at 516 nm).[21]
-
The Tm is determined from the melting curve. A significant increase in Tm in the presence of the ligand indicates stabilization.
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This assay evaluates the binding affinity of a compound for a G4 structure by measuring the displacement of a fluorescent probe, such as thiazole orange (TO), that is pre-bound to the G4. When TO is bound to the G4, its fluorescence is significantly enhanced. A competing ligand will displace TO, leading to a decrease in fluorescence.
Protocol:
-
Prepare the G4-forming oligonucleotide and a duplex DNA control in a buffer such as 10 mM lithium cacodylate (pH 7.4) with 100 mM KCl or NaCl.[21]
-
Add thiazole orange (TO) to the DNA solutions.
-
Measure the initial fluorescence of the TO-DNA complex.
-
Titrate the solution with increasing concentrations of the G4 ligand (Phen-DC3 or PDS).
-
Measure the fluorescence at each ligand concentration after an equilibration period.
-
The concentration of the ligand required to displace 50% of the fluorescent probe (DC50) is determined, which is inversely proportional to the binding affinity of the ligand.
Visualizing Experimental Workflows
Conclusion
Both this compound and pyridostatin stand out as powerful G4 stabilizing agents with significant potential in cancer research and as chemical probes to study G4 biology. Phen-DC3 is often regarded as a benchmark for high-affinity binding, making it an excellent choice for applications requiring potent G4 stabilization. Pyridostatin, with its well-documented cellular effects and efficacy in specific cancer models, presents a compelling option for therapeutic development. The choice between these two ligands will ultimately depend on the specific experimental goals, whether it be maximizing G4 stabilization, investigating specific cellular pathways, or developing novel anticancer strategies. This guide provides the foundational data and methodologies to inform that decision.
References
- 1. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Optimization of G‐Quadruplex Ligands through a SAR Study Combining Parallel Synthesis and Screening of Cationic Bis(acylhydrazones) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 12. Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.3. Biophysical Assays [bio-protocol.org]
A Comparative Analysis of Phen-DC3 and BRACO-19 in Helicase Inhibition Assays
In the landscape of G-quadruplex (G4) stabilizing ligands, Phen-DC3 trifluoromethanesulfonate and BRACO-19 have emerged as prominent molecules for researchers in oncology and drug development. Both compounds exhibit the ability to bind to and stabilize G4 structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. This stabilization can impede the activity of helicase enzymes that are essential for resolving these structures, thereby disrupting critical cellular processes like DNA replication and transcription. This guide provides a comparative overview of the performance of Phen-DC3 and BRACO-19 in helicase assays, supported by experimental data and detailed protocols.
Performance in Helicase Inhibition Assays: A Quantitative Comparison
The inhibitory effects of Phen-DC3 and BRACO-19 on helicase activity have been evaluated in various studies. While direct side-by-side comparisons of IC50 values are not always available, existing data allows for a meaningful assessment of their relative potency. The following table summarizes the quantitative data on the inhibition of different helicases by these two ligands.
| Ligand | Helicase Target | G4 Substrate | Ligand Concentration (µM) | Remaining Helicase Activity (%) | IC50 (nM) | Reference |
| Phen-DC3 | Pif1 | c-myc | 1 | ~40 | - | [1] |
| Pif1 | h-telo | 1 | ~60 | - | [1] | |
| FANCJ | Unimolecular G4 | - | - | 65 ± 6 | [2] | |
| DinG | Unimolecular G4 | - | - | 50 ± 10 | [2] | |
| DinG | c-KIT1 G4 | Not specified | Activity abolished | - | [3] | |
| BRACO-19 | Pif1 | c-myc | 1 | ~50 | - | [1] |
| Pif1 | h-telo | 1 | ~55 | - | [1] | |
| DinG | c-KIT1 G4 | Not specified | Activity decreased | - | [3] |
Note: The percentage of remaining helicase activity is an approximation based on graphical data from the cited source. IC50 values represent the concentration of the ligand required to inhibit 50% of the helicase activity.
The data indicates that both Phen-DC3 and BRACO-19 are effective inhibitors of helicase activity on G4 substrates. In a direct comparison using a fluorescence-based assay with Pif1 helicase, Phen-DC3 appears to be slightly more potent than BRACO-19 on the c-myc G4 substrate, while their inhibitory effects are more comparable on the human telomeric (h-telo) G4 sequence.[1] For the DinG helicase, both ligands reduce its unwinding activity, with Phen-DC3 showing a more pronounced inhibitory effect.[3] It is important to note that the inhibitory potential of these ligands can be dependent on the specific helicase and the topology of the G4 substrate.[1][3]
Experimental Methodologies
The following is a detailed protocol for a fluorescence-based helicase assay, adapted from studies evaluating G4 ligands, which can be used to compare the inhibitory activity of compounds like Phen-DC3 and BRACO-19.[4][5]
Principle:
This assay relies on fluorescence resonance energy transfer (FRET) to monitor the unwinding of a G4-containing DNA substrate by a helicase. The substrate consists of a G4-forming sequence flanked by a duplex region. A fluorophore (e.g., FAM) is attached to one strand of the duplex, and a quencher (e.g., Dabcyl) is attached to the complementary strand. In the intact substrate, the proximity of the fluorophore and quencher results in low fluorescence. Upon helicase-mediated unwinding of the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured in real-time.
Materials:
-
Helicase Enzyme: e.g., Pif1 or BLM helicase.
-
G4 DNA Substrate: A DNA oligonucleotide containing a G4-forming sequence (e.g., c-myc or h-telo) with a 5' or 3' single-stranded tail for helicase loading, and a duplex region with a FAM/Dabcyl FRET pair.
-
Ligands: this compound and BRACO-19, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 1 mM KCl, and 99 mM NaCl.[4]
-
ATP Solution: Adenosine triphosphate, as an energy source for the helicase.
-
Trap Oligonucleotide: An unlabeled single-stranded DNA complementary to the fluorophore-labeled strand to prevent re-annealing.
-
96-well Plate: Black, low-binding plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., 485 nm excitation and 525 nm emission for FAM).
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a 50 µL reaction mixture containing:
-
Incubate the mixture at the optimal temperature for the helicase (e.g., 25-37°C) for a defined period (e.g., 10 minutes) to allow for ligand binding to the G4 structure and helicase binding to the substrate.
-
-
Initiation of Unwinding:
-
Initiate the helicase reaction by adding ATP to a final concentration of 1 mM.[5]
-
-
Data Acquisition:
-
Immediately after ATP addition, start monitoring the fluorescence intensity every 20 seconds for a specified duration (e.g., 30-60 minutes) using a fluorescence plate reader.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction can be determined from the linear phase of the curve.
-
Calculate the percentage of helicase inhibition by comparing the initial rates in the presence of the ligand to the solvent control.
-
To determine the IC50 value, perform the assay with a range of ligand concentrations and plot the percentage of inhibition against the logarithm of the ligand concentration.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Phen-DC3 Trifluoromethanesulfonate Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the G-quadruplex (G4) stabilizing ligand, Phen-DC3 trifluoromethanesulfonate, with the phenotypes observed in genetic knockout models of helicases known to resolve G4 structures. This cross-validation approach is crucial for confirming the mechanism of action of G4-targeting compounds and for elucidating the cellular roles of G-quadruplexes.
Introduction
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Their formation can impact essential cellular processes such as DNA replication, transcription, and telomere maintenance. Small molecules that stabilize G4s, like this compound, are valuable tools for studying G4 biology and hold promise as therapeutic agents. Phen-DC3 is a highly specific G4 ligand that has been shown to inhibit the activity of helicases that unwind these structures, including Pif1, FANCJ, and DinG.[1][2][3]
Cross-validation of the effects of Phen-DC3 with the genetic knockout of these helicases provides strong evidence that the observed cellular phenotypes are indeed a consequence of G4 stabilization. This guide presents a comparative analysis of the available experimental data.
Data Presentation: Phen-DC3 vs. Genetic Knockouts
The following tables summarize the quantitative data comparing the effects of Phen-DC3 treatment with the phenotypes of relevant helicase knockouts.
Table 1: Comparison of Phen-DC3 Treatment and pif1 Knockout on Minisatellite Instability in Saccharomyces cerevisiae
| Condition | Strain | Minisatellite Allele | Percentage of Rearrangements (%) | Fold Increase over WT (untreated) | Reference |
| Untreated (DMSO) | Wild-Type (WT) | CEB1-WT-1.7 | < 1 | 1.0 | [1] |
| 20 µM Phen-DC3 | Wild-Type (WT) | CEB1-WT-1.7 | 7.0 | ~7 | [1] |
| 500 µM Phen-DC3 | Wild-Type (WT) | CEB1-1.8 | 3.8 | ~14 | [1] |
| Untreated | pif1Δ | CEB1-WT-1.7 | High (not specified) | - | [1] |
| 500 µM Phen-DC3 | pif1Δ | CEB1-WT-1.7 | Increased over untreated pif1Δ | - | [1] |
Data extracted from Piazza et al., 2010.[1] The study demonstrates that Phen-DC3 treatment in wild-type yeast phenocopies the genetic instability of the G4-prone CEB1 minisatellite observed in the pif1 helicase knockout strain.
Table 2: Qualitative Comparison of Phen-DC3 Effects and FANCJ/DinG Knockout Phenotypes
| Feature | Phen-DC3 Treatment | FANCJ Knockout | DinG Knockout | References |
| G4 Unwinding | Inhibits FANCJ and DinG helicase activity in vitro. | Loss of a key G4 unwinding helicase. | Loss of a G4 unwinding helicase. | [2][3] |
| Genomic Instability | Induces instability at G4-prone sequences. | Increased genomic instability, particularly at G4 motifs. | May contribute to genomic instability at G4 sequences. | [1][4] |
| Sensitivity to G4 Ligands | Not applicable | Increased sensitivity to G4 stabilizing agents like telomestatin. | Likely increased sensitivity to G4 stabilizing agents. | [2][3] |
| Replication Stress | Induces replication fork stalling at G4 sequences. | Persistent replication stalling at G-quadruplex structures. | Potential for increased replication stress at G4s. | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: G4 processing pathway and points of intervention.
Caption: Minisatellite instability analysis workflow.
Experimental Protocols
1. Minisatellite Instability Analysis in Saccharomyces cerevisiae
This protocol is adapted from Piazza et al., 2010.[1]
-
Yeast Strains and Growth Conditions:
-
Use S. cerevisiae strains containing the human CEB1 minisatellite integrated into the genome (e.g., wild-type and pif1Δ).
-
Grow yeast cells in YPD or appropriate synthetic complete (SC) medium.
-
For Phen-DC3 treatment, add the compound to the liquid medium at the desired concentration (e.g., 10-500 µM) from a DMSO stock solution. An equivalent volume of DMSO should be used as a vehicle control.
-
Incubate cultures for a defined number of generations (e.g., 8-10) at 30°C with shaking.
-
-
Genomic DNA Extraction and Digestion:
-
Isolate genomic DNA from yeast cultures using a standard yeast genomic DNA preparation kit or protocol.
-
Digest 1-2 µg of genomic DNA with appropriate restriction enzymes that flank the minisatellite insert.
-
-
Southern Blot Analysis:
-
Separate the digested DNA fragments by electrophoresis on a 0.8% agarose gel.
-
Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+).
-
Crosslink the DNA to the membrane using UV irradiation.
-
Prehybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight with a radiolabeled probe specific for the CEB1 minisatellite.
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphor screen or X-ray film to detect the DNA fragments.
-
-
Data Analysis:
-
Analyze the resulting autoradiogram to identify the parental band and any rearranged bands (contractions or expansions).
-
Calculate the percentage of instability as the number of colonies with rearranged alleles divided by the total number of colonies analyzed.
-
2. Taq Polymerase Stop Assay
This assay is a common in vitro method to assess the ability of a compound to stabilize G4 structures and impede DNA polymerase progression.
-
Oligonucleotides and Reaction Setup:
-
Design a DNA template containing a G4-forming sequence and a primer that anneals upstream of this sequence.
-
End-label the primer with a radioactive or fluorescent tag.
-
Anneal the primer to the template.
-
Set up reactions containing the primer-template duplex, dNTPs, Taq polymerase buffer with KCl (to promote G4 formation), and varying concentrations of Phen-DC3.
-
-
Polymerase Extension Reaction:
-
Initiate the reaction by adding Taq DNA polymerase.
-
Incubate the reaction at a suitable temperature (e.g., 55°C) for a defined period.
-
Stop the reaction by adding a loading buffer containing formamide and a tracking dye.
-
-
Analysis:
-
Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The appearance of a stop product at the position of the G4-forming sequence indicates that the polymerase was blocked. The intensity of the stop product correlates with the degree of G4 stabilization by Phen-DC3.
-
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Phen-DC3 for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells.
-
Conclusion
The cross-validation of this compound effects with genetic knockouts of G4-resolving helicases, particularly Pif1 in Saccharomyces cerevisiae, provides compelling evidence for the on-target activity of this G4-stabilizing ligand. The phenocopying of genetic instability at G4-prone sequences by Phen-DC3 treatment strongly supports its mechanism of action through the stabilization of G-quadruplex structures, leading to replication stress and genomic instability. While direct quantitative comparisons with FANCJ and DinG knockouts are less established, the qualitative similarities in their phenotypes further reinforce the role of these helicases in managing G4 structures and the utility of Phen-DC3 as a tool to probe these pathways. The experimental protocols provided in this guide offer a starting point for researchers aiming to conduct similar comparative studies.
References
- 1. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialization among iron-sulfur cluster helicases to resolve G-quadruplex DNA structures that threaten genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydrazone-based G-quadruplex ligands on FANCJ/BRIP1-depleted cancer cells and a Caenorhabditis elegans dog-1−/− strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FANCJ promotes DNA synthesis through G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phen-DC3 and Other Bisquinolinium G4 Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of Phen-DC3 and other notable bisquinolinium G-quadruplex (G4) ligands. This document synthesizes experimental data on binding affinity, selectivity, and biological activity to offer a comprehensive overview of their performance.
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeric DNA has made them attractive targets for anticancer drug development. Small molecules that can selectively bind to and stabilize these G4 structures, known as G4 ligands, have shown promise as therapeutic agents. Among the various classes of G4 ligands, bisquinolinium derivatives have emerged as a particularly potent group. This guide focuses on a comparative analysis of Phen-DC3, a prominent bisquinolinium G4 ligand, and its counterparts.
Quantitative Performance Analysis
The efficacy of a G4 ligand is primarily determined by its binding affinity and selectivity for G4 structures over other DNA forms, such as duplex DNA. The following tables summarize key quantitative data for Phen-DC3 and other well-characterized bisquinolinium and related G4 ligands.
Table 1: Comparative Binding Affinity of G4 Ligands
| Ligand | G4 Target | Kd (nM) | DC50 (µM) | Method | Reference |
| Phen-DC3 | Telomeric | ~2.4 | 0.4-0.5 | SPR, G4-FID | [1][2] |
| c-myc | - | - | - | - | |
| Phen-DC6 | Telomeric | - | 0.4-0.5 | G4-FID | [1] |
| 360A (PDC) | Telomeric | - | - | Equilibrium Dialysis | [3] |
| BRACO-19 | Telomeric | - | - | FRET | [4] |
| Telomestatin | Telomeric | - | - | FRET | [5] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a higher affinity. Data presented is often dependent on the specific G4 sequence and experimental conditions. DC50: The concentration of the ligand required to displace 50% of a fluorescent probe from the G4-DNA, indicating competitive binding affinity.
Table 2: Thermal Stabilization of G4 Structures by Ligands (ΔTm in °C)
| Ligand | Telomeric G4 | c-myc G4 | Duplex DNA | Method | Reference |
| Phen-DC3 | >20 | >20 | Low | FRET Melting | [6] |
| BRACO-19 | High | - | Significant | FRET Melting | [4] |
| 360A (PDC) | High | - | Low | FRET Melting | [7] |
| TMPyP4 | High | - | Significant | FRET Melting | [7] |
ΔTm: The change in the melting temperature of the G4 structure upon ligand binding, indicating the extent of stabilization. A higher ΔTm signifies greater stabilization.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of G4 ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G4 structure upon ligand binding.
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G4 conformation, the donor and quencher are in close proximity, leading to FRET and quenching of the donor's fluorescence.
-
Assay Setup: The labeled oligonucleotide (typically 0.2 µM) is placed in a reaction buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2) with and without the G4 ligand (typically 1 µM).
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase (e.g., 0.5°C/min from 25°C to 95°C) in a real-time PCR machine.
-
Data Acquisition: The fluorescence of the donor fluorophore is monitored in real-time. As the G4 structure unfolds with increasing temperature, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined by plotting the negative first derivative of the fluorescence versus temperature. The ΔTm is calculated as the difference in Tm with and without the ligand.
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This assay assesses the binding affinity of a ligand by its ability to displace a fluorescent probe from a G4 structure.
-
Probe and DNA Preparation: A fluorescent probe that exhibits enhanced fluorescence upon binding to G4-DNA, such as Thiazole Orange (TO), is used. The G4-forming oligonucleotide (e.g., 0.25 µM) is pre-incubated with the fluorescent probe (e.g., 0.5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) to form a stable fluorescent complex.
-
Ligand Titration: Increasing concentrations of the test ligand are added to the pre-formed G4-probe complex.
-
Fluorescence Measurement: The fluorescence of the probe is measured after each addition of the ligand using a fluorometer.
-
Data Analysis: The decrease in fluorescence intensity is plotted against the ligand concentration. The DC50 value, which is the concentration of the ligand required to reduce the fluorescence by 50%, is determined from this curve. A lower DC50 value indicates a higher binding affinity of the test ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and a G4 structure in real-time.
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is functionalized by immobilizing a biotinylated G4-forming oligonucleotide onto its streptavidin-coated surface.
-
Ligand Injection: A solution containing the G4 ligand at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The binding of the ligand to the immobilized G4-DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The binding kinetics (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Signaling Pathways and Mechanisms of Action
Bisquinolinium G4 ligands like Phen-DC3 exert their biological effects primarily by stabilizing G4 structures in key genomic regions, leading to the modulation of important cellular processes.
Telomerase Inhibition Pathway
Telomerase is an enzyme that is crucial for maintaining telomere length and is overactive in the majority of cancer cells. The G-rich overhang of telomeres can fold into G4 structures.
References
- 1. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential binding of a G-quadruplex ligand to human chromosome ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-affinity binding at quadruplex–duplex junctions: rather the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and selectivity of G4 ligands measured by FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Phen-DC3 Trifluoromethanesulfonate for DNA vs. RNA G-Quadruplexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phen-DC3 trifluoromethanesulfonate's binding selectivity for G-quadruplex (G4) structures formed from DNA versus RNA. Phen-DC3 is a well-established G4-specific ligand known for its high affinity and ability to stabilize these non-canonical nucleic acid secondary structures.[1][2] Understanding its selectivity is crucial for its application as a chemical probe in basic research and as a potential therapeutic agent targeting G4s in various diseases. This guide presents quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their evaluation.
Executive Summary
This compound exhibits a strong binding affinity and stabilizing effect on a wide range of DNA G-quadruplexes. Emerging evidence also indicates its interaction with RNA G4s, which are increasingly recognized for their significant roles in cellular processes. While Phen-DC3 is a potent binder of DNA G4s, its selectivity for DNA over RNA G4s, and between different G4 topologies, is a subject of ongoing investigation. This guide compiles available data to facilitate a direct comparison.
Data Presentation: Quantitative Comparison of G4-Ligand Interactions
The following tables summarize the binding affinity (expressed as dissociation constant, Kd) and thermal stabilization (expressed as the change in melting temperature, ΔTm) of Phen-DC3 and other common G4 ligands with various DNA and RNA G-quadruplexes.
Table 1: Binding Affinity (Kd, µM) of G4 Ligands for DNA and RNA G-Quadruplexes
| Ligand | DNA G4 Target | Topology | Kd (µM) | RNA G4 Target | Topology | Kd (µM) | Reference |
| Phen-DC3 | c-MYC (Pu27) | Parallel | Not Reported | TRF2 mRNA | Not Reported | Not Reported | [3] |
| Telomeric (22AG) | Hybrid | Not Reported | TERRA | Parallel | Not Reported | [4] | |
| BRACO-19 | Telomeric d(AG3(TTAG3)3) | Hybrid | 7.9 ± 1.4 | Telomeric r(AG3(UUAG3)3) | Parallel | 15.8 ± 1.0 | [3] |
| Pyridostatin (PDS) | Not Specified | Not Specified | Not Reported | TERRA | Parallel | Not Reported | [4][5] |
| TMPyP4 | c-MYC | Parallel | ~10⁷ (Affinity) | Not Specified | Not Specified | Destabilizing | [6] |
Note: A lower Kd value indicates a higher binding affinity. Data for Phen-DC3 is often qualitative or focused on DNA G4s, highlighting a gap in direct comparative studies.
Table 2: Thermal Stabilization (ΔTm, °C) of DNA and RNA G-Quadruplexes by Ligands
| Ligand | DNA G4 Target | ΔTm (°C) | RNA G4 Target | ΔTm (°C) | Reference |
| Phen-DC3 | S. pombe rDNA | >15 | Not Reported | Not Reported | [7] |
| S. pombe telomeric | >15 | Not Reported | Not Reported | [7] | |
| BRACO-19 | Telomeric DNA G4 | 27.8 | Telomeric RNA G4 | 11.3 | [3] |
| Carboxy-PDS (cPDS) | DNA G4 competitor | No effect | TERRA RNA G4 | 20.7 | [5] |
| TMPyP4 | Not Specified | Stabilizing | Not Specified | Destabilizing | [8] |
Note: A higher ΔTm value indicates greater stabilization of the G4 structure by the ligand.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FRET Melting Assay
This assay measures the thermal stabilization of a G4 structure upon ligand binding.
-
Principle: A G4-forming oligonucleotide is labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor). In the folded G4 conformation, the fluorophores are in close proximity, leading to high FRET efficiency. As the G4 unfolds with increasing temperature, the distance between the fluorophores increases, resulting in a decrease in FRET. The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded. Ligand binding stabilizes the G4 structure, leading to an increase in Tm (ΔTm).
-
Protocol:
-
Prepare the dual-labeled G4 oligonucleotide at a concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Add the G4 ligand (e.g., Phen-DC3) at a desired concentration (e.g., 1 µM).
-
Perform the melting experiment in a real-time PCR system, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor the fluorescence of the donor fluorophore.
-
The Tm is determined from the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the G4 without the ligand from the Tm with the ligand.
-
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This assay evaluates the ability of a ligand to displace a fluorescent probe bound to a G4 structure.
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits enhanced fluorescence upon binding to a G4 structure. A competing ligand will displace the probe, leading to a decrease in fluorescence. The concentration of the ligand required to displace 50% of the probe (DC50) is a measure of its binding affinity.
-
Protocol:
-
Prepare a solution of the G4 oligonucleotide (0.25 µM) and the fluorescent probe (e.g., TO, 0.5 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2, 100 mM KCl).
-
Titrate this solution with increasing concentrations of the test ligand (e.g., Phen-DC3).
-
Measure the fluorescence intensity after each addition.
-
The DC50 value is determined by plotting the percentage of fluorescence decrease against the ligand concentration.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
-
Principle: A G4 oligonucleotide is immobilized on a sensor chip. The test ligand is flowed over the surface. The binding of the ligand to the G4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). From the association and dissociation phases of the interaction, kinetic parameters (ka and kd) and the dissociation constant (Kd) can be determined.
-
Protocol:
-
Immobilize the biotinylated G4 oligonucleotide onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the G4 ligand over the sensor surface at a constant flow rate.
-
Monitor the change in RU over time to obtain sensorgrams for association and dissociation.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the topology of G4 structures and observe conformational changes upon ligand binding.
-
Principle: G4s with different topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures. Ligand binding can induce changes in the G4 conformation, which are reflected in the CD spectrum. CD melting experiments can also be performed to determine the Tm.
-
Protocol:
-
Prepare a solution of the G4 oligonucleotide (e.g., 5 µM) in a buffer containing a stabilizing cation (e.g., 100 mM KCl).
-
Record the CD spectrum from 220 nm to 320 nm.
-
Titrate the G4 solution with the ligand and record the spectrum after each addition.
-
For melting studies, monitor the CD signal at a characteristic wavelength while increasing the temperature.
-
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G4 structure and impede the progression of a DNA polymerase.
-
Principle: A stable G4 structure in a DNA template can block the progression of a DNA polymerase. A ligand that stabilizes the G4 will enhance this polymerase stalling. The extent of the polymerase stop is indicative of the ligand's stabilizing effect.
-
Protocol:
-
Anneal a fluorescently labeled primer to a template strand containing a G4-forming sequence.
-
Incubate the primer-template duplex with varying concentrations of the G4 ligand in a buffer containing a stabilizing cation.
-
Initiate the primer extension reaction by adding a DNA polymerase (e.g., Taq polymerase) and dNTPs.
-
After a set incubation time, stop the reaction and denature the products.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled fragments. An increase in the intensity of the band corresponding to the polymerase stop site indicates G4 stabilization by the ligand.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in evaluating G4 ligand selectivity.
Caption: Workflow for evaluating G4 ligand selectivity.
References
- 1. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Thermodynamics of Phen-DC3 Trifluoromethanesulfonate and Other G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding thermodynamics of Phen-DC3 Trifluoromethanesulfonate with other notable G-quadruplex (G4) ligands. The data presented herein, derived from Isothermal Titration Calorimetry (ITC) studies, offers valuable insights into the molecular forces driving these interactions, which is crucial for the rational design of novel G4-targeted therapeutics.
Introduction to G-Quadruplex Ligands and Isothermal Titration Calorimetry
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their presence in telomeres and oncogene promoter regions has made them attractive targets for anticancer drug development. Small molecules, or ligands, that can selectively bind to and stabilize these structures are of significant interest.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This complete thermodynamic profile provides a deeper understanding of the binding mechanism, distinguishing between enthalpy-driven and entropy-driven interactions.
Comparative Thermodynamic Data
The following table summarizes the thermodynamic parameters for the binding of Phen-DC3 and other well-characterized G-quadruplex ligands to the human telomeric G-quadruplex sequence (Tel22), as determined by Isothermal Titration Calorimetry. Phen-DC3 exhibits a high binding affinity, which is primarily driven by a favorable enthalpic contribution.[1][2]
| Ligand | G-Quadruplex | Stoichiometry (n) | Binding Affinity (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Phen-DC3 | Tel22 | 2 | 1.2 x 10⁷ | -14.5 | -4.8 | -9.7 |
| BRACO-19 | Tel22 | Not Reported | > 10⁶ | -8.3 | Not Reported | Not Reported |
| TMPyP4 | Tel22 | 4 | 2.0 x 10⁵ | -5.8 | +1.5 | -7.3 |
Note: The thermodynamic data for Phen-DC3 is sourced from a study by Bončina et al. (2015) as cited in "Thermodynamic fingerprints of ligand binding to human telomeric G-quadruplexes". Data for BRACO-19 and TMPyP4 are from other comparative studies. It is important to note that the binding constant for BRACO-19 was too high to be accurately determined by ITC in the cited study.[2][3]
Driving Forces of Interaction
The thermodynamic signature of a ligand-G4 interaction reveals the nature of the binding forces.
-
Phen-DC3: The binding of Phen-DC3 to the Tel22 G-quadruplex is strongly enthalpy-driven , as indicated by the large negative ΔH value.[1][2] This suggests that the interaction is dominated by the formation of strong, specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the G-quadruplex. The negative entropy change suggests a decrease in the overall disorder of the system upon binding, which is expected when two molecules associate.
-
BRACO-19: The binding of BRACO-19 is also characterized by a favorable negative enthalpy change, indicating an enthalpy-driven interaction.[3]
-
TMPyP4: In contrast to Phen-DC3 and BRACO-19, the binding of TMPyP4 is entropically driven . The positive TΔS value indicates that the increase in disorder upon binding is the main driving force. This is often attributed to the release of ordered water molecules from the surfaces of the ligand and the G-quadruplex upon association.
Experimental Protocols
A detailed methodology for a typical Isothermal Titration Calorimetry experiment to study the interaction of a small molecule ligand with a G-quadruplex is provided below.
Materials
-
G-quadruplex DNA: Lyophilized human telomeric DNA (Tel22 sequence: 5'-AGG GTT AGG GTT AGG GTT AGG G-3') or other G-quadruplex forming oligonucleotide.
-
Ligand: this compound or other small molecule ligand of interest.
-
Buffer: A suitable buffer, for example, 10 mM lithium cacodylate, 100 mM KCl, pH 7.2. It is crucial that the ligand and the G-quadruplex are prepared in the exact same buffer to minimize heats of dilution.
-
ITC Instrument: A high-sensitivity isothermal titration calorimeter.
Procedure
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex DNA in the chosen buffer. To ensure proper folding into the G-quadruplex structure, heat the solution to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
-
Prepare a stock solution of the ligand in the same buffer.
-
Accurately determine the concentrations of both the G-quadruplex and ligand solutions using UV-Vis spectrophotometry.
-
Degas both solutions for 10-15 minutes prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell (typically ~200-1400 µL) with the G-quadruplex solution (e.g., 10-20 µM).
-
Fill the injection syringe (typically ~40-250 µL) with the ligand solution (e.g., 100-200 µM). The ligand concentration should ideally be 10-15 times that of the G-quadruplex concentration.
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without causing denaturation.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5-1 µL) to remove any air bubbles from the syringe tip and to allow for equilibration. This first data point is typically discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 2-10 µL each) of the ligand solution into the G-quadruplex solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 180-240 seconds).
-
-
Control Experiments:
-
To account for the heat of dilution of the ligand, perform a control experiment by titrating the ligand solution into the buffer alone. The data from this control run is subtracted from the experimental data during analysis.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-sites binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: K_a, ΔH, and n. The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTlnK_a = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an Isothermal Titration Calorimetry experiment.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Signaling Pathway and Logical Relationships
The interaction between a G-quadruplex ligand and its target can be conceptualized as a signaling event at the molecular level, leading to a biological outcome.
Caption: Proposed signaling pathway for G4 ligand-induced cell death.
References
G-Quadruplex Binders: A Comparative Analysis of Phen-DC3 Trifluoromethanesulfonate Binding Kinetics using Surface Plasmon Resonance
For researchers in drug discovery and molecular biology, understanding the binding kinetics of small molecules to their therapeutic targets is paramount. G-quadruplexes (G4s), secondary structures found in nucleic acids, have emerged as promising targets for anticancer therapies. Phen-DC3 trifluoromethanesulfonate is a notable G-quadruplex-specific ligand. This guide provides a comparative analysis of its binding kinetics, evaluated by Surface Plasmon Resonance (SPR), alongside other known G4 binders.
Comparative Binding Kinetics of G-Quadruplex Ligands
The following table summarizes the binding kinetics of Phen-DC3 and alternative G-quadruplex stabilizing ligands. It is important to note that direct comparison of binding affinities can be influenced by the specific G-quadruplex sequence and experimental conditions.
| Ligand | G-Quadruplex Target | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Dissociation Constant (KD, nM) | Method |
| Phen-DC3 | Human Telomeric | Not explicitly stated in SPR studies | Not explicitly stated in SPR studies | ~ Low nanomolar range | NMR, FRET[1] |
| Pyridostatin (PDS) | Human Telomeric | Not explicitly stated | Not explicitly stated | 490 ± 80 | Laser Tweezers[2] |
| BRACO-19 | Human Telomeric | Not explicitly stated | Not explicitly stated | 33 | TRAP-LIG Assay[3] |
| TMPyP4 | c-myc promoter | 1.2 x 10⁵ | 1.1 x 10⁻² | 92 | SPR[4] |
| TMPyP4 | Human Telomeric | 2.1 x 10⁴ | 1.8 x 10⁻² | 857 | SPR[4] |
Experimental Protocol: SPR Analysis of Small Molecule-G-Quadruplex Interaction
This protocol outlines a general procedure for analyzing the binding kinetics of small molecules, such as this compound, to a G-quadruplex DNA sequence using Surface Plasmon Resonance.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Biotinylated G-quadruplex forming oligonucleotide
-
Analyte (e.g., this compound)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with a specific salt concentration, e.g., 100 mM KCl)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5, or a high salt concentration buffer)
-
Amine coupling kit (for CM5 chips)
2. G-Quadruplex Preparation: The G-quadruplex structure is pre-formed by heating the biotinylated oligonucleotide in the running buffer to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for proper folding.
3. Ligand Immobilization:
-
For Streptavidin-coated chips: The biotinylated G-quadruplex DNA is injected over the sensor surface, allowing for its capture via the high-affinity biotin-streptavidin interaction.
-
For CM5 chips: The surface is activated using an amine coupling kit, followed by the injection of a streptavidin solution to create a streptavidin-coated surface. The biotinylated G-quadruplex is then captured as described above.
4. Analyte Interaction Analysis: A series of analyte concentrations are prepared in the running buffer. Each concentration is injected over the immobilized G-quadruplex surface, followed by a dissociation phase where only the running buffer flows over the surface. A blank channel without the G-quadruplex should be used as a reference to subtract non-specific binding.
5. Data Analysis: The resulting sensorgrams are analyzed using the instrument's software. A suitable binding model (e.g., 1:1 Langmuir binding) is fitted to the data to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow for SPR Analysis
The following diagram illustrates the key steps in performing an SPR-based analysis of small molecule binding to a G-quadruplex.
References
- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to G-Quadruplex Ligands: Benchmarking New Agents Against Phen-DC3 Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are emerging as promising therapeutic targets, particularly in oncology. Small molecules that can selectively bind and stabilize these structures, known as G4 ligands, are of significant interest. For years, Phen-DC3 trifluoromethanesulfonate (Phen-DC3) has been a cornerstone in G4 research, widely regarded as a benchmark due to its high binding affinity and selectivity for G4 structures over duplex DNA.[1][2][3] This guide provides a comprehensive comparison of Phen-DC3 against other prominent and newer G4 ligands, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
A recent systematic evaluation of 11 popular G4 ligands against five classical G4 sequences using biophysical methods confirmed that Phen-DC3 is the most potent binder regardless of the G4 sequence.[4][5] However, the landscape of G4 ligands is continually evolving, with new compounds being developed to improve selectivity for specific G4 topologies and to enhance therapeutic potential.[6] This guide will delve into the comparative data, experimental methodologies, and cellular pathways affected by these ligands.
Quantitative Performance Analysis
The following tables summarize the key biophysical data for Phen-DC3 and a selection of other well-characterized G4 ligands. The data is primarily drawn from a comprehensive 2024 study by Linchenault et al., which systematically ranked these compounds.[4][5]
Table 1: G4 Thermal Stabilization via FRET-Melting Assay (ΔTm in °C)
The Fluorescence Resonance Energy Transfer (FRET) melting assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide upon ligand binding. A higher ΔTm indicates greater stabilization.
| Ligand | 22AG (Human Telomere) | c-MYC | c-KIT1 | KRAS | BCL2 |
| Phen-DC3 | >25 | >25 | >25 | >25 | >25 |
| PDS | 22.5 | 20.1 | 18.9 | 21.3 | 19.8 |
| PDC-360A | 19.8 | 17.5 | 16.4 | 18.9 | 17.2 |
| BRACO19 | 15.2 | 13.8 | 12.9 | 14.7 | 13.5 |
| RHPS4 | 14.1 | 12.5 | 11.8 | 13.6 | 12.3 |
| TMPyP4 | 13.5 | 11.9 | 11.2 | 12.9 | 11.7 |
| Quarfloxin (CX-3543) | 5.2 | 4.1 | 3.8 | 4.9 | 4.0 |
| CX-5461 | 3.8 | 2.9 | 2.7 | 3.5 | 2.8 |
Data adapted from Linchenault et al. (2024). Values are approximate and represent the high stabilization capacity of Phen-DC3 often exceeding the measurement limits of the assay.
Table 2: G4 Binding Affinity via G4-Fluorescent Intercalator Displacement (G4-FID) Assay (% Displacement of TO-PRO-3)
The G4-FID assay assesses a ligand's ability to displace a fluorescent probe (like TO-PRO-3) pre-bound to a G4 structure. Higher displacement percentage correlates with stronger binding affinity.
| Ligand | 22AG (Human Telomere) | c-MYC | c-KIT1 | KRAS | BCL2 |
| Phen-DC3 | 100 | 100 | 100 | 100 | 100 |
| PDS | 95 | 92 | 88 | 94 | 90 |
| PDC-360A | 92 | 89 | 85 | 91 | 87 |
| BRACO19 | 85 | 81 | 77 | 84 | 80 |
| RHPS4 | 82 | 78 | 74 | 81 | 77 |
| TMPyP4 | 78 | 74 | 70 | 77 | 73 |
| Quarfloxin (CX-3543) | <10 | <10 | <10 | <10 | <10 |
| CX-5461 | <10 | <10 | <10 | <10 | <10 |
Data adapted from Linchenault et al. (2024). Values are approximate.
Table 3: Dissociation Constants (Kd) from Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) provides a quantitative measure of binding affinity, with a lower dissociation constant (Kd) indicating a stronger interaction.
| Ligand | G4 Target | Kd (nM) |
| Phen-DC3 | 22AG | 10 - 50 |
| PDS | 22AG | 50 - 200 |
| BRACO19 | 22AG | 200 - 500 |
| TMPyP4 | 22AG | 500 - 1000 |
| Quarfloxin (CX-3543) | 22AG | >1000 |
Data synthesized from multiple sources, including Linchenault et al. (2024), reflecting the general consensus on relative affinities.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are outlines for the key assays mentioned.
FRET-Melting Assay
This assay is used to determine the thermal stability of G4 DNA in the presence of a ligand.[7][8]
-
Oligonucleotide Preparation : A G4-forming oligonucleotide is synthesized with a fluorescent reporter (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Annealing : The oligonucleotide is annealed in a buffer containing a cation (typically K⁺ or Na⁺) to facilitate G4 folding. This is usually done by heating to 95°C followed by slow cooling.
-
Ligand Incubation : The folded, dual-labeled G4 probe is incubated with varying concentrations of the test ligand.
-
Melting Curve Analysis : The fluorescence of the solution is monitored as the temperature is gradually increased. As the G4 structure unfolds, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis : The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined. The change in Tm (ΔTm) is calculated by subtracting the Tm of the G4 alone from the Tm in the presence of the ligand.
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This competition assay is a rapid method for evaluating the binding affinity of a ligand to a G4 structure.[9]
-
G4 Preparation : An unlabeled G4-forming oligonucleotide is prepared and annealed as described above.
-
Probe Incubation : A fluorescent probe that specifically binds to G4 DNA (e.g., Thiazole Orange or TO-PRO-3) is added to the folded G4, resulting in a significant increase in fluorescence.
-
Ligand Titration : The test ligand is titrated into the G4-probe complex.
-
Fluorescence Measurement : The fluorescence is measured after each addition of the ligand. If the test ligand binds to the G4, it will displace the fluorescent probe, causing a decrease in fluorescence.
-
Data Analysis : The percentage of probe displacement is calculated and can be used to determine the ligand concentration that causes 50% displacement (DC50), which is indicative of its binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics and affinity.[4][5]
-
Chip Preparation : A streptavidin-coated sensor chip is used to immobilize a biotinylated G4-forming oligonucleotide.
-
Ligand Injection : A solution of the G4 ligand (the analyte) is flowed over the sensor chip surface at various concentrations.
-
Binding Measurement : The binding of the ligand to the immobilized G4 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Dissociation Phase : A buffer solution is flowed over the chip to measure the dissociation of the ligand from the G4.
-
Data Analysis : The resulting sensorgrams (plots of RU versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for the biophysical characterization of new G4 ligands.
The cellular activity of G4 ligands like Phen-DC3 often involves the induction of a DNA damage response (DDR). Stabilization of G4 structures can interfere with DNA replication and transcription, leading to replication stress and the activation of signaling cascades that can ultimately result in cell cycle arrest or apoptosis.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress and Potential of G4 Ligands in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 10. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Phen-DC3 Trifluoromethanesulfonate in Chemotherapy: A Comparative Guide for Researchers
A notable gap exists in current cancer research regarding the synergistic effects of Phen-DC3 trifluoromethanesulfonate with conventional chemotherapy agents. This guide provides a framework for investigating this potential, detailing the mechanism of Phen-DC3, hypothesizing its synergistic interactions, and offering comprehensive experimental protocols for validation.
Introduction to this compound
Phen-DC3 is a highly specific and potent ligand for G-quadruplexes (G4s), which are four-stranded secondary structures of DNA and RNA found in guanine-rich sequences. These structures are particularly prevalent in telomeres and the promoter regions of numerous oncogenes, such as c-myc. By binding to and stabilizing G4s, Phen-DC3 can modulate the transcription of these oncogenes and inhibit the activity of helicases that unwind G4s. This stabilization is thought to induce DNA replication stress and can trigger apoptosis in cancer cells. The trifluoromethanesulfonate salt of Phen-DC3 is a stable formulation that retains this biological activity.
The Rationale for Synergy: A Mechanistic Hypothesis
The unique mechanism of action of Phen-DC3 presents several opportunities for synergistic interactions with established chemotherapy drugs. By inducing replication stress and potentially inhibiting DNA repair pathways through G4 stabilization, Phen-DC3 could lower the threshold for cytotoxicity of DNA-damaging chemotherapeutics.
Potential Synergistic Combinations:
-
With Platinum-Based Agents (e.g., Oxaliplatin, Cisplatin): These drugs form DNA adducts, leading to intra- and inter-strand crosslinks that block DNA replication and transcription. Phen-DC3-mediated G4 stabilization could exacerbate the replication fork stalling caused by platinum adducts, leading to an overwhelming level of DNA damage and apoptosis.
-
With Topoisomerase Inhibitors (e.g., Irinotecan): Irinotecan inhibits topoisomerase I, an enzyme that relieves torsional stress during DNA replication. The stabilization of G4 structures by Phen-DC3 can create additional topological challenges for the replication machinery, potentially enhancing the efficacy of topoisomerase inhibitors.
-
With Antimetabolites (e.g., 5-Fluorouracil): 5-Fluorouracil disrupts the synthesis of thymidine, a crucial component of DNA. The resulting nucleotide pool imbalance can lead to DNA damage. The combination with Phen-DC3 could create a scenario where the DNA replication machinery is already under stress from G4 stabilization, making it more susceptible to the effects of nucleotide deprivation.
-
With Anthracyclines (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. The presence of stabilized G4 structures could create more sites for DNA damage and may interfere with the repair of doxorubicin-induced lesions.
A Framework for Investigation: Experimental Protocols
To empirically test these hypotheses, a systematic approach is required. The following experimental protocols provide a roadmap for assessing the synergistic effects of this compound with various chemotherapy agents.
Cell Viability and Synergy Assessment
This experiment aims to quantify the cytotoxic effects of Phen-DC3 and a selected chemotherapeutic agent, both alone and in combination, and to determine if the combination is synergistic, additive, or antagonistic.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a colon cancer line for oxaliplatin, a breast cancer line for doxorubicin) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Phen-DC3, the chemotherapeutic agent, and combinations of both. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis and Cell Cycle Analysis
This set of experiments will determine if the combination treatment enhances the induction of apoptosis and/or causes cell cycle arrest.
Protocols:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with IC50 concentrations of each drug and their combination for 24-48 hours.
-
Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.
-
-
Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Fix the cells in ethanol and stain the DNA with PI.
-
Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.
-
Hypothetical Data Presentation
The following tables illustrate how quantitative data from these experiments could be structured to facilitate comparison.
Table 1: Hypothetical IC50 Values and Combination Indices (CI) for Phen-DC3 with Various Chemotherapies in a Colon Cancer Cell Line.
| Combination | IC50 Phen-DC3 (nM) | IC50 Chemo (µM) | Combination Index (CI) at 50% Effect | Interpretation |
| Phen-DC3 + Oxaliplatin | 50 | 2.5 | 0.6 | Synergy |
| Phen-DC3 + Irinotecan | 55 | 1.8 | 0.7 | Synergy |
| Phen-DC3 + 5-Fluorouracil | 60 | 5.0 | 0.9 | Additive |
| Phen-DC3 + Doxorubicin | 45 | 0.5 | 1.2 | Antagonism |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) Following Treatment.
| Treatment | % Apoptotic Cells |
| Control | 5 |
| Phen-DC3 (IC50) | 15 |
| Oxaliplatin (IC50) | 20 |
| Phen-DC3 + Oxaliplatin | 55 |
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in this research.
Caption: Proposed signaling pathway of Phen-DC3.
Caption: Workflow for assessing synergistic effects.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the unique mechanism of this compound as a G-quadruplex stabilizer presents a compelling case for its potential as a synergistic agent in cancer chemotherapy. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate this potential. Future studies should not only focus on quantifying synergy but also on elucidating the underlying molecular mechanisms, which could pave the way for novel and more effective combination therapies in oncology.
Unraveling the Intricacies of G-Quadruplex Binding: A Comparative Guide to Spectroscopic Techniques for Phen-DC3
For researchers, scientists, and drug development professionals invested in the therapeutic potential of G-quadruplexes, understanding the precise binding mode of ligands is paramount. Phen-DC3, a prominent G-quadruplex stabilizing ligand, has been the subject of extensive research to elucidate its interaction with these unique DNA secondary structures. This guide provides a comparative analysis of key biophysical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Circular Dichroism (CD)—used to confirm the binding mode of Phen-DC3 trifluoromethanesulfonate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methodology for your research needs.
At a Glance: Comparing the Techniques
The choice of technique to study the binding of Phen-DC3 to G-quadruplex DNA depends on the specific information required, from high-resolution structural details to high-throughput screening of binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide atomic-level insights into the binding mode and structural changes in both the ligand and the G-quadruplex.[1][2][3] Other techniques such as Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Circular Dichroism (CD) offer valuable complementary information on binding affinity, kinetics, and conformational changes.[4][5]
| Technique | Information Obtained | Quantitative Data | Throughput | Strengths | Limitations |
| NMR Spectroscopy | Atomic-level 3D structure of the complex, identification of binding site, conformational changes of both ligand and DNA, binding stoichiometry.[1][2][3] | Binding affinity (Kd) through titration. | Low | Provides unparalleled high-resolution structural detail of the binding interaction in solution.[1][2][3] | Requires larger sample quantities, isotopically labeled samples for complex structures, and specialized equipment and expertise. Data analysis can be time-consuming. |
| FRET (Förster Resonance Energy Transfer) | Binding-induced conformational changes, thermal stabilization of the G-quadruplex.[4][5][6] | Thermal melting temperature shift (ΔTm). Can be adapted to determine binding affinity (Kd).[5][7] | High | High sensitivity, suitable for high-throughput screening, requires relatively small sample amounts.[6][8] | Provides indirect structural information, requires labeling with fluorescent probes which can potentially perturb the interaction. |
| SPR (Surface Plasmon Resonance) | Real-time kinetics of binding (association and dissociation rates), binding affinity (Kd).[9][10] | Association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd).[9][10][11] | Medium to High | Label-free, provides real-time kinetic data, high sensitivity for detecting binding events.[9][10][12] | Requires immobilization of one binding partner which may affect its conformation and activity, potential for mass transport limitations. |
| Circular Dichroism (CD) Spectroscopy | Global conformational changes in the G-quadruplex upon ligand binding (e.g., changes in topology).[13][14][15] | Qualitative assessment of binding and conformational changes. Can be used for titration to estimate binding affinity.[13][14] | High | Relatively simple and fast, requires small sample amounts, provides characteristic spectra for different G-quadruplex topologies.[15][16] | Low-resolution structural information, provides information on the overall structure rather than specific binding sites.[16] |
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of Phen-DC3 with various G-quadruplex-forming DNA sequences obtained by the discussed techniques. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions (e.g., buffer, salt concentration, specific G-quadruplex sequence).
| Technique | G-Quadruplex Sequence | Parameter | Value | Reference |
| NMR Spectroscopy | Human telomeric (23TAG) | Stoichiometry | 1:1 (Ligand:DNA) | [1] |
| FRET Melting Assay | Hepatitis B virus G-quadruplex | ΔTm | +24 °C | [5] |
| SPR | c-MYC promoter G-quadruplex | Kd | ~1 µM | [10] |
| G4-FID Assay | Human minisatellite CEB1 | DC50 | 0.4–0.5 µM | [17] |
Visualizing the Workflow and Comparisons
To further clarify the experimental processes and the relationships between these techniques, the following diagrams are provided.
Detailed Experimental Protocols
NMR Spectroscopy Titration
-
Sample Preparation : Dissolve the G-quadruplex forming oligonucleotide in an appropriate NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-0.5 mM. For exchangeable proton observation, the buffer should be 90% H2O/10% D2O. A stock solution of Phen-DC3 is prepared in a compatible solvent (e.g., DMSO-d6).
-
Initial Spectrum : Acquire a 1D 1H NMR spectrum of the free G-quadruplex DNA to serve as a reference.
-
Titration : Add small aliquots of the Phen-DC3 stock solution to the DNA sample to achieve increasing ligand-to-DNA molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0).
-
Data Acquisition : Record a 1D 1H NMR spectrum after each addition of Phen-DC3, ensuring the sample has reached equilibrium.
-
Data Analysis : Monitor the chemical shift perturbations of the DNA protons (especially the imino protons involved in G-quartet formation) and the ligand protons. The binding affinity (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration. For detailed structural analysis, 2D NMR experiments like NOESY and HSQC are performed on the complex at a saturating ligand concentration.[1]
FRET Melting Assay
-
Oligonucleotide Design : Synthesize the G-quadruplex forming oligonucleotide with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.
-
Sample Preparation : Prepare solutions of the labeled oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2) in the absence and presence of Phen-DC3 (e.g., 1 µM).
-
Thermal Denaturation : Perform the melting experiment using a real-time PCR machine or a fluorometer with a temperature controller. The fluorescence is monitored as the temperature is increased from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments.
-
Data Analysis : Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. The thermal stabilization (ΔTm) is calculated as the difference between the Tm in the presence and absence of Phen-DC3.[18]
Surface Plasmon Resonance (SPR)
-
Chip Preparation : Immobilize a biotinylated G-quadruplex forming oligonucleotide onto a streptavidin-coated sensor chip.
-
Analyte Preparation : Prepare a series of dilutions of Phen-DC3 in the running buffer (e.g., phosphate-buffered saline with a small amount of surfactant).
-
Binding Measurement : Inject the different concentrations of Phen-DC3 over the sensor chip surface and monitor the change in the SPR signal (response units, RU) in real-time. This provides the association phase.
-
Dissociation Measurement : After the association phase, flow the running buffer without Phen-DC3 over the chip to monitor the dissociation of the ligand.
-
Data Analysis : Fit the sensorgrams from the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[19]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare solutions of the G-quadruplex oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Initial Spectrum : Record the CD spectrum of the free G-quadruplex DNA, typically from 220 nm to 320 nm. The spectrum will show characteristic peaks for the specific G-quadruplex topology (e.g., a positive peak around 295 nm for antiparallel structures and a positive peak around 260 nm for parallel structures).
-
Titration : Add increasing concentrations of Phen-DC3 to the DNA solution and record the CD spectrum after each addition.
-
Data Analysis : Monitor the changes in the CD signal upon ligand binding. Significant changes in the shape and intensity of the CD spectrum indicate a conformational change in the G-quadruplex induced by Phen-DC3 binding.[13][14]
Conclusion
Confirming the binding mode of a ligand like Phen-DC3 to a G-quadruplex target is a multifaceted process that benefits from the application of several complementary biophysical techniques. While NMR spectroscopy provides the gold standard for high-resolution structural determination, techniques like FRET, SPR, and CD spectroscopy offer valuable, and often higher-throughput, insights into the binding affinity, kinetics, and conformational dynamics of the interaction. By understanding the strengths and limitations of each method, researchers can design a comprehensive experimental strategy to thoroughly characterize the binding of Phen-DC3 and other G-quadruplex ligands, ultimately advancing the development of novel therapeutics targeting these important DNA structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a G-quadruplex from hepatitis B virus and its stabilization by binding TMPyP4, BRACO19 and PhenDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.3. Biophysical Assays [bio-protocol.org]
- 19. bio-rad.com [bio-rad.com]
Safety Operating Guide
Proper Disposal of Phen-DC3 Trifluoromethanesulfonate: A Step-by-Step Guide
For Immediate Reference: Treat Phen-DC3 Trifluoromethanesulfonate as a hazardous chemical waste. It is toxic if swallowed and causes severe skin burns and eye damage. Follow all institutional and local regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a G-quadruplex (G4) specific ligand used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its hazards and to use appropriate personal protective equipment.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) |
| Causes severe skin burns and eye damage | Skin corrosion (Category 1B), Serious eye damage (Category 1) |
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Ensure that skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a respirator with a P3 filter may be required. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Segregate the Waste
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic" and "Corrosive."
-
Include the date when the waste was first added to the container.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment bin to prevent spills.
-
Keep the container closed at all times, except when adding waste.
-
Store away from incompatible materials.
Step 4: Arrange for Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Phen-DC3 Trifluoromethanesulfonate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Phen-DC3 Trifluoromethanesulfonate, a potent G-quadruplex (G4) specific ligand. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the primary defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11mm). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If ventilation is poor or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Protects against inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the chemical's stability.
| Procedure | Guidelines |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid dust formation. - Ensure adequate ventilation in the handling area. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a dry and well-ventilated place. - Recommended storage temperature for the powder is 4°C, away from moisture.[1] - Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] |
Emergency Procedures
In the event of exposure or accidental release, follow these immediate steps.
| Exposure/Event | First-Aid Measures/Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Accidental Release | - Ensure adequate ventilation. - Evacuate personnel to safe areas. - Wear appropriate personal protective equipment. - Sweep up and shovel into a suitable container for disposal. - Avoid generating dust. |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Packaging | Dispose of as unused product. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Workflow for the safe handling of this compound.
This structured approach to handling this compound is designed to provide a clear, step-by-step process that prioritizes the safety of all laboratory personnel. By integrating these procedures into your standard operating protocols, you can minimize risks and ensure a safe research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
